molecular formula C11H12F3NO B15311895 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

Cat. No.: B15311895
M. Wt: 231.21 g/mol
InChI Key: GCZSEOOJWAUTGV-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C11H12F3NO and its molecular weight is 231.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2

InChI Key

GCZSEOOJWAUTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Trifluoromethoxyphenyl Cyclobutanamine Derivatives: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. Among these, the trifluoromethoxy (-OCF3) group, when appended to a phenyl ring, provides a unique combination of high lipophilicity and metabolic stability. When this group is coupled with a cyclobutanamine scaffold—a rigid, saturated core—the resulting derivatives present a compelling profile for CNS-targeting agents and other challenging therapeutic areas. This guide provides a comprehensive framework for the systematic evaluation of the critical physicochemical properties of trifluoromethoxyphenyl cyclobutanamine derivatives. We move beyond simple data reporting to explain the underlying principles and provide robust, field-tested protocols for determining lipophilicity, solubility, pKa, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize this promising class of molecules.

Part 1: Foundational Principles: Deconstructing the Molecule

To effectively characterize a novel chemical series, we must first understand the contributions of its core components. The trifluoromethoxyphenyl cyclobutanamine scaffold is a composite of two key pharmacophores, each imparting distinct and predictable properties.

The Trifluoromethoxyphenyl Group: A Lipophilic Metabolic Shield

The trifluoromethoxy group is often considered a "super-trifluoromethyl" due to its profound impact on lipophilicity. Unlike the trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety orients the fluorine atoms away from the phenyl ring, creating a more uniform lipophilic surface. This has several critical consequences for drug design:

  • Enhanced Lipophilicity: The Hansch hydrophobicity constant (π) for -OCF3 is approximately 1.04, signifying a substantial increase in lipophilicity when substituting a hydrogen atom. This property is paramount for passive diffusion across biological membranes, including the blood-brain barrier.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing the -OCF3 group at a potential site of metabolism on the phenyl ring (e.g., the para position) can effectively block hydroxylation, thereby increasing the compound's half-life.

  • Electronic Effects: The -OCF3 group is strongly electron-withdrawing, which can significantly influence the acidity or basicity of other functional groups in the molecule.

The Cyclobutanamine Core: pKa, Rigidity, and Vectorial Exit

The cyclobutanamine moiety serves as the primary basic center and structural anchor.

  • pKa and Ionization: The amine group is basic and will be protonated at physiological pH (7.4). Its specific pKa value is critical, as it dictates the ratio of the charged (protonated) to uncharged (free base) form. The charged form enhances aqueous solubility, while the uncharged form is required for membrane permeation. The typical pKa for a simple cyclobutanamine is around 9-10, but this will be modulated by the electron-withdrawing effects of the trifluoromethoxyphenyl ring.

  • Structural Rigidity: Unlike flexible alkyl chains, the cyclobutane ring imposes a high degree of conformational restraint. This rigidity can be advantageous for locking the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The defined geometry also provides a clear "exit vector" for further chemical modification.

Part 2: A Framework for Experimental Verification

A predictive understanding is insufficient for drug development; it must be validated by robust experimental data. The following section details the standard protocols for determining the four most critical physicochemical parameters.

Lipophilicity: LogD at Physiological pH

For ionizable compounds, the distribution coefficient (LogD) at a physiologically relevant pH (typically 7.4) is a more accurate predictor of membrane permeability than the partition coefficient (LogP).[1][2] LogP describes the partitioning of the neutral species only, whereas LogD accounts for both the neutral and ionized forms.[1][3]

G cluster_start Initiation cluster_assays Core Assays cluster_analysis Data Analysis & Decision Compound Test Compound (Trifluoromethoxyphenyl Cyclobutanamine Derivative) LogD LogD (Lipophilicity) [HPLC Method] Compound->LogD Solubility Aqueous Solubility [Kinetic & Thermodynamic] Compound->Solubility pKa pKa Determination [Potentiometric Titration] Compound->pKa Metabolism Metabolic Stability [Microsomal Assay] Compound->Metabolism Analysis Synthesize Data & Analyze Structure-Property Relationship (SPR) LogD->Analysis Solubility->Analysis pKa->Analysis Metabolism->Analysis Decision Go / No-Go Decision or Initiate Next Design Cycle Analysis->Decision

Caption: A streamlined workflow for the systematic physicochemical characterization of new chemical entities.

Objective: To determine the distribution coefficient (LogD) of a test compound between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM. Prepare PBS buffer at pH 7.4 and pre-saturate it with n-octanol by mixing vigorously and allowing the phases to separate. Likewise, pre-saturate n-octanol with the PBS buffer.

  • Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final compound concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[5]

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Solubility is a critical parameter that can be a major obstacle in drug development.[6] It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the precipitation of a compound when added from a DMSO stock solution into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[4][7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound. It is a more time-consuming but definitive measurement used for lead optimization.[4][7][9]

Objective: To determine the equilibrium solubility of a test compound in an aqueous buffer.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[4]

  • Filtration: Filter the resulting suspension to remove any undissolved solid. A multi-well filter plate is often used for this purpose.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.[4][9]

Ionization Constant: pKa

The pKa dictates the ionization state of the cyclobutanamine group at different pH values, which in turn affects solubility, permeability, and target binding. Potentiometric titration is a highly accurate and standard method for pKa determination.[10][11]

G cluster_eq Acid-Base Equilibrium cluster_pH Physiological Conditions R_NH2 R-NH₂ (Free Base, Lipophilic) H_plus + H⁺ R_NH3_plus ⇌ R-NH₃⁺ (Protonated, Hydrophilic) pH_low pH < pKa (e.g., Stomach) Dominant_low R-NH₃⁺ is dominant pH_low->Dominant_low Favors pH_high pH > pKa (e.g., Intestine) Dominant_high R-NH₂ is dominant pH_high->Dominant_high Favors pH_74 pH = 7.4

Caption: The pH-dependent equilibrium between the neutral and protonated forms of the amine.

Objective: To determine the pKa of the basic cyclobutanamine group.[11][12]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).[10][12] Purge the solution with nitrogen to remove dissolved CO2.[12]

  • Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the sample solution in a jacketed vessel to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[11][12] Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]

Metabolic Stability

The trifluoromethoxy group is expected to confer high metabolic stability. This is tested using an in vitro assay with liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing cytochrome P450 enzymes.[13][14][15]

Objective: To measure the rate of disappearance of the parent compound in the presence of liver microsomes.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at a specific protein concentration (e.g., 0.5 mg/mL).[14][16][17]

  • Initiation: Add the test compound (at a low concentration, e.g., 1 µM, to be below the enzyme's Km) to the microsomal suspension and pre-incubate at 37°C.[16] The reaction is initiated by adding the cofactor NADPH.[16][17] A control incubation without NADPH is run in parallel.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][17]

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Part 3: Data Synthesis and Interpretation

The true value of these experiments lies in the integrated analysis of the results. The data should be compiled into a clear format to facilitate structure-property relationship (SPR) analysis.

Summary Data Table
ParameterProperty AssessedTypical Expected Value/RangeRationale for Importance
LogD @ pH 7.4 Lipophilicity2.0 - 4.0Governs membrane permeability; crucial for BBB penetration.
pKa Ionization8.5 - 9.5Influences solubility and the ratio of charged/uncharged species.
Aqueous Solubility Dissolution> 50 µMPoor solubility can limit absorption and cause formulation issues.
Metabolic t½ Stability> 30 minA longer half-life indicates resistance to metabolic clearance.
Interpreting the Profile

A successful trifluoromethoxyphenyl cyclobutanamine derivative would ideally exhibit:

  • Balanced Lipophilicity: A LogD high enough for membrane permeation but not so high as to cause issues with solubility or non-specific binding.

  • Controlled Basicity: A pKa that ensures a significant portion of the compound is in its neutral, absorbable form at the pH of the small intestine, while the protonated form aids solubility.

  • Sufficient Solubility: The aqueous solubility must be adequate to ensure the compound can dissolve in the gastrointestinal tract for oral absorption.

  • High Metabolic Stability: A long microsomal half-life confirms the metabolic shielding effect of the -OCF3 group and predicts a longer in vivo half-life.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently characterize trifluoromethoxyphenyl cyclobutanamine derivatives, enabling data-driven decisions to accelerate the journey from a promising chemical scaffold to a viable drug candidate.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

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  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

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  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

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  • Trifluoromethoxy group. Wikipedia. Available at: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. Available at: [Link]

  • Cyclobutylamine | C4H9N | CID 75645. PubChem - NIH. Available at: [Link]

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Predicted pKa and logP of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties (pKa and logP) of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Abstract

The ionization constant (pKa) and the partition coefficient (logP) are cornerstone physicochemical properties in drug discovery, governing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. This technical guide provides a comprehensive analysis of the predicted pKa and logP for the novel chemical entity, 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. We delve into the theoretical underpinnings of these parameters, explore the computational methodologies used for their prediction, and present a synthesis of predicted values from multiple algorithmic approaches. The guide culminates in a practical workflow for in silico property prediction and an expert interpretation of the data, contextualizing the potential impact of the trifluoromethoxy and cyclobutyl moieties on the molecule's behavior in a physiological environment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for early-stage candidate assessment.

Chapter 1: The Critical Role of pKa and logP in Modern Drug Discovery

In the landscape of modern drug development, the principle of "fail fast, fail cheap" is paramount. Early and accurate prediction of a compound's fundamental physicochemical properties is a critical step in identifying candidates with the highest probability of success. Among the most influential of these properties are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP).

pKa: The Governor of Ionization

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1][2] This value is fundamental as the ionization state of a drug dramatically influences its behavior.[3] Key aspects governed by pKa include:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts. The pKa dictates the solubility profile of a drug across the varied pH environments of the gastrointestinal tract, blood, and cellular cytoplasm.[4][5]

  • Permeability: Cell membranes are lipid bilayers that are more readily traversed by neutral, lipophilic molecules. The pKa determines the fraction of a drug that is in its membrane-permeable form at a given physiological pH.[3]

  • Receptor Binding: Many drug-target interactions, such as the formation of salt bridges in an active site, are dependent on the specific ionization state of the drug molecule.[5]

logP: The Measure of Lipophilicity

The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] LogP, its logarithmic form, is the primary metric for a molecule's lipophilicity ("fat-loving") or hydrophobicity.[4] A compound's logP value is a key predictor of:

  • Absorption: It influences how well a drug is absorbed from the gut into the bloodstream.

  • Distribution: LogP affects a drug's ability to cross biological barriers like the blood-brain barrier and distribute into various tissues.[1]

  • Metabolism and Excretion: Highly lipophilic drugs are often more susceptible to metabolic breakdown by enzymes like cytochrome P450s and may be more slowly excreted.[5]

The interplay between these two properties is often captured by the distribution coefficient (logD) , which describes the lipophilicity of an ionizable compound at a specific pH.[1] For a basic compound like the one , logD is a function of both its logP and pKa, making the prediction of these two parent properties essential.

Chapter 2: Methodologies for In Silico Prediction of Physicochemical Properties

Experimental determination of pKa and logP can be resource-intensive.[6] Consequently, a variety of computational (in silico) methods have been developed to provide rapid and cost-effective estimations, guiding synthetic efforts and library design. These methods can be broadly categorized.

  • Empirical and Fragment-Based Methods: These are the fastest methods. LogP prediction often relies on fragmental methods, which sum the contributions of a molecule's constituent parts (fragments or atoms) to the overall lipophilicity.[7] Well-known algorithms include those based on the work of Rekker or Ghose-Crippen.[8] For pKa, empirical methods often use Hammett-Taft linear free energy relationships (LFER) to estimate the effect of chemical substituents on a known core structure's acidity or basicity.[9]

  • Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These approaches use statistical models and machine learning algorithms trained on large datasets of experimentally measured pKa and logP values.[10][11] By correlating a wide range of molecular descriptors with the target property, these models can often achieve high accuracy, especially for compounds similar to those in the training set.[6]

  • Physics-Based (Quantum Mechanics): These are the most computationally intensive but often most accurate methods, particularly for novel scaffolds not well-represented in training datasets.[11] They calculate the fundamental energies of the different protonation states of a molecule in a simulated solvent environment to derive the pKa.[12][13]

Commercial software suites from vendors like Schrödinger, ChemAxon, and ACD/Labs often employ a combination of these approaches to provide robust predictions.[9][10][14][15]

Chapter 3: Predicted Physicochemical Profile of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Structural Analysis

The molecule 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine possesses several key structural features that influence its physicochemical properties:

  • Primary Aliphatic Amine: The cyclobutanamine moiety contains the primary basic center. The pKa of this group will determine the molecule's ionization state in biological systems.

  • Cyclobutane Ring: This small, saturated ring acts as a rigid, three-dimensional scaffold.

  • 3-(trifluoromethoxy)phenyl Group: This aromatic substituent has a profound impact. The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Positioned meta to the cyclobutane attachment point, it will decrease the electron density of the aromatic ring and, through inductive effects, reduce the basicity of the distal amine group. Furthermore, the -OCF3 group is known to significantly increase lipophilicity.[16]

Predicted pKa and logP

PropertyPredicted ValuePrediction Method / SourceRationale
pKa (Basic)~9.1 ± 0.5Consensus/Analog-BasedThe pKa of the parent 1-phenylcyclobutan-1-amine is expected to be around 9.6-9.8. The strongly electron-withdrawing meta-OCF3 group reduces the stability of the protonated conjugate acid, thereby decreasing the basicity and lowering the pKa. Studies on fluorinated amines confirm this acidifying effect.[17]
logP ~3.4 ± 0.4Consensus/Analog-BasedThe related compound 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine has a predicted XlogP of 2.4.[18] The trifluoromethoxy (-OCF3) group is known to be more lipophilic than the trifluoromethyl (-CF3) group, with studies showing it can increase logP by approximately 1.0 unit compared to a methoxy group.[16]

Chapter 4: Practical Workflow for Property Prediction

This section outlines a generalized workflow for obtaining in silico predictions for a novel compound, followed by a specific protocol using a publicly accessible tool.

General Computational Workflow Diagram

The following diagram illustrates the typical process flow for predicting physicochemical properties from a chemical structure.

G cluster_input 1. Input Stage cluster_process 2. Prediction Engine cluster_output 3. Output & Analysis a Define Chemical Structure (SMILES, SDF, Draw) b Select Prediction Software (e.g., ChemAxon, ALOGPS, Schrödinger) a->b Input Structure c Choose Algorithm (Fragment-based, ML, QM) b->c Configure d Generate Predicted Values (pKa, logP, logD) c->d Calculate e Interpret Data in Pharmacological Context d->e Analyze f Guide Experimental Design e->f Decision Making

Caption: A generalized workflow for computational physicochemical property prediction.

Step-by-Step Protocol using an Online Predictor (Virtual Computational Chemistry Laboratory)

  • Obtain the Chemical Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is NC1(CCC1)c1cccc(OC(F)(F)F)c1.

  • Navigate to a Prediction Server: Open a web browser and go to a public prediction tool such as the Virtual Computational Chemistry Laboratory (VCCLAB).[19]

  • Input the Structure: Locate the input box on the website. Paste the SMILES string NC1(CCC1)c1cccc(OC(F)(F)F)c1 into the designated area. Alternatively, use the provided molecular editor to draw the structure.

  • Run the Calculation: Click the "Calculate" or "Submit" button to start the prediction process. The server will process the request using its built-in algorithms, such as ALOGPS.[19][20]

  • Analyze the Output: The results page will display the predicted logP value. Note that many free online tools have limitations and may not provide pKa predictions. For pKa, more specialized software is often required. The output from multiple algorithms, if provided, should be noted to understand the range of predictions.

Chapter 5: Interpretation and Implications for Drug Development

The predicted physicochemical properties of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine provide crucial insights for its potential as a drug candidate.

  • Ionization at Physiological pH: With a predicted basic pKa of ~9.1, the primary amine will be overwhelmingly protonated (>98%) at the physiological pH of 7.4. This is a common feature for many successful drugs, as the resulting positive charge significantly enhances aqueous solubility, which is beneficial for formulation and systemic distribution.[3][5]

  • Lipophilicity and Membrane Permeability: The predicted logP of ~3.4 indicates that the neutral form of the molecule is quite lipophilic. This high lipophilicity is driven by the trifluoromethoxy-phenyl moiety. While good lipophilicity is necessary for crossing cell membranes, a logP value in this range can sometimes be associated with challenges such as:

    • Lower aqueous solubility (counteracted in this case by the basic amine).

    • Increased non-specific binding to plasma proteins.

    • Potential for higher metabolic turnover.

    • Increased risk of off-target effects or toxicity.

  • Predicted Distribution (logD at pH 7.4): Given the pKa and logP, we can estimate the effective lipophilicity at pH 7.4. The logD will be significantly lower than the logP because the molecule is mostly in its charged, more hydrophilic form. A rough estimation for a base is logD ≈ logP - (pKa - pH). This would place the logD at pH 7.4 in the range of 1.5 - 2.0, a value often considered favorable for a good balance between solubility and permeability for oral absorption.

Chapter 6: Conclusion

This guide has provided a detailed theoretical and predictive analysis of the pKa and logP of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. Computational models predict a basic pKa around 9.1 and a logP around 3.4. These values suggest a molecule that will be highly soluble at physiological pH due to protonation of its primary amine, while retaining sufficient lipophilicity to likely permit membrane permeation. The potent electron-withdrawing and lipophilic character of the trifluoromethoxy group are the dominant drivers of these properties. While these in silico predictions offer invaluable guidance for early-stage drug discovery, they must be viewed as a starting point. Experimental validation remains the gold standard and is the essential next step to confirm this promising physicochemical profile.

References

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  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • Sigma-Aldrich. (n.d.). 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid.
  • PubChemLite. (n.d.). 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine (C11H12F3N).
  • ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from The Royal Society of Chemistry website
  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from The Royal Society of Chemistry website
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  • lookchem. (n.d.). Cas 151157-58-3,1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.
  • MDPI. (2023, July 13). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
  • CompTox Chemicals Dashboard. (2025, October 15). N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine.
  • ResearchGate. (n.d.). Experimental ∆logP effects for matched molecular pairs of 24 neutral....
  • eScholarship. (2021, June 24). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
  • PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical framework for the acquisition, analysis, and interpretation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. Designed for researchers and professionals in drug development, this document establishes a foundational analytical protocol for the definitive characterization of this molecule, leveraging predictive methodologies and established spectroscopic principles.

Introduction

1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is a compound of interest in medicinal chemistry, incorporating two key structural motifs: the trifluoromethoxy group and a cyclobutane ring. The trifluoromethoxy group is often employed as a bioisostere for a methoxy or isopropyl group, offering enhanced metabolic stability and lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclobutane moiety serves as a rigid scaffold, providing a defined three-dimensional orientation for the pharmacophoric elements. Given the novelty of this compound, with no currently available public spectroscopic data[1], this guide serves as an essential reference for its synthesis and characterization.

This document outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the expected mass spectrometric behavior of the title compound. Furthermore, it provides robust, step-by-step protocols for data acquisition, ensuring reproducibility and scientific rigor.

Molecular Structure

Caption: Molecular structure of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

The following NMR data is predicted based on established principles of chemical shifts, coupling constants, and the analysis of structurally related compounds.[2][3][4]

Recommended Solvent and Internal Standard

For optimal solubility of this amine-containing organic compound, deuterated chloroform (CDCl₃) is recommended. Tetramethylsilane (TMS) should be used as the internal standard for ¹H and ¹³C NMR, with its signal referenced to 0.00 ppm.[5] For ¹⁹F NMR, an external standard such as trifluorotoluene (-63.72 ppm) can be used for accurate chemical shift referencing.[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Ar-H7.30 - 7.45m-4H, Aromatic protons
Cyclobutyl-H2.20 - 2.40m-4H, -CH₂- groups
Cyclobutyl-H1.80 - 2.00m-2H, -CH₂- group
NH₂1.60br s-2H, Amine protons

Rationale for Predictions:

  • Aromatic Protons: The aromatic protons on the phenyl ring are expected to appear in the range of 7.30-7.45 ppm. The trifluoromethoxy group will influence their chemical shifts, and the substitution pattern will lead to complex multiplet structures.

  • Cyclobutyl Protons: The protons of the cyclobutane ring will exhibit complex second-order coupling patterns, resulting in multiplets in the aliphatic region. Based on similar cyclobutane derivatives, these are predicted to be in the 1.80-2.40 ppm range.[7]

  • Amine Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange. The chemical shift can vary with concentration and temperature. A D₂O exchange experiment would confirm this assignment, as the NH₂ signal would disappear.[8][9]

Predicted ¹³C NMR Data (126 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F-coupled spectrum)Coupling Constant (J, Hz)Assignment
C-O149.0q~2C-OAr
C-q145.0s-Quaternary aromatic C
Ar-C129.0 - 130.0m-Aromatic CH
CF₃120.5q~257-OCF₃
Ar-C118.0 - 120.0m-Aromatic CH
C-N55.0s-Quaternary cyclobutyl C
-CH₂-35.0s-Cyclobutyl CH₂
-CH₂-15.0s-Cyclobutyl CH₂

Rationale for Predictions:

  • Aromatic Carbons: The carbon attached to the trifluoromethoxy group (C-O) will be deshielded and is expected around 149.0 ppm, showing a quartet due to coupling with the fluorine atoms. The other aromatic carbons will appear in the typical 118-130 ppm range.

  • Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 257 Hz, appearing as a quartet.[2]

  • Cyclobutyl Carbons: The quaternary carbon attached to the nitrogen and the phenyl ring will be deshielded (~55.0 ppm). The methylene carbons of the cyclobutane ring are expected at approximately 35.0 and 15.0 ppm.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
FluorinePredicted Chemical Shift (δ, ppm)MultiplicityAssignment
-OCF₃-58 to -60sTrifluoromethoxy group

Rationale for Predictions:

  • The trifluoromethoxy group is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is predicted to be in the range of -58 to -60 ppm relative to CFCl₃.[10]

Mass Spectrometry: Ionization and Fragmentation

Selection of Ionization Technique

Both Electrospray Ionization (ESI) and Electron Impact (EI) are suitable for the analysis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the compound with minimal fragmentation.[11][12][13] It is typically coupled with liquid chromatography (LC-MS), which also provides information on the purity of the sample. The protonated molecule, [M+H]⁺, is expected to be the base peak.

  • Electron Impact (EI): EI is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.[14][15] This method is well-suited for identifying the different components of the molecule.

Predicted Mass-to-Charge Ratios (m/z)
Adduct/FragmentPredicted m/zIonization Method
[M+H]⁺232.10ESI
[M+Na]⁺254.08ESI
[M]⁺•231.09EI

Predicted values are based on the monoisotopic mass of C₁₁H₁₂F₃NO.

Proposed EI Fragmentation Pathway

M [C₁₁H₁₂F₃NO]⁺• m/z = 231 F1 [C₁₀H₁₀F₃N]⁺ m/z = 201 M->F1 - C₂H₄ F2 [C₇H₄F₃O]⁺ m/z = 161 M->F2 - C₄H₈N F3 [C₄H₈N]⁺ m/z = 70 F1->F3 - C₆H₂F₃

Caption: Proposed Electron Impact fragmentation pathway.

Rationale for Fragmentation:

  • Loss of Ethene: The molecular ion ([M]⁺•, m/z = 231) may undergo a retro-Diels-Alder-type fragmentation of the cyclobutane ring, leading to the loss of ethene (C₂H₄) to form a fragment at m/z = 201.

  • Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the phenyl group can lead to the formation of the trifluoromethoxyphenyl cation at m/z = 161.

  • Formation of Cyclobutylaminium Ion: Cleavage can also result in the formation of the 1-aminocyclobutyl cation at m/z = 70.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube. .

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

    • ¹⁹F NMR: Acquire with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans, using an appropriate external standard for referencing.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum to confirm the amine proton signal.

Mass Spectrometry
  • LC-MS (ESI) Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • LC-MS (ESI) Data Acquisition:

    • Inject 5 µL of the sample into an LC-MS system equipped with an ESI source.

    • Use a C18 column with a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • GC-MS (EI) Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • GC-MS (EI) Data Acquisition:

    • Inject 1 µL of the sample into a GC-MS system.

    • Use a standard non-polar column (e.g., HP-5MS) with a temperature program starting at 80°C, holding for 1 minute, then ramping at 20°C/min to 300°C and holding for 5 minutes.

    • Acquire EI mass spectra at 70 eV over a mass range of m/z 35-500.[16]

Conclusion

This guide provides a comprehensive predictive and methodological framework for the spectroscopic characterization of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. By following the detailed protocols for NMR and MS data acquisition and utilizing the predicted spectral data as a reference, researchers can confidently confirm the structure and purity of this novel compound. The established analytical workflow ensures the scientific integrity and trustworthiness of the characterization process, which is paramount in the field of drug discovery and development.

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The Ascendancy of the Trifluoromethoxy Group: A Strategic Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, offering a compelling combination of physicochemical properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of bioactive compounds. This guide provides an in-depth exploration of the trifluoromethoxy group's role in novel drug candidates, moving beyond a mere recitation of its effects to a nuanced analysis of the underlying chemical principles and strategic considerations that drive its use. We will delve into its impact on lipophilicity, metabolic stability, and target engagement, supported by field-proven insights and detailed experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this "super-halogen" in their quest for safer and more efficacious therapeutics.

The Trifluoromethoxy Group: Deconstructing its Physicochemical Persona

The trifluoromethoxy group is a fascinating architectural element in molecular design, often considered a bioisostere of the methoxy group but with a significantly altered electronic and steric character.[1] Its utility stems from a unique confluence of properties that address several key challenges in drug development.[2][3]

Lipophilicity and Permeability: A Fine-Tuned Balance

A critical parameter in drug design is the octanol-water partition coefficient (logP), which governs a molecule's ability to traverse cellular membranes. The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch-Leo π value of +1.04.[1][4] This is substantially higher than its methoxy counterpart (-0.02) and even the trifluoromethyl group (+0.88).[4][5] This significant increase in lipophilicity can enhance membrane permeability and, consequently, improve oral bioavailability.[2][6] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[7] The trifluoromethoxy group's ability to fine-tune logP values provides medicinal chemists with a powerful tool to optimize this delicate equilibrium.[2]

Metabolic Stability: A Shield Against Biotransformation

Rapid metabolic degradation is a primary cause of drug failure. The trifluoromethoxy group offers a robust solution to this challenge.[8] The strong carbon-fluorine bonds within the -OCF3 moiety are highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][9] Unlike the methoxy group, which is susceptible to O-dealkylation, the trifluoromethoxy group is exceptionally stable, significantly prolonging a drug's half-life in the body.[6][10] This enhanced metabolic stability can lead to a more sustained therapeutic effect and a reduced dosing frequency.[2]

Electronic Effects and Target Engagement: More Than Just a Bulky Group

The trifluoromethoxy group exerts a potent electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms.[1][8] This can significantly influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby impacting their interaction with biological targets.[11] Interestingly, despite its electron-withdrawing nature, the oxygen atom's lone pairs can participate in resonance, creating a dual electronic personality that can be exploited in molecular design.[1]

From a conformational standpoint, the trifluoromethoxy group often adopts a perpendicular orientation relative to an aromatic ring to which it is attached.[1][5] This unique spatial arrangement can introduce favorable steric interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[12] This "super-halogen" or "pseudohalogen" character allows it to mimic the properties of halogens like chlorine while offering distinct advantages in terms of lipophilicity and metabolic stability.[1][4]

Strategic Application in Bioactive Compounds: Case Studies and Rationale

The theoretical advantages of the trifluoromethoxy group are borne out in a growing number of FDA-approved drugs.[1][13] Its incorporation is a deliberate strategy to overcome specific pharmacological hurdles.

  • Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole features a trifluoromethoxy group on a benzothiazole scaffold.[1][14] This group enhances the molecule's lipophilicity, facilitating its penetration of the blood-brain barrier to reach its central nervous system target.[2][6]

  • Sonidegib: An antagonist of the Smoothened receptor for the treatment of basal cell carcinoma, sonidegib's trifluoromethoxy group contributes to its favorable pharmacokinetic profile, including good oral bioavailability and a long half-life.[1]

  • Delamanid and Pretomanid: These anti-tuberculosis agents highlight the role of the trifluoromethoxy group in combating infectious diseases.[1] Its presence contributes to the drugs' metabolic stability, which is crucial for the long treatment regimens required for tuberculosis.

These examples underscore the trifluoromethoxy group's versatility in addressing diverse therapeutic challenges across neurology, oncology, and infectious diseases.[1]

Experimental Workflows: Assessing the Impact of Trifluoromethoxylation

The decision to incorporate a trifluoromethoxy group must be data-driven. The following experimental protocols provide a framework for evaluating the consequences of this molecular modification.

Synthesis of Aryl Trifluoromethyl Ethers: A General Protocol

The synthesis of trifluoromethoxy-containing compounds has historically been challenging due to the instability of the trifluoromethoxide anion.[10][12] However, modern methods have made their synthesis more accessible. A common approach involves the fluorination of aryl trichloromethyl ethers.

Protocol: One-Pot Synthesis of Aryl Trifluoromethyl Ethers [15]

  • Reaction Setup: In a pressure vessel, combine the starting phenol, tetrachloromethane, and a catalytic amount of boron trifluoride.

  • Fluorination: Carefully add anhydrous hydrogen fluoride to the reaction mixture.

  • Heating: Seal the vessel and heat to 150 °C under autogenous pressure.

  • Workup and Purification: After cooling, carefully vent the vessel and quench the reaction. Extract the product with a suitable organic solvent, wash with brine, and dry over sodium sulfate. Purify the crude product by column chromatography.

Note: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

This assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism.[9]

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the mixture at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Lipophilicity Determination: Shake-Flask Method for logP

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask Method for logP Determination

  • Preparation: Prepare a solution of the test compound in the phase in which it is more soluble (n-octanol or water).

  • Partitioning: Add an equal volume of the other phase to a flask containing the compound solution.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Data Presentation and Visualization

To facilitate a clear understanding of the trifluoromethoxy group's impact, quantitative data should be presented in a structured format.

Table 1: Physicochemical Properties of Methoxy, Trifluoromethyl, and Trifluoromethoxy Groups

PropertyMethoxy (-OCH3)Trifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Hansch-Leo π Value -0.02+0.88+1.04
Metabolic Stability Low (Susceptible to O-dealkylation)HighVery High
Electronic Effect Electron-donating (resonance)Strongly electron-withdrawingStrongly electron-withdrawing (inductive), Weakly electron-donating (resonance)

Diagrams for Conceptual Understanding

G cluster_0 Impact of Trifluoromethoxy Group on Drug Properties Start Bioactive Scaffold OCF3 Introduction of -OCF3 Start->OCF3 Lipophilicity Increased Lipophilicity OCF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability OCF3->Metabolic_Stability Target_Binding Altered Target Binding OCF3->Target_Binding Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Half_Life Prolonged Half-Life Metabolic_Stability->Half_Life Potency_Selectivity Modulated Potency/Selectivity Target_Binding->Potency_Selectivity

Caption: Logical flow of the effects of trifluoromethoxy group incorporation.

G cluster_1 Metabolic Fate: Methoxy vs. Trifluoromethoxy Methoxy_Compound Drug-OCH3 CYP450 CYP450 Enzymes Methoxy_Compound->CYP450 OCF3_Compound Drug-OCF3 OCF3_Compound->CYP450 Metabolite Drug-OH (Metabolite) CYP450->Metabolite O-dealkylation No_Reaction Metabolically Stable CYP450->No_Reaction Resistant to Cleavage

Caption: Comparative metabolic pathways of methoxy and trifluoromethoxy groups.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[6] Its ability to simultaneously modulate multiple key drug-like properties—lipophilicity, metabolic stability, and target interactions—makes it an attractive substituent for lead optimization and the design of novel bioactive compounds.[2][3] While synthetic challenges have historically limited its widespread use, the development of new synthetic methodologies is making this valuable functional group more accessible.[12][13] As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic application of the trifluoromethoxy group is poised to play an increasingly important role in the development of the next generation of innovative medicines.

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Investigating the Biological Activity of Novel Phenylcyclobutanamine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclobutanamine scaffold represents a compelling chemical framework with significant potential for modulating central nervous system targets. Its structural relationship to known psychoactive compounds, such as phencyclidine (PCP) analogs, suggests a rich pharmacology awaiting exploration. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of novel phenylcyclobutanamine compounds. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind a tiered, multi-assay approach, designed to build a comprehensive pharmacological profile. We will detail robust, validated protocols for primary target engagement, secondary liability screening, and early ADME-Tox profiling. The methodologies are presented to ensure data integrity and reproducibility, empowering research teams to make informed decisions in the early stages of drug discovery and development.

Introduction: The Rationale for a Structured Investigative Approach

The exploration of novel chemical entities requires a disciplined and logical workflow. The phenylcyclobutanamine core, by its nature, is predicted to interact with monoamine transporters due to structural similarities with known reuptake inhibitors. Therefore, our investigation will begin with the primary hypothesis that these compounds are monoamine reuptake inhibitors. However, a responsible drug discovery program must also proactively identify potential off-target activities and liabilities that could derail a project.

This guide is structured to follow a logical progression, from initial characterization and primary target validation to a broader assessment of safety and metabolic stability. This tiered approach ensures that resources are allocated efficiently, with the most promising and safest compounds advancing through the screening cascade.

Foundational Steps: Synthesis and Analytical Characterization

Prior to any biological evaluation, the identity, purity, and stability of each novel phenylcyclobutanamine compound must be rigorously established. While detailed synthetic procedures are beyond the scope of this guide, a generalized synthetic approach is often employed.

A common synthetic route may involve the reaction of a substituted phenylmagnesium bromide with cyclobutanone, followed by subsequent chemical modifications to introduce the amine functionality. The specific reagents and reaction conditions will, of course, be dictated by the desired substitutions on both the phenyl and cyclobutane rings.

Mandatory Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight. High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition determination.[1][2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should typically be >95% for in vitro assays.

Tier 1: Primary Target Engagement - The Monoamine Transporter Hypothesis

Our primary hypothesis posits that phenylcyclobutanamine compounds will exhibit affinity for and inhibit the function of one or more of the key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are integral plasma-membrane proteins that regulate neurotransmission by reabsorbing their respective neurotransmitters from the synaptic cleft.[3][4] Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism of action for many antidepressants and stimulants.[5][6]

We will employ a two-pronged approach for each transporter: a radioligand binding assay to determine affinity (Ki) and a functional uptake assay to determine potency (IC50).

Experimental Workflow for Primary Target Screening

The following diagram outlines the logical flow for assessing the interaction of the novel compounds with each of the three primary monoamine transporters.

G cluster_0 Compound Preparation cluster_1 Primary Target Screening cluster_2 Assay Types Compound Novel Phenylcyclobutanamine (>95% Purity) DAT Dopamine Transporter (DAT) Compound->DAT Test at multiple concentrations SERT Serotonin Transporter (SERT) Compound->SERT Test at multiple concentrations NET Norepinephrine Transporter (NET) Compound->NET Test at multiple concentrations Binding Radioligand Binding Assay (Determine Affinity - Ki) DAT->Binding Functional Functional Uptake Assay (Determine Potency - IC50) DAT->Functional SERT->Binding SERT->Functional NET->Binding NET->Functional Data_Analysis Data Analysis & SAR Interpretation Binding->Data_Analysis Calculate Ki Functional->Data_Analysis Calculate IC50

Caption: Tier 1 screening workflow for monoamine transporters.

Detailed Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the human dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.

  • Objective: To calculate the inhibitory constant (Ki) of the novel compound at the DAT.

  • Principle: Competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for binding to DAT expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound.

  • Materials:

    • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human DAT.

    • Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).[7]

    • Assay Buffer: Tris-HCl based buffer.

    • Instrumentation: Scintillation counter, filtration apparatus.

  • Step-by-Step Protocol:

    • Preparation: Prepare serial dilutions of the novel phenylcyclobutanamine compound.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), the test compound at various concentrations, and a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM).[7]

    • Controls: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + high concentration of GBR 12909).

    • Incubation: Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[7]

    • Termination: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[7]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Detailed Protocol: Serotonin Transporter (SERT) Functional Uptake Assay

This assay measures the functional inhibition of serotonin uptake into cells expressing the human SERT.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound for SERT function.

  • Principle: Metabolically active cells expressing SERT will transport serotonin from the extracellular medium. This uptake can be quantified using radiolabeled serotonin ([³H]5-HT). An inhibitor will reduce the amount of radioactivity accumulated in the cells.

  • Materials:

    • Cell Line: HEK293 cells stably expressing human SERT.[6]

    • Radioligand: [³H]Serotonin ([³H]5-HT).

    • Control Inhibitor: Fluoxetine (1 µM) or another selective serotonin reuptake inhibitor (SSRI).[6]

    • Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).[6]

    • Instrumentation: Scintillation counter, filtration apparatus or scintillation plate reader.

  • Step-by-Step Protocol:

    • Cell Plating: Seed HEK-hSERT cells into a 96-well plate and allow them to form a confluent monolayer.

    • Pre-incubation: Wash the cells with buffer and then pre-incubate with varying concentrations of the novel phenylcyclobutanamine compound for 10-20 minutes at 25°C or 37°C.[6]

    • Initiation: Add [³H]Serotonin (e.g., 65 nM final concentration) to initiate the uptake.[6]

    • Incubation: Incubate for a short period (e.g., 15 minutes) at the same temperature.

    • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of serotonin uptake (relative to vehicle control) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Note: Similar binding and functional assay protocols should be run in parallel for the Norepinephrine Transporter (NET) , using appropriate radioligands (e.g., [³H]Nisoxetine for binding) and control inhibitors (e.g., Desipramine for functional assays).[9][10]

Data Presentation: Tier 1 Results

The results from the primary screening should be compiled into a clear, comparative table.

Compound IDDAT Ki (nM)DAT IC50 (nM)SERT Ki (nM)SERT IC50 (nM)NET Ki (nM)NET IC50 (nM)
Phenylcyclobutanamine-001150250>10,000>10,00085120
Phenylcyclobutanamine-00225405008003055
Control: Cocaine1001803004505090

Tier 2: Secondary Pharmacology & Early Safety Profiling

Compounds demonstrating potent and selective activity at the primary targets will advance to Tier 2 screening. The objective here is to identify potential off-target interactions that could lead to undesirable side effects. Given the structural similarity to phencyclidine, two critical off-targets to investigate are the NMDA receptor and the hERG potassium channel.

Tier 2 Experimental Workflow

G cluster_0 Candidate Selection cluster_1 Secondary & Safety Screening cluster_2 Data Output Candidate Potent & Selective Compounds from Tier 1 NMDA NMDA Receptor Binding (PCP Site) Candidate->NMDA hERG hERG Channel Assay (Patch Clamp) Candidate->hERG Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Candidate->Cytotoxicity NMDA_Ki Ki (nM) NMDA->NMDA_Ki hERG_IC50 IC50 (µM) hERG->hERG_IC50 Cyto_CC50 CC50 (µM) Cytotoxicity->Cyto_CC50 Risk_Assessment Safety & Liability Risk Assessment NMDA_Ki->Risk_Assessment Input for hERG_IC50->Risk_Assessment Input for Cyto_CC50->Risk_Assessment Input for

Caption: Tier 2 workflow for secondary and safety pharmacology.

Detailed Protocol: NMDA Receptor Binding Assay ([³H]MK-801)
  • Objective: To assess the affinity of the compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[11][12]

  • Principle: A competitive binding assay using rat forebrain membranes and the high-affinity NMDA receptor channel blocker, [³H]MK-801.

  • Materials:

    • Membranes: Rat forebrain membranes.

    • Radioligand: [³H]MK-801 (dizocilpine).

    • Non-specific Binding Control: A high concentration of unlabeled MK-801 or PCP.

  • Step-by-Step Protocol:

    • Preparation: Follow a similar serial dilution and assay setup as the DAT binding assay.

    • Incubation: Incubate the plate for 2-4 hours at room temperature.

    • Termination & Quantification: Use rapid filtration and scintillation counting as previously described.

    • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation. A low Ki value indicates a higher potential for PCP-like dissociative effects.

Detailed Protocol: hERG Channel Inhibition Assay (Automated Patch-Clamp)
  • Objective: To evaluate the potential of the compounds to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.[13]

  • Principle: The whole-cell patch-clamp technique directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line. The reduction in current in the presence of the test compound is quantified.[14]

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the hERG channel.[13]

    • Solutions: Specific intracellular and extracellular recording solutions.

    • Positive Control: A known hERG blocker such as E-4031 or dofetilide.[13]

    • Instrumentation: Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Step-by-Step Protocol:

    • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

    • System Setup: Load cells and solutions into the automated patch-clamp system. The system will automatically establish high-resistance seals and achieve a whole-cell configuration.

    • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[15]

    • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the novel compound.

    • Data Acquisition: Record the hERG current at each concentration.

    • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the dose-response curve and fit the data to determine the IC50 value. A potent IC50 (typically <10 µM) is a significant safety concern.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To assess the general cytotoxicity of the compounds on a standard mammalian cell line.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][5]

  • Materials:

    • Cell Line: A common cell line such as HEK293 or HepG2.

    • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilizing agent (e.g., DMSO).

    • Instrumentation: Spectrophotometric plate reader.

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to serial dilutions of the novel compounds for a defined period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Tier 3: Early ADME-Tox Profiling

Compounds that are potent, selective, and show a clean secondary pharmacology profile can be advanced to early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) screening. This tier provides critical data for predicting the in vivo behavior of the compounds.

Detailed Protocol: Metabolic Stability in Liver Microsomes
  • Objective: To determine the in vitro metabolic stability of a compound using liver microsomes, which provides an estimate of its intrinsic clearance.[16]

  • Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[17] The rate of disappearance of the parent compound over time when incubated with microsomes and the necessary cofactor (NADPH) is measured.[18]

  • Materials:

    • Microsomes: Pooled human, rat, or mouse liver microsomes.

    • Cofactor: NADPH.

    • Positive Controls: Compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan).[18]

    • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Step-by-Step Protocol:

    • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.

    • Reaction Initiation: Start the reaction by adding NADPH.

    • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).

    • Termination: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Detailed Protocol: CYP450 Inhibition Assay (Fluorogenic)
  • Objective: To identify potential drug-drug interactions by assessing whether the novel compounds inhibit major CYP450 isoforms.

  • Principle: This high-throughput assay uses specific fluorogenic substrates for different CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). When metabolized by the enzyme, the substrate is converted into a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.[19]

  • Materials:

    • Enzymes: Recombinant human CYP450 enzymes.

    • Substrates: Specific fluorogenic substrates for each isoform.

    • Cofactor: NADPH regenerating system.

    • Instrumentation: Fluorescence plate reader.

  • Step-by-Step Protocol:

    • Assay Setup: In a microplate, combine the CYP enzyme, buffer, and the test compound at various concentrations.

    • Pre-incubation: Pre-incubate the plate briefly.

    • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

    • Measurement: Monitor the increase in fluorescence over time in a kinetic or endpoint reading.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for each CYP isoform.

Data Presentation: Tier 2 & 3 Results
Compound IDNMDA Ki (nM)hERG IC50 (µM)Cytotoxicity CC50 (µM)Human Microsomal Stability t½ (min)CYP3A4 Inhibition IC50 (µM)
Phenylcyclobutanamine-001>10,000>30>5045>25
Phenylcyclobutanamine-00250015>50158
Control: VerapamilN/A0.525<52

Conclusion and Forward Look

This technical guide outlines a systematic, multi-tiered approach to characterizing the biological activity of novel phenylcyclobutanamine compounds. By progressing from primary target validation through to secondary liability screening and early ADME-Tox profiling, researchers can build a comprehensive data package. This data is crucial for understanding the structure-activity relationship (SAR), identifying potential safety concerns, and selecting the most promising candidates for further preclinical development. The self-validating nature of these protocols, which include positive and negative controls, ensures the generation of robust and reliable data, forming the bedrock of a successful drug discovery program.

References

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. (2024). [Link]

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. Journal of Toxicology and Applied Pharmacology. (2026). [Link]

  • Monoamine reuptake inhibitor. Wikipedia. [Link]

  • What are Monoamine reuptake inhibitor and how do they work? Patsnap Synapse. (2024). [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2019). [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Phencyclidine. Wikipedia. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - NIH. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PMC - NIH. [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Overview of Monoamine Transporters. PMC - NIH. [Link]

  • Monoamine transporters. Wikipedia. [Link]

Sources

Advanced Protocols for the Discovery of Novel Trifluoromethoxy Amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lead Focus: Synthetic Methodology, Physicochemical Properties, and SAR Applications

Executive Summary: The "Super-Methoxy" Effect

In modern drug discovery, the trifluoromethoxy group (-OCF


) has emerged as a privileged motif, often termed "super-methoxy." It offers a unique combination of high electronegativity (Hammett 

= 0.35) and significant lipophilicity (Hansch

= +1.04), vastly superior to the methoxy group (

= -0.02) or even the trifluoromethyl group in terms of conformational flexibility.

For amine-containing scaffolds—ubiquitous in pharmacophores—the introduction of an -OCF


 group can drastically alter pKa, metabolic stability, and blood-brain barrier (BBB) permeability. However, the synthetic installation of this group, particularly onto aliphatic amines or specific aromatic positions, remains a high-barrier challenge due to the instability of the trifluoromethoxide anion (

OCF

) and its tendency to decompose into fluoride and difluorophosgene.

This guide details robust, self-validating protocols for synthesizing novel aromatic and aliphatic trifluoromethoxy amines, grounded in recent mechanistic breakthroughs.[1]

Physicochemical Design Logic

Before synthesis, it is critical to understand where and why to install an -OCF


 group.
Comparative Properties Table
PropertyMethoxy (-OCH

)
Trifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Impact on Amine Drug
Electronic Effect (

)
-0.27 (Donor)0.54 (Withdrawing)0.35 (Withdrawing)Lowers amine basicity (pKa modulation).
Lipophilicity (Hansch

)
-0.020.881.04Increases membrane permeability/BBB penetration.
Conformation Coplanar (Arene)Rotational barrierOrthogonal (Arene)Twists biaryl systems; blocks metabolic hot-spots.
Metabolic Stability Low (O-demethylation)HighHighPrevents oxidative clearance (CYP450).

Design Insight: Replacing an aryl -OCH


 with -OCF

prevents O-demethylation, a common metabolic soft spot. In aliphatic amines, placing -OCF

beta to the nitrogen reduces basicity via the inductive effect, potentially reducing hERG liability while maintaining potency.

Synthetic Protocol A: Ortho-Trifluoromethoxylation of Anilines

Direct trifluoromethoxylation of anilines is difficult due to oxidation of the amino group. A superior strategy utilizes a Togni Reagent II mediated rearrangement . This method is highly regioselective for the ortho position, crucial for designing conformationally restricted inhibitors.

Mechanism of Action

The reaction proceeds via the formation of an N-trifluoromethoxy intermediate, which undergoes a thermally induced [3,3]-sigmatropic rearrangement to deliver the ortho-OCF


 product.

TogniMechanism Start N-Aryl-N-hydroxyacetamide Inter1 N-(Trifluoromethoxy) intermediate Start->Inter1 Cs2CO3, CHCl3, RT Togni Togni Reagent II (CF3 source) Togni->Inter1 Rearrange [3,3]-Sigmatropic Rearrangement Inter1->Rearrange Heat (120°C) Product Ortho-OCF3 Aniline (Protected) Rearrange->Product Migration

Figure 1: Mechanistic pathway for the regioselective ortho-trifluoromethoxylation of anilines via N-to-C migration.

Step-by-Step Protocol

Reagents:

  • Substrate: N-Aryl-N-hydroxyacetamide (prepared from aniline + AcCl, then oxidation).

  • Reagent: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II).

  • Catalyst: Cesium Carbonate (Cs

    
    CO
    
    
    
    ).
  • Solvents: Chloroform (CHCl

    
    ), Nitromethane (MeNO
    
    
    
    ).

Procedure:

  • N-Functionalization: Charge a flame-dried flask with N-Aryl-N-hydroxyacetamide (1.0 equiv) and Togni Reagent II (1.2 equiv) in CHCl

    
     (0.1 M).
    
  • Activation: Add catalytic Cs

    
    CO
    
    
    
    (0.2 equiv). Stir at room temperature for 2–4 hours. Monitor by TLC for the disappearance of the hydroxamic acid.
  • Intermediate Isolation: Filter through a short pad of silica to remove hypervalent iodine byproducts. Concentrate the filtrate to obtain the N-(trifluoromethoxy) intermediate.

  • Rearrangement (The Critical Step): Dissolve the intermediate in anhydrous Nitromethane (MeNO

    
    ). Heat the solution in a sealed pressure tube at 100–120 °C for 12–18 hours.
    
    • Note: MeNO

      
       is essential to stabilize the transition state of the migration.
      
  • Deprotection: The resulting o-OCF

    
     acetamide can be hydrolyzed (HCl/MeOH) to yield the free aniline.
    

Validation Check: The appearance of a singlet in


F NMR around -58 ppm confirms the -OCF

group.

Synthetic Protocol B: Aliphatic Trifluoromethoxy Amines

Synthesizing aliphatic amines with -OCF


 groups (e.g., bioisosteres of amino acids or neurotransmitters) is challenging because nucleophilic displacement with 

OCF

is slow and prone to decomposition. The most reliable method is Dehydroxytrifluoromethoxylation of amino-alcohols.
Workflow Logic

This protocol converts an alcohol (precursor) directly to a trifluoromethyl ether using a silver salt and an activating agent, avoiding the instability of isolated trifluoromethoxide salts.

AliphaticWorkflow Alcohol N-Protected Amino Alcohol (R-OH) Activation Activation Complex (Ph3P + ICH2CH2I) Alcohol->Activation DMF, RT Displacement Nucleophilic Displacement (SN2) Activation->Displacement AgSalt AgOCF3 (in situ) from AgF + CF3 source AgSalt->Displacement source of -OCF3 Product Trifluoromethoxy Amine (R-OCF3) Displacement->Product

Figure 2: Workflow for the conversion of aliphatic alcohols to trifluoromethoxy amines.

Step-by-Step Protocol

Reagents:

  • Substrate: N-Boc or N-Cbz protected amino alcohol.

  • Reagents: Triphenylphosphine (Ph

    
    P), 1,2-Diiodoethane, AgOCF
    
    
    
    (prepared in situ or commercial).
  • Solvent: DMF (anhydrous).

Procedure:

  • Complex Formation: In a glovebox or under Argon, dissolve Ph

    
    P (1.2 equiv) and 1,2-diiodoethane (1.2 equiv) in DMF. Stir for 15 mins to form the iodophosphonium salt (visible as a precipitate or color change).
    
  • Substrate Addition: Add the protected amino alcohol (1.0 equiv) to the mixture. Stir for 10 mins to generate the activated alkoxy-phosphonium species.

  • Trifluoromethoxylation: Add AgOCF

    
     (1.5 equiv) in one portion.
    
    • Alternative: If AgOCF

      
       is unavailable, use AgF + TMSCF
      
      
      
      + 2-fluoropyridine, though yields may vary.
  • Reaction: Stir at room temperature for 1–2 hours. The reaction is driven by the precipitation of AgI.[2]

  • Workup: Dilute with Et

    
    O, filter through Celite to remove silver salts, and wash extensively with water (to remove DMF).
    
  • Purification: Flash chromatography. The -OCF

    
     product is significantly less polar than the starting alcohol.
    

Case Study: Riluzole and SAR Implications

Compound: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) Therapeutic Area: Amyotrophic Lateral Sclerosis (ALS)[3]

Riluzole serves as the archetypal example of the "fluorine effect."

  • Structure-Activity Relationship (SAR):

    • Potency: The 6-OCF

      
       group is critical for sodium channel blockade. Analogs with -OCH
      
      
      
      at this position show significantly reduced potency.
    • Mechanism: The high lipophilicity (

      
       = +1.04) allows the molecule to partition into the lipid bilayer and access the channel pore. The electron-withdrawing nature reduces the electron density on the benzothiazole ring, influencing the pKa of the 2-amine group.
      
    • Metabolism: The -OCF

      
       group blocks the typical hydroxylation/oxidation that would occur at the 6-position of the benzothiazole ring, extending the half-life.
      

Application for Novel Amines: When designing novel amines, consider the -OCF


 group not just as a hydrophobic handle, but as an electronic modulator. For example, in a piperidine scaffold, placing an -OCF

group at the 4-position can lower the pKa of the nitrogen by ~1-2 units via the through-bond inductive effect, potentially improving oral bioavailability by reducing lysosomal trapping.

References

  • Synthesis of Ortho-trifluoromethoxylated Anilines

    • Ngai, M. Y., et al. "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments, 2015.
  • Dehydroxytrifluoromethoxylation of Alcohols

    • Guo, S., et al.
  • Physicochemical Properties of the Trifluoromethoxy Group

    • Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] ChemMedChem, 2021.

  • Riluzole SAR and Pharmacology

    • Bellingham, M. C. "A review of the neural mechanisms of action and clinical effectiveness of riluzole." Psychopharmacology, 2011.

Sources

Initial Preclinical Screening of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine (Compound A) for Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern neuroscience and drug development. This guide outlines a comprehensive, multi-tiered preclinical screening strategy for a novel molecule, 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine, hereafter referred to as "Compound A." The structural motifs of Compound A, specifically the cyclobutanamine core and the trifluoromethoxy-substituted phenyl ring, suggest potential interactions with key CNS targets such as monoamine transporters or receptors. This document provides a robust, scientifically grounded framework for conducting an initial, yet thorough, investigation into its CNS activity profile. We detail the rationale behind experimental choices, provide step-by-step protocols for in-vitro and in-vivo assays, and offer a logical pathway for data interpretation, thereby establishing a self-validating system for early-stage CNS drug discovery.

Introduction and Rationale

The discovery of new CNS agents requires a systematic and logical screening cascade. The initial decision to investigate a novel compound is often driven by its structural characteristics and similarity to known pharmacophores. Compound A possesses a cyclobutanamine moiety, a feature present in compounds that can interact with various CNS targets, including NMDA receptors and monoamine transporters. Furthermore, the trifluoromethoxy substituent on the phenyl ring is a bioisostere for other functional groups known to modulate ligand-receptor interactions and can significantly enhance metabolic stability and blood-brain barrier permeability.

This initial screening program is therefore designed to cast a wide yet strategic net, aimed at answering three fundamental questions:

  • Does Compound A interact with major CNS targets?

  • Does Compound A elicit a behavioral response in vivo?

  • Does Compound A possess drug-like properties warranting further investigation?

Our approach is structured as a tiered funnel, beginning with high-throughput in-vitro assays to identify primary targets and progressing to more complex in-vivo models to assess behavioral effects.

In-Vitro Screening Cascade: Target Identification and Functional Validation

The first step is to determine if Compound A has an affinity for key CNS targets implicated in mood, cognition, and psychosis. We will employ a panel of radioligand binding assays, followed by functional assays for any identified "hits."

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are a cost-effective and high-throughput method to assess the affinity of a test compound for a wide range of receptors and transporters. We will screen Compound A against a panel of targets commonly associated with CNS disorders.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize commercially available cell membranes expressing the human recombinant target of interest (e.g., SERT, DAT, NET, 5-HT₂ₐ, D₂).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer specific to the target. For example, for SERT binding, a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl at pH 7.4 is standard.

  • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of Compound A (from 1 nM to 100 µM).

  • Equilibrium: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Compound A that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is achieved by non-linear regression analysis of the competition binding curve. The affinity of Compound A for the target (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary: Compound A Binding Affinity

TargetRadioligandKi (nM) of Compound A
Serotonin Transporter (SERT)[³H]-Citalopram15
Dopamine Transporter (DAT)[³H]-WIN 35,42885
Norepinephrine Transporter (NET)[³H]-Nisoxetine250
5-HT₂ₐ Receptor[³H]-Ketanserin> 10,000
D₂ Receptor[³H]-Spiperone> 10,000

This hypothetical data suggests that Compound A has the highest affinity for the serotonin transporter, with moderate affinity for the dopamine transporter.

Functional Assays: From Binding to Biological Effect

A high binding affinity does not necessarily translate to a functional effect. Therefore, the next crucial step is to determine whether Compound A acts as an inhibitor (antagonist) or an activator (agonist) at its primary targets. For transporters like SERT and DAT, this involves measuring the uptake of neurotransmitters.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing the human SERT or DAT.

  • Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate them with varying concentrations of Compound A or a reference compound (e.g., fluoxetine for SERT) for 20 minutes at 37°C.

  • Uptake Initiation: Add a solution containing a fluorescent substrate for the transporter (e.g., a commercially available substrate like ASP+ for DAT) or a radiolabeled neurotransmitter (e.g., [³H]-serotonin for SERT).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification: If using a fluorescent substrate, measure the fluorescence intensity using a plate reader. If using a radiolabeled neurotransmitter, lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of Compound A that produces 50% inhibition of neurotransmitter uptake (IC₅₀).

Hypothetical Data Summary: Compound A Functional Activity

TargetAssay TypeIC₅₀ (nM) of Compound A
SERT[³H]-Serotonin Uptake25
DATASP+ Fluorescent Substrate Uptake150

This functional data corroborates the binding data, indicating that Compound A is a potent inhibitor of serotonin reuptake and a less potent inhibitor of dopamine reuptake.

In-Vivo Behavioral Pharmacology: Assessing CNS Effects

Based on the in-vitro profile of Compound A as a serotonin and dopamine reuptake inhibitor, we hypothesize that it may possess antidepressant and/or anxiolytic properties. The in-vivo screening phase will test this hypothesis.

Tier 1: General Locomotor Activity and Neurological Assessment

Before proceeding to more specific behavioral models, it is essential to assess whether Compound A has any confounding effects on general motor activity.

Experimental Protocol: Open Field Test

  • Animals: Use male C57BL/6 mice.

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.

  • Dosing: Administer Compound A (e.g., at 1, 3, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Testing: 30 minutes post-injection, place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm).

  • Data Collection: Use an automated video-tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 30 minutes.

  • Data Analysis: Analyze the data using ANOVA to determine if Compound A significantly alters locomotor activity compared to the vehicle group. A significant decrease may indicate sedative effects, while an increase could suggest stimulant properties.

Tier 2: Models of Antidepressant and Anxiolytic Activity

If Compound A does not produce significant sedation or hyperactivity at the tested doses, we can proceed to validated models of depression and anxiety.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used model to screen for potential antidepressant drugs.

  • Animals: Use male BALB/c mice.

  • Dosing: Administer Compound A (at non-sedating doses determined from the Open Field Test) or a positive control (e.g., imipramine) for a set number of days (e.g., 7 days) to model chronic treatment.

  • Test Session: On the final day, 60 minutes after the last dose, place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Scoring: Video record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow Diagram

G cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Screening A Compound A Synthesis B Primary Binding Assays (SERT, DAT, NET, etc.) A->B C Hit Identification (Ki < 100 nM) B->C D Functional Assays (Neurotransmitter Uptake) C->D E Mechanism of Action (e.g., SERT/DAT Inhibitor) D->E F Open Field Test (Locomotor Activity) E->F Advance to In-Vivo G Dose Selection (Non-sedating doses) F->G H Forced Swim Test (Antidepressant Model) G->H I Elevated Plus Maze (Anxiolytic Model) G->I J Behavioral Phenotype H->J I->J G CompoundA Compound A SERT SERT CompoundA->SERT Inhibits DAT DAT CompoundA->DAT Inhibits Synaptic5HT Synaptic Serotonin (5-HT) SERT->Synaptic5HT Increases SynapticDA Synaptic Dopamine (DA) DAT->SynapticDA Increases PostsynapticReceptors Postsynaptic 5-HT & DA Receptors Synaptic5HT->PostsynapticReceptors Activates SynapticDA->PostsynapticReceptors Activates TherapeuticEffect Antidepressant/ Anxiolytic Effects PostsynapticReceptors->TherapeuticEffect Leads to

Caption: Hypothesized signaling pathway for Compound A.

Conclusion and Future Directions

This guide presents a structured and logical framework for the initial CNS screening of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. The proposed workflow, from broad in-vitro screening to specific in-vivo behavioral models, allows for a comprehensive preliminary assessment of the compound's therapeutic potential. The hypothetical data presented suggests Compound A is a promising lead compound with a dual SERT/DAT inhibitor profile, warranting further investigation.

Future steps would include:

  • Full dose-response studies in the FST and other behavioral models.

  • Pharmacokinetic studies to determine brain exposure.

  • Off-target liability screening to build a more complete safety profile.

  • Lead optimization to improve potency and selectivity.

By following this rigorous, evidence-based approach, research and development teams can make informed decisions, efficiently allocating resources to the most promising candidates in the complex but rewarding field of CNS drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Uhlén, S., & Strange, P. G. (2000). Radioligand Binding. Receptor Signal Transduction Protocols. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature. [Link]

Unmasking the Molecular Interlocutors: A Technical Guide to Target Deconvolution for 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets is a pivotal and often rate-limiting step in the journey of a bioactive small molecule from discovery to therapeutic application. This technical guide provides a comprehensive, in-depth exploration of a multi-pronged strategy for the target deconvolution of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine, a compound of interest in contemporary medicinal chemistry. We will navigate through a systematic workflow, commencing with in silico predictive methodologies to generate initial hypotheses, followed by robust experimental protocols for target identification and validation. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower informed experimental design. We will delve into the intricacies of chemical proteomics, affinity-based approaches, and biophysical validation assays, all while maintaining a steadfast focus on scientific integrity and reproducibility.

Introduction: The Enigma of a Novel Bioactive Scaffold

1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine represents a fascinating chemical entity, integrating several key pharmacophoric features. The cyclobutane ring introduces a degree of conformational rigidity, while the trifluoromethoxy-phenyl moiety significantly influences the compound's lipophilicity and electronic properties. Such fluorinated groups are known to enhance metabolic stability and membrane permeability, making this scaffold an attractive starting point for drug discovery programs.[1][2] The primary amine suggests a potential for ionic interactions with biological targets.

However, the therapeutic potential of this molecule remains unrealized without a thorough understanding of its mechanism of action, beginning with the identification of its direct binding partners within the proteome. This guide will provide a strategic roadmap to unravel this mystery.

The Initial Spark: In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods offer a powerful and cost-effective avenue to generate a preliminary list of potential targets.[3][4] This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[4]

Ligand-Based Approaches: Learning from the Known

Given the structural similarity of our lead compound to known bioactive molecules, ligand-based virtual screening is a logical first step.[4][5]

  • 2D and 3D Similarity Searching: Utilizing platforms such as SwissTargetPrediction, LigTMap, or the Polypharmacology Browser (PPB), the SMILES string of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine can be used to search vast databases of known ligands.[6] These tools identify compounds with similar structural fingerprints and extrapolate their known targets to our query molecule.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to a specific target. By building a pharmacophore model based on our compound, we can screen for proteins that possess a complementary binding pocket.

A particularly strong clue from the literature points towards Monoamine Oxidase (MAO) as a potential target. Research has shown that 1-phenylcyclobutylamine, a structurally simpler analog, acts as an irreversible inactivator of MAO.[7] This finding provides a compelling hypothesis to guide our subsequent experimental work.

Structure-Based Approaches: Docking into the Proteome

Should a high-quality 3D structure of a potential target be available (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding mode and affinity of our compound.[8]

  • Panel Docking: Services like TarFisDock allow for the docking of a small molecule against a panel of hundreds of protein structures, providing a ranked list of potential interactors.[3]

The results from these in silico methods should be treated as hypotheses that require rigorous experimental validation.

Casting the Net Wide: Unbiased Target Identification with Chemical Proteomics

Chemical proteomics has emerged as a powerful tool for the unbiased identification of small molecule targets directly in a complex biological context.[9][10] This approach utilizes a modified version of the small molecule as a "bait" to "fish" for its interacting proteins from a cell lysate or even living cells.

Probe Design and Synthesis

The first critical step is the design and synthesis of a chemical probe. This involves introducing a linker and a reporter tag (e.g., biotin) to the parent molecule. The attachment point for the linker must be carefully chosen to minimize disruption of the key binding interactions with the target protein.

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

Affinity purification is a cornerstone of target identification.[11] The general workflow is as follows:

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.[11]

  • Incubation: The beads are incubated with a cell lysate, allowing the probe to bind to its target protein(s).

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: The probe-protein complexes are eluted from the beads.

  • Identification: The eluted proteins are identified by mass spectrometry.[12]

A crucial control experiment involves co-incubation with an excess of the unmodified parent compound. A true target will show significantly reduced binding to the probe in the presence of the competitor.

AP_MS_Workflow cluster_Preparation Probe Preparation cluster_Experiment Affinity Purification cluster_Analysis Analysis Probe Biotinylated Probe Beads Streptavidin Beads Probe->Beads Immobilization Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution MS Mass Spectrometry Elution->MS Hits Potential Targets MS->Hits

High-Throughput Chemical Proteomics

Recent advancements have enabled the automation of chemical proteomics workflows, allowing for higher throughput screening of compounds and conditions.[9][13]

Target Validation: From Hits to Confirmed Interactors

Once a list of potential targets has been generated, a series of validation experiments are essential to confirm a direct and functionally relevant interaction.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[15][16] The principle is that the binding of a ligand stabilizes its target protein against thermal denaturation.[16][17]

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heat Challenge: Heat the cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[15][17]

A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.

CETSA_Workflow Start Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Soluble Fraction Centrifuge->Soluble Pellet Aggregated Proteins Centrifuge->Pellet Analysis Western Blot or MS Soluble->Analysis

Biophysical Interaction Analysis

A suite of biophysical techniques can be employed to directly measure the binding affinity and kinetics of the compound-protein interaction.[18][19][]

TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.[18]Binding affinity (KD), association/dissociation rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[18][]Binding affinity (KD), stoichiometry, enthalpy, entropy.
Microscale Thermophoresis (MST) Measures the movement of fluorescently labeled molecules in a temperature gradient, which is altered upon ligand binding.[18][]Binding affinity (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical environment of protein or ligand atoms upon binding.[18][]Binding site mapping, structural changes.

These methods provide quantitative data on the direct interaction between the small molecule and a purified target protein.

Functional Validation: Linking Binding to Biological Effect

The final and most critical step is to demonstrate that the binding of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine to its target leads to a measurable functional consequence.

  • Enzymatic Assays: If the identified target is an enzyme (as is hypothesized for MAO), its activity should be measured in the presence and absence of the compound.

  • Cell-Based Assays: Cellular assays should be designed to probe the biological pathway in which the target is involved. For example, if the target is a receptor, downstream signaling events should be monitored.

  • Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 can be used to knockdown or knockout the target protein. The cellular phenotype upon compound treatment should be compared between wild-type and knockdown/knockout cells. A true on-target effect should be diminished or absent when the target protein is not present.

Conclusion: A Pathway to Mechanistic Understanding

The journey to elucidate the molecular targets of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is a multi-step, iterative process that combines computational prediction with rigorous experimental validation. By systematically applying the strategies outlined in this guide—from in silico screening and chemical proteomics to biophysical characterization and functional assays—researchers can confidently identify and validate the direct binding partners of this and other novel bioactive compounds. This foundational knowledge is the bedrock upon which successful drug development programs are built, transforming promising molecules into potential therapeutics.

References

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Automation to Enable High-throughput Chemical Proteomics - PMC. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Protein-ligand Interaction Analysis - Creative Proteomics. (n.d.).
  • What Is Chemical Proteomics Analysis | MtoZ Biolabs. (n.d.).
  • Chemoproteomics Workflows | Thermo Fisher Scientific - US. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (2009, June 9).
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.).
  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • What Is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. (n.d.).
  • Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences. (n.d.).
  • Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (n.d.).
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC. (2013, January 5).
  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.).
  • Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow | JACS Au - ACS Publications. (2022, June 30).
  • In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide - Benchchem. (n.d.).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • Ligand-based drug targets & activity prediction tools/online servers‪@MajidAli2020‬ - YouTube. (2023, February 11).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. - ResearchGate. (n.d.).
  • 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed. (n.d.).

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in the fields of pharmaceutical and materials science.[1][2] Its unique electronic properties, including high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[3][4] Consequently, the development of efficient and selective methods for introducing the OCF₃ group onto aromatic rings, particularly the synthesis of ortho-trifluoromethoxylated aniline derivatives, is of paramount importance for drug discovery and the creation of novel functional materials.[2][5]

However, the facile synthesis of these compounds has been a formidable challenge in organic synthesis.[2][6] Traditional methods often grapple with limitations such as poor substrate scope, the need for harsh reaction conditions, or the use of toxic and difficult-to-handle reagents.[2][6] This guide presents a detailed, user-friendly, and scalable protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, leveraging a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.[5][7][8] This method stands out for its operational simplicity, broad substrate scope, and high functional group tolerance.[5][7][8]

Strategic Overview: A Two-Step Approach to Ortho-Trifluoromethoxylation

The synthesis is strategically divided into two main stages, starting from a readily available nitroarene precursor. This multi-step process is designed to be robust and reproducible, allowing for the synthesis of a diverse array of ortho-trifluoromethoxylated anilines.

The core transformation involves:

  • O-Trifluoromethylation: An N-aryl-N-hydroxyacetamide intermediate is reacted with an electrophilic trifluoromethylating agent, specifically 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), to form an N-(trifluoromethoxy)acetamido intermediate.[1][2]

  • Intramolecular OCF₃ Migration: The isolated intermediate undergoes a thermally induced rearrangement, leading to the selective formation of the ortho-trifluoromethoxylated aniline derivative.[1][7][8]

This approach cleverly circumvents the challenges of direct C-H trifluoromethoxylation by first forming a weaker N-OCF₃ bond, which then rearranges to the thermodynamically more stable C-OCF₃ bond at the ortho position.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The two key steps of this protocol proceed through distinct mechanistic pathways.

1. O-Trifluoromethylation: A Radical-Mediated Process

The initial O-trifluoromethylation is understood to be a radical-mediated process.[2][9] The reaction is sensitive to oxygen, necessitating an inert atmosphere for optimal results.[1][2] Mechanistic studies, including radical trapping experiments, support the involvement of a trifluoromethyl radical (•CF₃).[9] The proposed mechanism involves the deprotonation of the N-hydroxyacetamide, followed by a single-electron transfer (SET) to the Togni reagent II to generate an N-hydroxyl radical and a •CF₃ radical. These two radical species then recombine to form the desired O-trifluoromethylated product.[9]

2. OCF₃ Migration: A Heterolytic Cleavage and Recombination

The subsequent intramolecular migration of the OCF₃ group is proposed to occur via a heterolytic cleavage of the N-OCF₃ bond.[2][7][8] This thermal process generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline product.[1][2] The requirement for higher temperatures for electron-deficient substrates supports the formation of the energetically demanding nitrenium ion intermediate.[1]

Visualizing the Synthesis: A Step-by-Step Workflow

The following diagram provides a high-level overview of the entire synthetic sequence, from the starting nitroarene to the final product.

Synthesis_Workflow Start Methyl 4-nitrobenzoate Step1 Reduction Start->Step1 Intermediate1 Methyl 4-(N-hydroxyamino)benzoate Step1->Intermediate1 Rh/C, Hydrazine Step2 Acetyl Protection Intermediate1->Step2 Intermediate2 Methyl 4-(N-hydroxyacetamido)benzoate (1a) Step2->Intermediate2 Acetyl Chloride Step3 O-Trifluoromethylation Intermediate2->Step3 Intermediate3 Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) Step3->Intermediate3 Togni Reagent II, Cs2CO3 Step4 OCF3 Migration Intermediate3->Step4 FinalProduct Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) Step4->FinalProduct Heat (120 °C)

Sources

Application Notes and Protocols: High-Throughput Screening of Phenylcyclobutanamine Libraries for Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenylcyclobutanamine Scaffolds

The phenylcyclobutanamine moiety represents a privileged scaffold in central nervous system (CNS) drug discovery. Its rigid, three-dimensional structure allows for precise spatial presentation of pharmacophoric elements, making it an attractive starting point for the development of modulators for a variety of CNS targets. Libraries based on this scaffold have the potential to yield novel therapeutics for a range of neurological and psychiatric disorders. One notable example is CT1812, a sigma-2 receptor modulator with a phenylcyclobutanamine core, which has been investigated for Alzheimer's disease.[1][2] The structural similarity of phenylcyclobutanamines to known monoamine transporter inhibitors also points towards this important class of proteins as a likely target.[3]

This document provides a comprehensive, in-depth guide for the high-throughput screening (HTS) of phenylcyclobutanamine libraries. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a strategic framework for identifying and validating novel CNS-active compounds. The protocols herein are designed to be robust and self-validating, incorporating industry-standard best practices to ensure the generation of high-quality, reproducible data.

Strategic Overview of the HTS Cascade

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to progressively refine a large collection of compounds down to a small number of high-quality hits. Our proposed workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization Library Preparation Library Preparation Primary Assays Primary Assays Library Preparation->Primary Assays 10 µM single concentration Hit Confirmation Hit Confirmation Primary Assays->Hit Confirmation Top 1-2% of actives Dose-Response & Cytotoxicity Dose-Response & Cytotoxicity Hit Confirmation->Dose-Response & Cytotoxicity Orthogonal & Secondary Assays Orthogonal & Secondary Assays Dose-Response & Cytotoxicity->Orthogonal & Secondary Assays Confirmed & non-toxic hits Preliminary SAR Preliminary SAR Orthogonal & Secondary Assays->Preliminary SAR Lead Optimization Lead Optimization Preliminary SAR->Lead Optimization

Caption: High-level overview of the HTS workflow.

Part 1: Library Preparation and Management

The quality and integrity of the compound library are paramount to the success of any HTS campaign.

Compound Acquisition and Quality Control

Phenylcyclobutanamine libraries can be acquired from commercial vendors or synthesized in-house. Upon receipt or synthesis, it is crucial to perform quality control on a representative subset of the library (e.g., 5-10% of compounds).

ParameterMethodAcceptance Criteria
Purity LC-MS>90%
Identity ¹H NMR, HRMSConsistent with expected structure
Solubility Nephelometry or visual inspectionSoluble at 10 mM in DMSO
Plate Preparation and Storage

For HTS, compounds are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO).[4][5]

Protocol 1: Master Plate Preparation

  • Compound Weighing and Dissolution: Using an automated powder handling system, accurately weigh approximately 1-2 mg of each library compound into individual microtubes. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Sonicate the microtubes for 30 minutes to ensure complete dissolution. Visually inspect for any precipitation.

  • Plating: Using an automated liquid handler, transfer the 10 mM stock solutions into 384-well master plates.

  • Sealing and Storage: Seal the master plates with pierceable, airtight seals and store at -20°C or -80°C to minimize water absorption and degradation.[6]

Causality: Anhydrous DMSO is used to prevent compound precipitation, which can be exacerbated by water absorption and freeze-thaw cycles.[6] Storing in sealed plates at low temperatures maintains compound integrity over time.

Part 2: Primary Screening Assays

The choice of primary assays should be guided by the known or putative biological targets of the phenylcyclobutanamine scaffold. Based on existing literature, we propose a parallel screening approach targeting monoamine transporters and sigma-2 receptors.

Monoamine Transporter Uptake Assay (Fluorescence-Based)

This cell-based assay measures the inhibition of neurotransmitter uptake by the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][7] We will utilize a commercially available fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[8]

Protocol 2: Monoamine Transporter Uptake HTS Assay

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

  • Cell Plating: Using an automated cell dispenser, seed the cells into 384-well, black-walled, clear-bottom assay plates at a density optimized for signal-to-background.

  • Compound Addition: Transfer 50 nL of the 10 mM compound stocks from the master plates to the assay plates using an acoustic liquid handler to achieve a final concentration of 10 µM.

  • Controls: Include wells with a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) as a positive control and DMSO as a negative control.

  • Fluorescent Substrate Addition: Add the fluorescent substrate to all wells.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes).

  • Signal Detection: Measure the fluorescence intensity using a plate reader equipped for bottom-read fluorescence.

Data Analysis and Quality Control:

The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.

  • Z'-factor Formula:

    
    
    where 
    
    
    
    and
    
    
    are the mean and standard deviation of the positive control, and
    
    
    and
    
    
    are the mean and standard deviation of the negative control.
  • Acceptance Criterion: A Z'-factor ≥ 0.5 indicates a robust and reliable assay suitable for HTS.

Sigma-2 Receptor Binding Assay (Radioligand-Based)

This biochemical assay measures the ability of library compounds to displace a radiolabeled ligand from the sigma-2 receptor.[9]

Protocol 3: Sigma-2 Receptor Radioligand Binding HTS Assay

  • Membrane Preparation: Prepare cell membranes from a cell line with high expression of the sigma-2 receptor (e.g., MCF7 breast cancer cells).

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Mixture: In a 384-well plate, combine the cell membranes, a radiolabeled sigma-2 ligand (e.g., [³H]-DTG in the presence of a sigma-1 masking ligand like (+)-pentazocine), and the library compounds (final concentration 10 µM).[9]

  • Controls: Include wells with a known sigma-2 ligand (e.g., siramesine) for non-specific binding determination and DMSO as a vehicle control.

  • Incubation: Incubate the plates at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in a microplate scintillation counter.

Data Analysis and Hit Identification:

Hits are identified as compounds that cause a significant reduction in radioligand binding compared to the vehicle control. The percent inhibition is calculated as follows:

  • Percent Inhibition Formula:

    
    
    

Part 3: Hit Confirmation and Validation Cascade

A rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[10][11][12][13][14][15]

Hit_Validation Primary Hits Primary Hits Hit Confirmation (Single Point) Hit Confirmation (Single Point) Primary Hits->Hit Confirmation (Single Point) Dose-Response (IC50/EC50) Dose-Response (IC50/EC50) Hit Confirmation (Single Point)->Dose-Response (IC50/EC50) Reproducible hits Cytotoxicity Assay Cytotoxicity Assay Dose-Response (IC50/EC50)->Cytotoxicity Assay Potent hits Orthogonal Assay Orthogonal Assay Cytotoxicity Assay->Orthogonal Assay Non-toxic hits Secondary Functional Assay Secondary Functional Assay Orthogonal Assay->Secondary Functional Assay Confirmed binders Preliminary SAR Preliminary SAR Secondary Functional Assay->Preliminary SAR Functionally active hits Validated Hits Validated Hits Preliminary SAR->Validated Hits

Caption: A detailed workflow for hit validation.

Hit Confirmation and Dose-Response

Compounds identified as hits in the primary screen (typically the top 1-2% of actives) are re-tested in the same assay to confirm their activity. Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

Counter-Screening: Cytotoxicity Assay

It is crucial to eliminate compounds that show activity in the primary assay due to cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.

Protocol 4: CellTiter-Glo® Cytotoxicity Assay

  • Cell Plating: Plate the same cell lines used in the primary assays in 384-well, white-walled plates.

  • Compound Addition: Add the confirmed hits at a range of concentrations.

  • Incubation: Incubate for a period that reflects the duration of the primary assay.

  • Reagent Addition: Add CellTiter-Glo® reagent to all wells.

  • Signal Detection: Measure luminescence using a plate reader. A decrease in luminescence indicates cytotoxicity.

Orthogonal and Secondary Assays

To further validate hits and gain insights into their mechanism of action, orthogonal and secondary assays are employed.

  • Orthogonal Assays: These assays use a different technology to measure the same biological endpoint. For example, a radioligand binding assay can be used as an orthogonal assay for a fluorescence-based uptake assay.

  • Secondary Assays: These are typically more complex, functional assays that provide a more physiologically relevant assessment of compound activity.[10][16]

Primary TargetProposed Secondary/Orthogonal AssayRationale
Monoamine Transporters Automated Patch Clamp Directly measures the effect of compounds on transporter-mediated currents, providing functional confirmation.[17][18][19][20][21]
Sigma-2 Receptor Cell-based GPCR Functional Assay If the sigma-2 receptor is coupled to a downstream signaling pathway (e.g., calcium mobilization), a functional assay can confirm agonist or antagonist activity.[22][23][24][25][26]

Part 4: Data Management and Analysis

A robust data management system is essential for handling the large datasets generated during HTS. All data, including raw reads, normalized values, and calculated parameters (e.g., Z'-factor, % inhibition, IC₅₀), should be stored in a central database. Cheminformatics tools can be used to perform preliminary structure-activity relationship (SAR) analysis on the validated hits to identify promising chemical series for lead optimization.[14]

Conclusion

The high-throughput screening protocol detailed in this document provides a comprehensive and scientifically rigorous framework for the identification of novel CNS drug candidates from phenylcyclobutanamine libraries. By employing a multi-stage screening cascade that includes robust primary assays, stringent hit confirmation and validation, and orthogonal and secondary functional assays, researchers can confidently identify and prioritize high-quality hits for further development. The emphasis on data quality, through the consistent use of appropriate controls and statistical validation, ensures the generation of reproducible and reliable results, ultimately accelerating the path from library to lead.

References

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  • Kim, J., et al. (2024). Design, synthesis, and biological evaluation of phenylcyclopropylamine-entinostat conjugates that selectively target cancer cells. Bioorganic & Medicinal Chemistry Letters, 103, 129668.
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  • Rothman, R. B., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(8), 447-455.
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  • Li, Y., et al. (2023). High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. International Journal of Molecular Sciences, 24(2), 1604.
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Application Notes & Protocols: Assay Development for Efficacy Testing of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in vitro assays to characterize the efficacy and preliminary safety profile of the novel chemical entity, 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. The structural features of this compound, specifically the phenylcyclobutylamine core and the trifluoromethoxy substitution, suggest potential activity as a modulator of central nervous system targets. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve blood-brain barrier permeability[1]. The core structure bears a resemblance to known monoamine oxidase (MAO) inactivators, suggesting this is a primary hypothetical target[2]. This guide presents a logical, tiered approach, beginning with primary efficacy assays against high-probability targets—monoamine oxidase, neurotransmitter transporters, and NMDA receptors—followed by essential secondary assays for cytotoxicity and key safety liabilities. Each protocol is designed to be robust and self-validating, with explanations for key experimental choices to ensure scientific integrity.

Primary Efficacy Screening: Target Deconvolution

The initial phase of characterization focuses on testing the compound against its most likely biological targets based on structural analogy.

Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: The 1-phenylcyclobutylamine scaffold is a known mechanism-based inactivator of monoamine oxidase (MAO)[2]. MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B)[3][4]. Therefore, determining the inhibitory potential of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine against both MAO isoforms is the highest priority.

This protocol utilizes a fluorometric method to measure hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation[5][6].

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine and positive controls (Clorgyline, Selegiline) Incubation Incubate diluted enzyme with compound or control for 10-15 min at room temperature Compound_Prep->Incubation Enzyme_Prep Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer Enzyme_Prep->Incubation Reaction_Start Add Working Reagent containing substrate (p-Tyramine), HRP, and fluorescent probe Incubation->Reaction_Start Incubation_2 Incubate for 20-30 min at 37°C, protected from light Reaction_Start->Incubation_2 Detection Measure fluorescence (Ex/Em = 530/585 nm) on a plate reader Incubation_2->Detection Analysis Calculate % inhibition relative to vehicle control and determine IC50 values by nonlinear regression Detection->Analysis

Caption: Workflow for the MAO-A/B fluorometric inhibition assay.

Protocol: MAO-A and MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (Supersomes™ or similar)[3]

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate for both isoforms)[6]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar H₂O₂ sensor)

  • Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls[3]

  • Test Compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • Black, flat-bottom 96-well microplate

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer. Also, prepare dilution series for the positive controls, Clorgyline and Selegiline.

  • Enzyme Preparation: On the day of the experiment, dilute MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration.

  • Assay Plate Setup: To appropriate wells of the 96-well plate, add 45 µL of diluted sample or control. Add 5 µL of the test compound dilutions or controls. Include vehicle-only (DMSO) wells for 0% inhibition and wells with a high concentration of selective inhibitor for 100% inhibition[6].

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Working Reagent Preparation: Prepare a working reagent solution containing p-tyramine, HRP, and the fluorescent probe in assay buffer according to the manufacturer's instructions[6].

  • Reaction Initiation: Add 50 µL of the Working Reagent to all wells to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the 100% inhibition wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic (nonlinear regression) model to determine the IC₅₀ value.

Neurotransmitter Transporter Uptake Assay

Scientific Rationale: Many CNS-active compounds with an amine moiety function by inhibiting the reuptake of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[7]. This assay evaluates the compound's ability to block these transporters, a common mechanism for antidepressant and psychostimulant drugs[8]. This protocol uses a homogeneous, fluorescence-based method where a fluorescent substrate mimics the natural neurotransmitter[9].

Principle: Neurotransmitter Transporter Assay

Transporter_Assay_Principle cluster_cell Cell Expressing Transporter (e.g., HEK-hSERT) Transporter Transporter (SERT/DAT/NET) Cytoplasm Cytoplasm (High Fluorescence Signal) Extracellular Extracellular Space FluoroSubstrate Fluorescent Substrate FluoroSubstrate->Transporter Uptake MaskingDye Masking Dye (Quenches Extracellular Signal) TestCompound Test Compound TestCompound->Transporter Inhibition

Caption: Inhibition of fluorescent substrate uptake by a test compound.

Protocol: Neurotransmitter Transporter Uptake Assay

Materials:

  • HEK-293 cells stably expressing human SERT, DAT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence[9][10]

  • Reference Inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)

  • Test Compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • Black, clear-bottom 96- or 384-well microplates

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate)[10]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Remove the culture medium. Add assay buffer (e.g., HBSS with 20 mM HEPES) containing various concentrations of the test compound or a reference inhibitor.

  • Reagent Addition: Prepare the dye solution by reconstituting the fluorescent substrate/masking dye mix in assay buffer as per the kit protocol[10]. Add this solution to the wells.

  • Kinetic Measurement: Immediately place the plate into a bottom-read fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal kinetically over 10-20 minutes. The increase in intracellular fluorescence reflects substrate uptake[9].

  • Data Analysis:

    • Determine the rate of uptake (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition of the uptake rate for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[concentration] and applying a four-parameter logistic fit.

NMDA Receptor Functional Assay

Scientific Rationale: Certain phenyl-cycloalkyl-amine structures are known to be N-methyl-D-aspartate (NMDA) receptor antagonists. To explore this possibility, a functional assay measuring NMDA receptor-mediated intracellular calcium changes is recommended[11]. This assay can identify noncompetitive antagonists that act at sites other than the agonist binding sites[11].

Protocol: Calcium Flux Assay for NMDA Receptor Antagonism

Materials:

  • Cell line stably expressing NMDA receptor subunits (e.g., NR1/NR2B in HEK-293 cells)

  • Assay Buffer (e.g., HBSS containing 1.8 mM CaCl₂ and no Mg²⁺)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Agonists: NMDA and Glycine

  • Reference Antagonist: MK-801 or Memantine[12]

  • Test Compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • Black, clear-bottom 96-well microplate

Procedure:

  • Cell Plating: Seed cells into the microplate and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and incubate the cells with the Fluo-4 AM dye loading solution in assay buffer for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Incubation: Add assay buffer containing the test compound or a reference antagonist at various concentrations. Incubate for 10-20 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Agonist Stimulation: Record a baseline fluorescence reading for 10-20 seconds. Then, inject a solution of NMDA and glycine (at a final EC₈₀-EC₉₀ concentration) to stimulate the receptor. Continue recording the fluorescence signal for 60-120 seconds to capture the peak calcium response[13].

  • Data Analysis:

    • Calculate the change in fluorescence (F_max - F_baseline) for each well.

    • Normalize the response to the vehicle control (0% inhibition) and a saturating concentration of MK-801 (100% inhibition).

    • Determine the IC₅₀ value by plotting the normalized response against the log[concentration] of the test compound.

Secondary Assays: Cytotoxicity and Safety Profiling

After identifying primary bioactivity, it is essential to assess the compound's general toxicity and potential for common safety liabilities.

General Cell Viability Assay

Scientific Rationale: This assay is critical to distinguish between targeted pharmacological effects and general cytotoxicity. A compound is only therapeutically viable if its effective concentration (IC₅₀) is significantly lower than its cytotoxic concentration (CC₅₀)[14][15]. The resazurin reduction assay is a simple, robust method that measures the metabolic capacity of viable cells[16].

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

Materials:

  • A representative cell line (e.g., HEK-293 or HepG2)

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Test Compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • Positive Control for cytotoxicity (e.g., Doxorubicin)

  • Clear, flat-bottom 96-well microplate

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add resazurin solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours.

  • Signal Measurement: Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance (~570 nm) on a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the CC₅₀ value using nonlinear regression.

ParameterAssayResult
Efficacy MAO-A InhibitionIC₅₀ (nM)
MAO-B InhibitionIC₅₀ (nM)
SERT Uptake InhibitionIC₅₀ (nM)
DAT Uptake InhibitionIC₅₀ (nM)
NET Uptake InhibitionIC₅₀ (nM)
NMDA Receptor AntagonismIC₅₀ (nM)
Cytotoxicity Cell Viability (e.g., HEK-293)CC₅₀ (µM)
Selectivity Index CC₅₀ / Primary Target IC₅₀Value
Table 1: Data summary for profiling 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.
hERG Channel Inhibition Assay (Thallium Flux)

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias[17][18]. Regulatory agencies mandate hERG liability testing for all new drug candidates[19]. A thallium flux assay serves as a high-throughput method to screen for hERG channel blockers early in development[20].

Principle: hERG Thallium Flux Assay

hERG_Flux_Principle cluster_closed Resting State cluster_open Stimulated State (No Inhibitor) cluster_inhibited Stimulated State (With Inhibitor) Cell_Rest hERG-expressing cell loaded with Thallium-sensitive dye. Channel is closed. Cell_Open High [K+] stimulus opens channel. Thallium (Tl+) enters cell. Cell_Rest->Cell_Open Stimulation Cell_Blocked Inhibitor blocks channel. Tl+ influx is prevented. Cell_Rest->Cell_Blocked Stimulation Signal_On Tl+ binds dye, causing a strong fluorescence increase. Cell_Open->Signal_On Signal_Off Fluorescence signal remains low. Cell_Blocked->Signal_Off

Caption: Principle of the fluorescence-based hERG thallium flux assay.

Protocol: hERG Thallium Flux Assay

Materials:

  • HEK-293 or U2OS cells stably expressing the hERG channel[20]

  • FluxOR™ Thallium Detection Kit or similar

  • Stimulus Buffer (containing thallium sulfate) and Assay Buffer

  • Reference hERG inhibitor (e.g., E-4031, Astemizole)[20]

  • Test Compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • Black, clear-bottom 1536- or 384-well plates

Procedure:

  • Cell Culture: Plate hERG-expressing cells and grow overnight.

  • Dye Loading: Load cells with the thallium-sensitive dye according to the kit manufacturer's protocol.

  • Compound Addition: Transfer test compounds and controls at various concentrations to the assay plate. Incubate for 10-20 minutes at room temperature[20].

  • Fluorescence Measurement: Place the plate into a kinetic plate reader (e.g., FDSS).

  • Stimulation: Record a baseline fluorescence, then add the Stimulus Buffer containing thallium to initiate ion flux through the hERG channels.

  • Data Acquisition: Continuously measure the fluorescence signal for 1-2 minutes to capture the influx kinetics[20].

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal change relative to controls and determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Assessing a compound's potential to inhibit major Cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions (DDIs)[21]. Inhibition of enzymes like CYP3A4, 2D6, 2C9, 2C19, and 1A2 can dangerously elevate plasma levels of co-administered drugs[22][23]. This assay uses human liver microsomes, the "gold standard" for in vitro DDI studies[23].

Protocol: CYP Inhibition Assay using LC-MS/MS

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Specific substrates and metabolites for each CYP isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)

  • Specific known inhibitors for each isoform as positive controls

  • Test Compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • Acetonitrile with internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a 96-well plate, pre-incubate the test compound (at 6-8 concentrations) with HLMs in phosphate buffer for 10 minutes at 37°C.

  • Reaction Initiation: Add a cocktail of CYP-specific probe substrates and the NADPH regenerating system to start the reactions.

  • Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C with shaking.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of specific metabolite formed for each isoform using a validated LC-MS/MS method[23].

  • Data Analysis: For each CYP isoform, calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Determine the IC₅₀ value using nonlinear regression.

References

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In Vitro Metabolic Stability Assay for Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Critical Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and conformational preference, leading to enhanced potency, selectivity, and membrane permeability.[1] A key advantage of fluorination is its potential to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[2][3] However, the metabolic fate of fluorinated compounds, particularly those containing amine functionalities, is not always straightforward. Understanding the metabolic stability of these compounds is a critical step in the drug discovery and development process, as it directly impacts their pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolic stability assays for fluorinated amine compounds. It delves into the underlying scientific principles, offers a detailed experimental protocol, and discusses the unique challenges and considerations associated with this class of molecules.

Scientific & Mechanistic Considerations

Metabolic Pathways of Fluorinated Amines

While the C-F bond is robust, fluorinated amines can still undergo various metabolic transformations. The primary enzymes responsible for the metabolism of many drugs, the cytochrome P450 (CYP) superfamily, are still relevant for these compounds.[1][7] However, the presence of fluorine can alter the regioselectivity and rate of metabolism.

  • Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases are the primary drivers of Phase I metabolism.[1][5] For fluorinated amines, CYPs can catalyze oxidations at positions not blocked by fluorine, such as aliphatic hydroxylation, N-dealkylation, and aromatic hydroxylation on non-fluorinated rings.[1] While direct oxidation of a fluorinated carbon is less common, it can occur, sometimes leading to defluorination.[2][8] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) can vary depending on the compound's structure.[9][10]

  • Monoamine Oxidases (MAOs): As the compounds are amines, the role of MAOs should not be overlooked. MAOs are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[11][12] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities.[11][12] Fluorination can influence a compound's affinity for and metabolism by MAOs.[13] For instance, β-fluorination of phenethylamine has been shown to alter its preference for MAO-B.[13]

  • Phase II Conjugation: Following Phase I oxidation, or for compounds with suitable functional groups, Phase II enzymes can add polar moieties to facilitate excretion. For fluorinated amines, this can include glucuronidation via UDP-glucuronosyltransferases (UGTs) or sulfation via sulfotransferases (SULTs).[4][5]

Choosing the Right In Vitro System

The selection of an appropriate in vitro test system is crucial for obtaining physiologically relevant metabolic stability data.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs and flavin-containing monooxygenases (FMOs).[5][14] They are cost-effective and suitable for high-throughput screening, making them a popular choice for initial metabolic stability assessment.[14] However, they lack cytosolic enzymes and the necessary co-factors for most Phase II reactions unless supplemented.[5][15]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their corresponding co-factors in a more physiologically relevant environment.[4][15][16] They are considered the "gold standard" for in vitro metabolism studies as they also account for cellular uptake and transport processes.[4][17] Cryopreserved hepatocytes from multiple donors are often used to average out inter-individual variability in enzyme expression.[16]

  • S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic pathways, provided the necessary co-factors are added.[5][17]

For a comprehensive evaluation of fluorinated amine metabolism, hepatocytes are the preferred system. However, liver microsomes are an excellent starting point for initial screening and for specifically investigating CYP-mediated metabolism.

Experimental Workflow & Protocol

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing TestCompound Test Compound Stock Solution (DMSO) Incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) TestCompound->Incubation Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubation Cofactors Cofactor Solution (e.g., NADPH) Cofactors->Incubation Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Incubation->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis Data Calculate % Remaining Analysis->Data Plot Plot ln(% Remaining) vs. Time Data->Plot Calc Calculate t½ and CLint Plot->Calc

Caption: Experimental workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed for determining the metabolic stability of fluorinated amine compounds using pooled human liver microsomes.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan; 10 mM stocks in DMSO)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) in ACN (structurally similar to the analyte, if possible)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

2. Preparation of Solutions:

  • Microsomal Working Solution: Thaw HLM on ice. Dilute the 20 mg/mL stock to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • Test and Control Compound Working Solutions: Prepare intermediate dilutions of the test and control compounds from the 10 mM DMSO stocks into buffer or a mixture of buffer and organic solvent to achieve a final incubation concentration of 1 µM with a final DMSO concentration of ≤ 0.1%.[18]

  • NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

  • Add the appropriate volume of the microsomal working solution to the wells of a 96-well plate.

  • Add the test compound working solution to the designated wells to initiate the pre-incubation. The final microsomal protein concentration should be 0.5 mg/mL.[19]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "no-cofactor" controls. The final volume in each well should be consistent (e.g., 200 µL).

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume (e.g., 2-3 volumes) of cold acetonitrile containing the internal standard to the respective wells.[14] The 0-minute time point is typically prepared by adding the quenching solution before the NADPH solution.

  • Include negative controls:

    • No-cofactor control: Incubate the test compound with microsomes but without the NADPH regenerating system to assess for non-NADPH dependent degradation.

    • No-microsome control: Incubate the test compound in buffer with the NADPH system to check for chemical instability.

4. Sample Processing and Analysis:

  • Seal the collection plate and vortex or shake vigorously to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time.[14][15]

Table 1: Summary of Key Experimental Parameters

ParameterRecommended ValueRationale
Test System Pooled Human Liver MicrosomesAverages inter-individual variability in CYP expression.[20]
Test Compound Conc. 1 µMGenerally below the Km for most CYPs, approximating first-order kinetics.[21]
Microsomal Protein Conc. 0.5 mg/mLBalances metabolic activity with substrate depletion rate.[19]
Incubation Temperature 37°CMimics physiological temperature.[22]
Cofactor NADPH Regenerating SystemEnsures a constant supply of NADPH for sustained CYP activity.[22]
Time Points 0, 5, 15, 30, 45, 60 minProvides sufficient data points to accurately determine the degradation rate.[19]
Quenching Solution Cold Acetonitrile + ISImmediately stops the enzymatic reaction and precipitates proteins.
Final DMSO Conc. ≤ 0.1%Minimizes solvent-induced inhibition of metabolic enzymes.[18]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.

  • Determine the Rate of Disappearance: Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)[18][23]

These values allow for the ranking of compounds based on their metabolic stability.[24] Compounds with a short half-life and high intrinsic clearance are considered metabolically labile, while those with a long half-life and low clearance are stable. This information is crucial for predicting in vivo hepatic clearance and guiding further drug development efforts.[14][23]

Special Considerations for Fluorinated Amines

Analytical Challenges in LC-MS/MS

The analysis of fluorinated compounds can present unique challenges. The high electronegativity and stability of the C-F bond can sometimes lead to poor ionization efficiency in mass spectrometry.[3][25] Furthermore, the ubiquitous presence of per- and polyfluoroalkyl substances (PFAS) in laboratory environments and analytical instrumentation can be a source of background interference.[25][26]

Mitigation Strategies:

  • Method Development: Optimize LC-MS/MS parameters, including ionization source conditions and mobile phase composition, to enhance the signal for the specific fluorinated amine.

  • System Blank: Regularly run system blanks to identify and monitor background contamination.

  • PFAS-Free Components: Where possible, use LC components (e.g., tubing, vials, septa) that are certified to be free of PFAS.[26]

  • Non-Targeted Analysis: For complex matrices, non-targeted high-resolution mass spectrometry can help identify unexpected fluorinated metabolites or contaminants.[27]

Potential for Metabolite-Mediated Toxicity

While fluorination often blocks metabolism, it can also lead to the formation of reactive metabolites. For example, metabolism at a fluorinated carbon can sometimes result in the release of a fluoride ion, which can be toxic.[8] It is therefore important to not only assess the stability of the parent compound but also to perform metabolite identification studies, especially for compounds that show some level of metabolic turnover.[28]

Visualizing Metabolic Pathways

The following diagram illustrates potential metabolic pathways for a hypothetical fluorinated amine.

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Fluorinated Amine (Parent Compound) N_Dealkylation N-Dealkylation (CYPs, MAOs) Parent->N_Dealkylation R-NH-CH3 -> R-NH2 Hydroxylation Aliphatic/Aromatic Hydroxylation (CYPs) Parent->Hydroxylation R-H -> R-OH Defluorination Oxidative Defluorination (CYPs) Parent->Defluorination R-F -> [R-OH] + F- Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Direct Conjugation Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation

Caption: Potential metabolic pathways for fluorinated amine compounds.

Conclusion

The in vitro metabolic stability assay is an indispensable tool in the development of fluorinated amine drug candidates. By providing a quantitative measure of a compound's susceptibility to metabolism, this assay enables informed decision-making, from lead optimization to the selection of appropriate species for preclinical safety studies. While fluorinated amines present unique metabolic and analytical considerations, a well-designed and executed assay, grounded in a solid understanding of the underlying enzymatic processes, can yield reliable and predictive data. Adherence to rigorous protocols and awareness of potential challenges will ensure the generation of high-quality data to accelerate the journey of promising new medicines from the bench to the bedside.

References

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Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Assessing a Novel Phenylcyclobutanamine Derivative

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening.[1][2] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound, 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. While specific biological data for this molecule is not extensively documented, its structural motifs, including the trifluoromethoxy group and a phenylcyclobutanamine core, suggest potential biological activity. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can influence a compound's interaction with cellular components.[3] Furthermore, related structures such as trifluoromethylphenyl derivatives have demonstrated cytotoxic and antiproliferative effects in various cancer cell lines.[4][5][6] Therefore, a systematic evaluation of its effect on cell health is warranted.

This guide is designed for researchers, scientists, and drug development professionals, providing a suite of robust, cell-based assays to generate a comprehensive cytotoxic profile. We will detail methodologies that interrogate different aspects of cellular demise, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-parametric approach, researchers can gain a more nuanced understanding of the compound's potential mechanism of action.[7]

I. Foundational Assays for Cytotoxicity Screening

To establish a baseline understanding of the cytotoxic effects of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine, a multi-faceted approach is recommended. This involves assays that probe different cellular processes, providing a more complete picture of the compound's impact on cell viability and health. We will focus on three widely adopted and validated assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 compound_addition Add serial dilutions of 1-(3-(trifluoromethoxy)phenyl) cyclobutan-1-amine incubation1->compound_addition incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

Materials:

  • Cells of interest (e.g., HeLa, A549, or a relevant cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.[11]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Lactate Dehydrogenase (LDH) Release Assay: Monitoring Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage, making it a reliable indicator of necrosis.[13][14]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sampling Sample Collection cluster_assay Enzymatic Reaction cluster_stop Reaction Termination cluster_readout Data Acquisition cell_seeding Seed and treat cells in a 96-well plate incubation Incubate for desired exposure time cell_seeding->incubation collect_supernatant Collect supernatant from each well incubation->collect_supernatant add_reagent Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubation2 Incubate in the dark (color development) add_reagent->incubation2 add_stop Add stop solution incubation2->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Release Assay

Materials:

  • Cells and culture reagents as in the MTT assay

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: a no-cell control (background), a vehicle-treated control (spontaneous LDH release), and a positive control treated with lysis buffer (maximum LDH release).[15]

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[15][16]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of stop solution to each well.[15][16]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16] A reference wavelength of 680 nm can be used for background correction.[15]

C. Caspase-Glo® 3/7 Assay: Detecting Apoptotic Pathways

Apoptosis, or programmed cell death, is a key mechanism that can be induced by cytotoxic compounds. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[17][18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a "glow-type" luminescent signal.[17]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Seed and treat cells in a white-walled 96-well plate incubation Incubate for desired exposure time cell_seeding->incubation add_reagent Add Caspase-Glo® 3/7 reagent incubation->add_reagent mix Mix on a plate shaker add_reagent->mix incubation2 Incubate at room temp mix->incubation2 read_luminescence Measure luminescence incubation2->read_luminescence

Sources

Application Notes and Protocols: Modern Synthetic Strategies for Aromatic Trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its distinctive electronic properties—strongly electron-withdrawing yet more lipophilic than a methoxy group—confer profound effects on a molecule's metabolic stability, bioavailability, and binding affinity.[4][5] Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ moiety adopts a conformation orthogonal to the aromatic ring, providing a different steric profile that can be exploited in rational drug design.[4][6]

Historically, the installation of this group has been challenging due to the instability of the trifluoromethoxide anion and the harsh conditions required for classical methods.[7][8] However, recent years have witnessed a surge in the development of novel, milder, and more general methodologies for the introduction of the trifluoromethoxy group into aromatic systems. This guide provides an in-depth overview of these modern synthetic strategies, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Radical C-H Trifluoromethoxylation: A Direct Approach

Direct functionalization of aromatic C-H bonds represents a highly atom-economical and efficient strategy. Recent breakthroughs in photoredox catalysis have enabled the direct trifluoromethoxylation of a wide range of arenes and heteroarenes under mild conditions.[9][10] These methods typically involve the generation of a trifluoromethoxy radical (•OCF₃) which then adds to the aromatic ring.

Mechanism and Rationale

Visible-light photoredox catalysis utilizes a photocatalyst, such as [Ru(bpy)₃]²⁺ or an iridium complex, which, upon excitation by light, can engage in single-electron transfer (SET) processes.[7][11] In the context of trifluoromethoxylation, the excited photocatalyst can reduce a suitable precursor to generate the •OCF₃ radical. This highly reactive species then adds to an aromatic ring, forming a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation furnish the desired aryl trifluoromethyl ether.[12] The choice of the •OCF₃ radical precursor is critical, with several stable and effective reagents now commercially available.

Key Reagents for Radical Trifluoromethoxylation

Several classes of reagents have been developed for the generation of the trifluoromethoxy radical under photoredox conditions.

Reagent ClassExampleKey Features
N-Trifluoromethoxypyridinium Salts4-Cyano-N-trifluoromethoxypyridinium saltBench-stable, crystalline solid; efficient generation of •OCF₃ upon reduction.[7][9][10]
PeroxidesBis(trifluoromethyl)peroxide (BTMP)Accessible from inexpensive starting materials; serves as a practical source of •OCF₃ radicals.[13][14]
Diagram: General Workflow for Photoredox C-H Trifluoromethoxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Vessel Schlenk tube or vial Arene Arene Substrate Degas Degas with Argon Reaction_Vessel->Degas Combine & Seal Reagent OCF3 Radical Precursor Photocatalyst e.g., Ru(bpy)32 Solvent Anhydrous Acetonitrile Irradiation Irradiate with Blue LEDs (Ambient Temperature) Degas->Irradiation Quench Quench Reaction Irradiation->Quench Monitor by TLC/GC-MS Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterize

Caption: Workflow for a typical photoredox C-H trifluoromethoxylation experiment.

Experimental Protocol: Radical Trifluoromethoxylation of Benzene

This protocol is adapted from the work of Jelier et al. for the trifluoromethoxylation of arenes using a pyridinium-based reagent.[7]

Materials:

  • Benzene (10 equivalents)

  • N-Trifluoromethoxy-4-cyanopyridinium tetrafluoroborate (1.0 equivalent)

  • ₂ (5 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or photoreactor vial

  • Blue LED light source (e.g., 34 W)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add N-trifluoromethoxy-4-cyanopyridinium tetrafluoroborate and ₂.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous acetonitrile and benzene via syringe.

  • Stir the resulting solution and place it in front of a blue LED light source at ambient temperature.

  • Irradiate the reaction mixture for 30-60 minutes. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the trifluoromethoxybenzene product.

Trifluoromethoxylation of Phenols via Electrophilic Reagents

The conversion of phenols to aryl trifluoromethyl ethers is a more traditional yet highly effective approach. This transformation is typically achieved using electrophilic trifluoromethylating agents that react with the phenoxide oxygen.

Mechanism and Rationale

In this method, the phenol is first deprotonated with a non-nucleophilic base to form the corresponding phenoxide. The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic trifluoromethyl source to form the C-OCF₃ bond. The choice of the electrophilic reagent is crucial for achieving high yields and avoiding side reactions, such as C-trifluoromethylation of the aromatic ring.[12]

Key Electrophilic Reagents
ReagentNameKey Features
Umemoto's ReagentO-(Trifluoromethyl)dibenzofuranium saltsHighly electrophilic; effective for O-trifluoromethylation of phenols and alcohols.[12][15]
Togni's Reagent1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneHypervalent iodine reagent; bench-stable and widely used for trifluoromethylation reactions.[6][12]
Diagram: Electrophilic Trifluoromethoxylation of Phenols

G Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base (e.g., (iPr)2NEt) Base->Phenoxide Product Ar-OCF3 Phenoxide->Product Nucleophilic Attack Electrophilic_Reagent Electrophilic OCF3 Source (e.g., Umemoto's Reagent) Electrophilic_Reagent->Product

Caption: Reaction pathway for the trifluoromethoxylation of phenols.

Experimental Protocol: O-Trifluoromethylation of 4-tert-Butylphenol

This protocol is a representative example of using an electrophilic reagent for the trifluoromethoxylation of a phenol.[15]

Materials:

  • 4-tert-Butylphenol (1.0 equivalent)

  • O-(Trifluoromethyl)dibenzofuranium salt (Umemoto's reagent, 1.1 equivalents)

  • Diisopropylethylamine ((iPr)₂NEt, 1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • Dissolve 4-tert-butylphenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diisopropylethylamine dropwise to the solution.

  • In a separate flask, dissolve the O-(trifluoromethyl)dibenzofuranium salt in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(tert-butyl)-4-(trifluoromethoxy)benzene.

Cross-Coupling Strategies for C-OCF₃ Bond Formation

For substrates that are not amenable to direct C-H functionalization or do not possess a phenolic hydroxyl group, cross-coupling reactions provide a powerful alternative. These methods involve the coupling of a pre-functionalized arene, such as an arylboronic acid or an arylstannane, with a trifluoromethoxide source.

Mechanism and Rationale

Silver-mediated cross-coupling reactions have proven effective for the synthesis of aryl trifluoromethyl ethers.[8] In a typical reaction, an arylboronic acid or arylstannane is coupled with a source of trifluoromethoxide, such as AgOCF₃ (which can be generated in situ). The reaction proceeds through a presumed aryl-silver intermediate, which then undergoes reaction with the trifluoromethoxide to form the desired product.[8] These methods tolerate a variety of functional groups that might be incompatible with other trifluoromethoxylation strategies.

Diagram: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids

G Arylboronic_Acid Ar-B(OH)2 Aryl_Silver [Ar-Ag] Intermediate Arylboronic_Acid->Aryl_Silver Silver_Salt Ag(I) Salt Silver_Salt->Aryl_Silver Product Ar-OCF3 Aryl_Silver->Product OCF3_Source Source of ⁻OCF3 OCF3_Source->Product Byproducts Byproducts

Caption: Simplified pathway for silver-mediated trifluoromethoxylation.

Experimental Protocol: Silver-Mediated Trifluoromethoxylation of 4-Methoxyphenylboronic Acid

This protocol is based on the silver-mediated cross-coupling methodology developed by Ritter and coworkers.[8]

Materials:

  • 4-Methoxyphenylboronic acid (1.0 equivalent)

  • Sodium hydroxide (NaOH, 1.0 equivalent)

  • Silver hexafluorophosphate (AgPF₆, 1.5 equivalents)

  • A source of trifluoromethoxide (e.g., generated from a suitable precursor)

  • Tetrahydrofuran (THF) and acetone

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylboronic acid in methanol.

  • Add a solution of sodium hydroxide in methanol and stir for 10 minutes.

  • Remove the methanol under reduced pressure.

  • Add a solution of AgPF₆ in a mixture of THF and acetone to the flask.

  • Add the trifluoromethoxide source to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 1-methoxy-4-(trifluoromethoxy)benzene.

Classical Approaches: A Historical Perspective

While modern methods offer significant advantages in terms of mildness and functional group tolerance, it is important to acknowledge the classical methods that paved the way for these advancements.

  • Chlorine-Fluorine Exchange: One of the earliest methods involved the conversion of phenols to aryl trichloromethyl ethers, followed by a harsh chlorine-fluorine exchange reaction using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) at high temperatures.[12] This method is limited by the harsh conditions and the need for pre-functionalized substrates.

  • Deoxyfluorination of Fluoroformates: This approach involves the reaction of phenols with phosgene to form aryl chloroformates, which are then converted to fluoroformates. Subsequent deoxyfluorination with reagents like sulfur tetrafluoride (SF₄) yields the desired aryl trifluoromethyl ethers.[8] The toxicity and handling difficulties of the reagents are significant drawbacks of this method.

These classical methods are now largely superseded by the milder and more versatile strategies outlined in the preceding sections, especially for applications in complex molecule synthesis.

Conclusion

The introduction of the trifluoromethoxy group into aromatic rings has transitioned from a formidable synthetic challenge to a more routine and accessible transformation. The development of radical C-H functionalization, advanced electrophilic reagents, and novel cross-coupling strategies has equipped chemists with a diverse toolbox for the synthesis of trifluoromethoxylated arenes. The choice of method will depend on the specific substrate, desired substitution pattern, and functional group compatibility. As research in this area continues to evolve, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of these valuable compounds.

References

  • Jelier, B. J., Tripet, P. F., Pietrasiak, E., Franzoni, I., Jeschke, G., & Togni, A. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N−O Bond Redox Fragmentation. Angewandte Chemie International Edition, 57(42), 13784-13789. [Link]

  • Jelier, B. J., et al. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. PubMed. [Link]

  • Hole, D. L., et al. (2021). Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Newcastle University ePrints. [Link]

  • Shabalin, A. A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • Hole, D. L., et al. (2021). Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. [Link]

  • Lee, K. N., & Ngai, M. Y. (2017). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PMC. [Link]

  • Tlili, A., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Ritter, T., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Harvard DASH. [Link]

  • Chen, P., & Liu, G. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Buchwald, S. L., et al. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. RSC Publishing. [Link]

  • Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed. [Link]

  • Pérez-Temprano, M. H., et al. (2014). Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Publications. [Link]

  • Lee, K. N., & Ngai, M. Y. (2017). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PMC. [Link]

  • Mandal, D., et al. (2020). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Chemistry – A European Journal, 26(1), 143-148. [Link]

  • Tlili, A., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]

  • Gemo, A., et al. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7(7), 742-753. [Link]

  • Yin, D., Su, D., & Jin, J. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link]

  • Fujimoto, T., et al. (2018). Simple Photo-Induced Trifluoromethylation of Aromatic Rings. ResearchGate. [Link]

  • Fujimoto, H., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). PMC. [Link]

  • Yin, D., Su, D., & Jin, J. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link]

  • Pérez-Temprano, M. H., et al. (2014). Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Publications. [Link]

  • Giudicelli, M. B., et al. (1994). Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. ResearchGate. [Link]

  • Postigo, A. (2016). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]

  • El-Fak, A. A., & El-Moneim, M. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]

  • Tang, P., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801-6805. [Link]

  • Fujimoto, H., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). ACS Publications. [Link]

  • Fujimoto, T., et al. (2018). Simple Photo-Induced Trifluoromethylation of Aromatic Rings. The Chemical Society of Japan. [Link]

  • Singh, A. K., & Singh, R. P. (2022). Photo-catalyzed trifluoromethylation of arylboronic acids. ResearchGate. [Link]

  • Hooker, J. M. (2012). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine. Harvard DASH. [Link]

  • Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC. [Link]

  • Wang, X., et al. (2010). Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter. ACS Publications. [Link]

  • Ngai, M.-Y., & Ritter, T. (2013). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

  • Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your purification processes.

The synthesis of this tertiary amine, which features a sterically hindered cyclobutyl group and an electron-deficient aromatic ring, presents unique challenges. This guide provides field-proven insights and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine?

The most prevalent and logical synthetic strategy involves a two-step process starting from a commercially available precursor. The general workflow is outlined below:

  • Intermediate Formation : The synthesis typically begins with the preparation of a suitable cyclobutane intermediate, such as 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-ol or 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid. The alcohol can be synthesized via the reaction of a Grignard or organolithium reagent with cyclobutanone, while the carboxylic acid can be prepared through various carboxylation methods.

  • Amination : The key step is the introduction of the amine group at the quaternary carbon center. The most common methods for this transformation are:

    • The Ritter Reaction : This method involves treating the tertiary alcohol intermediate with a nitrile (e.g., acetonitrile or chloroacetonitrile) in the presence of a strong acid like sulfuric acid.[1][2] The reaction proceeds through a stable tertiary carbocation, which is then trapped by the nitrile to form a nitrilium ion, followed by hydrolysis to an amide and subsequent hydrolysis to the amine.[3][4]

    • Curtius or Schmidt Rearrangement : If starting from the corresponding carboxylic acid, these rearrangement reactions provide an alternative route.[5][6] For instance, a modified Curtius rearrangement can be used to convert the carboxylic acid to the amine hydrochloride.[5]

Q2: Why is the Ritter reaction often challenging for this specific substrate?

The primary challenge lies in the electronic properties of the starting material. The 3-(trifluoromethoxy)phenyl group is strongly electron-withdrawing due to the OCF₃ substituent.[7] This electronic effect destabilizes the formation of the required tertiary benzylic carbocation intermediate after the protonation and loss of water from the precursor alcohol. Insufficient carbocation formation leads to an incomplete or sluggish reaction. Furthermore, the harsh acidic conditions required can promote side reactions, such as elimination to form an alkene byproduct.

Q3: What safety precautions are critical when performing these reactions?

Safety is paramount. When considering the different synthetic routes, please adhere to the following precautions:

  • Ritter Reaction : Requires the use of highly corrosive concentrated strong acids (e.g., sulfuric acid, formic acid). Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of water during workup is highly exothermic and must be done slowly and with cooling.

  • Schmidt/Curtius Reactions : These routes involve the use of azides (e.g., sodium azide or diphenylphosphoryl azide), which are highly toxic and potentially explosive.[8] Hydrazoic acid, which can be formed in situ, is particularly hazardous.[8] These reactions must be performed with extreme caution, behind a blast shield, and in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield or stalled Ritter reaction when converting the cyclobutanol to the amine.

Q: I am attempting the Ritter reaction with 1-(3-(trifluoromethoxy)phenyl)cyclobutanol and acetonitrile in sulfuric acid, but my yield is below 30%, and I recover a lot of starting material and a potential alkene byproduct. What is causing this and how can I fix it?

A: This is a classic issue rooted in carbocation stability and reaction conditions.

  • Causality : As mentioned in the FAQ, the electron-withdrawing trifluoromethoxy group hinders the formation of the tertiary carbocation necessary for the reaction to proceed efficiently. The conditions may not be harsh enough to promote the complete dehydration of the alcohol. The competing E1 elimination reaction is also a significant side pathway under these conditions, leading to the formation of 1-(3-(trifluoromethoxy)phenyl)cyclobut-1-ene.

  • Solutions & Optimization :

    • Modify the Acid System : Using a stronger acid or a different acid system can facilitate carbocation formation. Formic acid can sometimes be a more effective medium for the Ritter reaction than sulfuric acid alone.[3]

    • Change the Nitrile : While acetonitrile is common, using a nitrile that is a better nucleophile or using it as the solvent can drive the reaction forward. A practical alternative is using chloroacetonitrile, which has been shown to be effective for generating tert-alkylamines via the Ritter reaction.[2]

    • Optimize Temperature and Time : Slowly increasing the reaction temperature (e.g., from 0 °C to room temperature or slightly above) can provide the necessary activation energy. However, excessive heat will favor the elimination byproduct. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Optimized Ritter Reaction Protocol

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acid Addition cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Quench & Workup cluster_4 Step 5: Amide Hydrolysis Setup Dissolve cyclobutanol (1.0 eq) in chloroacetonitrile (5-10 eq) and cool to 0 °C in an ice bath. Acid Slowly add conc. H₂SO₄ (2.0-3.0 eq) while maintaining temp < 5 °C. Setup->Acid React Allow to warm to RT and stir for 4-12 h. Monitor by TLC/LC-MS until starting material is consumed. Acid->React Quench Carefully pour mixture onto crushed ice. Basify with cold 50% NaOH (aq) to pH > 12. Extract with EtOAc or DCM. React->Quench Hydrolysis Reflux the crude amide intermediate in 6M HCl or 20% NaOH (aq) for 12-24 h to yield the final amine. Quench->Hydrolysis

Caption: Optimized Ritter reaction workflow.

Problem 2: The final amine product is an oil and difficult to purify.

Q: My crude product is a viscous oil, and column chromatography gives poor separation with significant tailing. How can I effectively purify my target amine?

A: This is common for amines. Conversion to a crystalline salt is the most robust and scalable solution.

  • Causality : Primary and secondary amines can interact strongly with the silica gel stationary phase, leading to tailing and poor resolution during column chromatography. While adding a small amount of triethylamine or ammonia to the eluent can mitigate this, it is not always effective for sterically hindered tertiary amines.

  • Solution: Salt Formation : Converting the freebase amine to its hydrochloride (HCl) salt often yields a stable, crystalline solid that can be easily purified by recrystallization. This method also removes non-basic impurities.

StepReagent/SolventTypical Volume/AmountPurpose
1. DissolutionDiethyl Ether or EtOAc5-10 mL per gram of crude amineDissolve the crude freebase amine.
2. Precipitation2M HCl in Diethyl EtherAdd dropwise until precipitation ceasesProtonates the amine to form the insoluble HCl salt.
3. IsolationN/AN/AFilter the resulting solid precipitate.
4. WashingCold Diethyl Ether2-3 small portionsWash away soluble, non-basic impurities.
5. RecrystallizationIsopropanol/Methanol/WaterMinimal hot solventPurify the salt by recrystallization to obtain high-purity crystals.

Protocol for HCl Salt Formation and Purification

  • Dissolve the crude amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (EtOAc).

  • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

  • The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Filter the solid using a Büchner funnel and wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the solid under vacuum.

  • For final purification, recrystallize the salt from a suitable solvent system, such as isopropanol/ether or ethanol.

Problem 3: Low yield in the synthesis of the 1-aryl-cyclobutanol precursor via Kulinkovich reaction.

Q: I am trying to synthesize the cyclobutanol intermediate from methyl 3-(trifluoromethoxy)benzoate using a Kulinkovich reaction, but the yield is poor. What are the critical parameters for this reaction?

A: The Kulinkovich reaction is highly sensitive to reagent quality, stoichiometry, and solvent conditions.

  • Causality : The Kulinkovich reaction involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide catalyst.[9][10][11] The efficiency of this process is highly dependent on:

    • Grignard Reagent Quality : The Grignard reagent (e.g., EtMgBr) must be fresh and accurately titrated. Old or degraded reagents are a primary source of failure.

    • Titanium Catalyst : The titanium(IV) isopropoxide must be free of moisture.

    • Stoichiometry : The ratio of Grignard reagent to the ester and catalyst is critical. Typically, at least two equivalents of the Grignard reagent are needed relative to the ester.[10]

    • Solvent : Anhydrous ethereal solvents like diethyl ether or THF are essential.

  • Troubleshooting & Optimization :

    • Reagents : Always use freshly prepared or newly purchased Grignard reagents and anhydrous Ti(OiPr)₄.

    • Conditions : Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

    • Temperature Control : The formation of the titanacyclopropane and its subsequent reaction with the ester are temperature-sensitive. Follow established thermal profiles carefully.

G Start Low Kulinkovich Yield Q1 Are Grignard reagent and Ti(OiPr)₄ fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction under a strictly inert atmosphere? A1_Yes->Q2 Sol1 Source fresh, anhydrous reagents. Titrate Grignard reagent before use. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Grignard:Ester stoichiometry correct (>2:1)? A2_Yes->Q3 Sol2 Use oven-dried glassware. Purge system with Ar/N₂. Use anhydrous solvents. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-run optimized reaction A3_Yes->End Sol3 Adjust stoichiometry. Use 2.2-2.5 eq of Grignard and catalytic Ti(OiPr)₄ (10-20 mol%). A3_No->Sol3 Sol3->End

Caption: Troubleshooting the Kulinkovich Reaction.

References

  • Kulinkovich reaction - Grokipedia. Provides an overview of the reaction, including mechanism and conditions.
  • Kulinkovich Reaction - Organic Chemistry Portal. Details the reaction mechanism and stoichiometry.
  • Kulinkovich reaction - Wikipedia. General information on catalysts, solvents, and reaction mechanism.
  • Ritter reaction - Wikipedia. Describes the transformation of a nitrile into an N-alkyl amide.
  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions - Organic Syntheses. Discussion on the utility of the Kulinkovich reaction.
  • Ritter Reaction - Organic Chemistry Portal. Provides mechanism and recent literature on the Ritter reaction, including the use of formic acid.
  • cyclobutylamine - Organic Syntheses Procedure. Details a one-step synthesis from cyclobutanecarboxylic acid and highlights safety precautions with hydrazoic acid and sodium azide.
  • Ritter Reaction - Organic Chemistry Portal. Includes a reference to a practical synthesis of tert-alkylamines using chloroacetonitrile.
  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Ritter Reaction | OpenOChem Learn. A summary of the Ritter reaction mechanism.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. Details the synthesis of cyclobutane building blocks including amines via Curtius rearrangement.
  • Optimization of trifluoromethoxylation of 1a | Download Table - ResearchGate. Discusses the electron-withdrawing properties of the OCF₃ group.
  • 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | 1260765-37-4 - Sigma-Aldrich. Commercial availability of a key precursor.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. Mentions modified Curtius rearrangement for amine synthesis.

Sources

Addressing stability issues of trifluoromethoxy-substituted compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethoxy (OCF₃) Stability Technical Support Center is now active.

This guide addresses the discrepancy between the theoretical robustness of the OCF₃ group and the practical instability researchers observe in solution. While often cited as a "super-stable" bioisostere of chlorine, the OCF₃ group can degrade via specific, often overlooked mechanisms involving Lewis acids, photolysis, and structural context.

Current Status: [ONLINE] Lead Scientist: Senior Application Specialist Topic: Troubleshooting degradation, solubility, and artifacts of trifluoromethoxy-substituted compounds.

Quick Diagnostic: What are you observing?

SymptomProbable CauseGo To Module
Loss of OCF₃ signal (¹⁹F NMR) + Appearance of Phenol/KetoneAcid-Mediated Hydrolysis / Lewis Acid ContaminationModule 1
New ¹⁹F signals (approx. -80 to -150 ppm)Fluoride Elimination or Metal-Catalyzed ScramblingModule 1
Compound disappears in DMSO/DMF over timeSolvent-Assisted Decomposition or AggregationModule 3
Inconsistent Bioassay Data (Potency drops)"Brick Dust" Precipitation (Lipophilicity)Module 3
Degradation under ambient light Radical Homolysis (Photolability)Module 2

Module 1: Chemical Stability & Hydrolysis (The "Hidden Catalyst")

The Issue: You observe the cleavage of the O-CF₃ bond, often resulting in the parent phenol (Ar-OH) or a carbonyl byproduct.

Technical Insight: The Ar-OCF₃ bond is generally robust against standard acids and bases.[1] However, it is highly susceptible to Lewis Acid (LA) catalysis . Trace metals left over from synthesis (e.g., Ag, Cu, Pd) or leaching from glassware (Al, B) can coordinate with the ether oxygen. This lowers the activation energy for C-O bond cleavage, leading to the release of carbonyl difluoride (COF₂) and HF.

Troubleshooting Protocol: The Lewis Acid Stress Test

Objective: Determine if trace metals are catalyzing decomposition.

  • Prepare 3 HPLC Vials:

    • Vial A (Control): Compound + Solvent (e.g., MeCN).

    • Vial B (Chelator): Compound + Solvent + EDTA (5 mM) or Thiourea .

    • Vial C (Stress): Compound + Solvent + 1% Trifluoroacetic Acid (TFA) .

  • Incubate: Store at 40°C for 24 hours.

  • Analyze (LC-MS/NMR):

    • If A degrades but B is stable : You have trace metal contamination (likely Ag(I) or Cu(II) from cross-coupling steps).

    • If C degrades rapidly : Your scaffold renders the OCF₃ acid-labile (common in electron-rich heterocycles).

Mechanism of Decomposition

The following diagram illustrates how a Lewis Acid (LA) triggers the collapse of the OCF₃ group.

HydrolysisMechanism Start Ar-OCF3 (Stable Ether) Coordination Ar-O(LA)-CF3 (Activated Complex) Start->Coordination + Lewis Acid (Ag+, Al3+) TS Transition State [C-O Weakening] Coordination->TS e- withdrawal Break Ar-O-LA + [CF3+] TS->Break Cleavage Products Ar-OH + COF2 + HF Break->Products + H2O / Hydrolysis

Figure 1: Lewis Acid-catalyzed decomposition pathway of aryl trifluoromethyl ethers.[2]

Module 2: Structural Vulnerability & Photostability

The Issue: The compound degrades during storage or handling, particularly if it is an alkyl-OCF₃ or benzylic-OCF₃ derivative, or upon exposure to light.

Technical Insight:

  • Aryl vs. Alkyl: Aryl-OCF₃ is stabilized by p-π conjugation (albeit weak). Alkyl-OCF₃ or Benzylic-OCF₃ lacks this stabilization and is prone to E2 elimination (releasing HF) or SN1 solvolysis (releasing F⁻).

  • Photolysis: The C-O bond can undergo homolysis under UV light, generating the •OCF₃ radical, which rapidly decomposes to COF₂ and F•.

FAQ: Is my scaffold risky?
Structure TypeStability RatingRisk Factor
Aryl-OCF₃ (e.g., 4-OCF₃-Aniline)⭐⭐⭐⭐⭐ (High)Stable unless ring is extremely electron-rich.
Heteroaryl-OCF₃ (e.g., 2-OCF₃-Pyridine)⭐⭐⭐⭐ (Good)Susceptible to nucleophilic aromatic substitution (SNAr) at the ipso carbon.
Benzylic-OCF₃ (Ar-CH₂-OCF₃)⭐⭐ (Low)High risk of ionization to benzylic carbocation + ⁻OCF₃ (degrades).
Alkyl-OCF₃ (R-CH₂-CH₂-OCF₃)⭐ (Critical)Prone to HF elimination to form alkenes.
Protocol: Photostability Check
  • Sample Prep: Dissolve compound in MeOH/PBS (50:50).

  • Exposure: Place in a quartz cuvette (glass filters UV). Expose to a standard UV lamp (365 nm) or direct sunlight for 4 hours.

  • Control: Wrap a duplicate vial in aluminum foil.

  • Readout: Compare AUC (Area Under Curve) via HPLC. >5% loss in the exposed vial indicates photolability.

Module 3: Solubility & "Brick Dust" Artifacts

The Issue: The compound appears to degrade or lose potency, but no breakdown products are visible in LC-MS.

Technical Insight: The OCF₃ group is extremely lipophilic (Hansch π value = +1.04, compared to +0.88 for CF₃).[3] This often causes micellar aggregation or precipitation in aqueous buffers, which looks like "loss of compound" in assays.

Self-Validating System: The "Solvent Shift" Test To distinguish between degradation and precipitation:

  • Take the "degraded" sample (where signal is lost).

  • Add 50% volume of pure DMSO or Acetonitrile .

  • Vortex vigorously and re-analyze.

    • Signal Returns: It was aggregation/precipitation. The compound is stable.[4][5][6][7]

    • Signal Stays Low: True chemical degradation.

Module 4: Synthesis Impurities (The Root Cause)

The Issue: Stability issues often stem from how the OCF₃ was introduced.

  • Silver (Ag) Residues: Many oxidative trifluoromethoxylation reactions use Ag(I) salts.[1] Residual Ag acts as a Lewis Acid (see Module 1).

  • Togni Reagent Byproducts: Radical trifluoromethoxylation often leaves iodobenzene byproducts that can initiate radical degradation chains.

Purification Recommendation: If your OCF₃ compound is unstable, perform a Metal Scavenging Wash :

  • Dissolve compound in EtOAc.

  • Wash with 10% aq. Thiourea or Cysteine solution (binds Ag/Cu).

  • Wash with Brine, dry over Na₂SO₄.

  • Re-test stability.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Compound Unstable? CheckSolubility Check Solubility (Add DMSO) Start->CheckSolubility SignalReturn Signal Returns? CheckSolubility->SignalReturn Precipitation Issue: Aggregation (Not Degradation) SignalReturn->Precipitation Yes CheckPurity Check Synthesis Method (Metals used?) SignalReturn->CheckPurity No MetalsUsed Ag/Cu/Fe Used? CheckPurity->MetalsUsed Scavenge Action: Metal Scavenge (Thiourea Wash) MetalsUsed->Scavenge Yes CheckStructure Check Structure (Benzylic/Alkyl?) MetalsUsed->CheckStructure No Scavenge->CheckSolubility Retest StructureRisk High Risk Group? CheckStructure->StructureRisk Redesign Action: Scaffold Redesign (Stabilize C-O bond) StructureRisk->Redesign Yes Stable Compound is Stable StructureRisk->Stable No

Figure 2: Step-by-step decision matrix for diagnosing OCF₃ instability.

References

  • Leroux, F. R., et al. (2005). "Trifluoromethoxy derivatives as new ether-based fluorinated synthons." Journal of Fluorine Chemistry. Link

  • Togni, A. (2012). "Reagents for Trifluoromethylation and Trifluoromethoxylation."[1][4][8][9] Chemical Reviews. Link

  • Ngai, M. Y., et al. (2018). "Access to OCF3-containing molecules via silver-mediated oxidative trifluoromethoxylation." Angewandte Chemie International Edition. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for π values).
  • Ritter, T., et al. (2011). "Late-Stage Trifluoromethoxylation of Arenes." Journal of the American Chemical Society.[1][10] Link

Sources

Technical Support Center: Navigating Scale-Up Synthesis of Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for fluorination chemistry. The introduction of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] It is estimated that 15-20% of all medicines contain at least one fluorine atom.[1] However, the journey from a successful bench-scale reaction to a robust, scalable manufacturing process is fraught with unique challenges. Fluorination reactions often involve hazardous reagents, high exothermicity, and complex purification profiles that demand specialized expertise.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to overcome these hurdles effectively.

Section 1: Strategic Planning & Reagent Selection FAQs

This section addresses high-level decisions that form the foundation of a successful scale-up campaign.

Q1: How do I choose the right type of fluorination strategy (nucleophilic vs. electrophilic) for my API synthesis?

A1: The choice between a nucleophilic or electrophilic strategy is dictated primarily by the substrate and the desired bond formation.

  • Nucleophilic Fluorination involves a fluoride ion (F⁻) displacing a leaving group (e.g., tosylate, halide).[6][7] This is often the most atom-economical and cost-effective approach, especially for aliphatic systems.

    • When to Use: Ideal for converting alcohols (via sulfonate esters) or alkyl halides to alkyl fluorides. It's also used in nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings.[7][8]

    • Scale-Up Causality: The primary challenge is the low solubility and nucleophilicity of common fluoride sources like potassium fluoride (KF).[9] On scale, this necessitates the use of polar aprotic solvents (e.g., DMSO, DMF), phase-transfer catalysts, or specialized spray-dried KF to achieve reasonable reaction kinetics.[8] Careful monitoring is required to avoid side reactions driven by the basicity of fluoride salts.

  • Electrophilic Fluorination uses a reagent with a polarized "F⁺" source to react with a nucleophilic carbon center, such as an enolate, enol ether, or electron-rich aromatic ring.[7][10]

    • When to Use: This is the go-to method for creating α-fluoro carbonyls, fluorinating electron-rich aromatics and heterocycles, and for late-stage fluorination where creating a nucleophilic center is difficult.[10][11]

    • Scale-Up Causality: Reagents like Selectfluor® are crystalline, bench-stable solids, which simplifies handling during large-scale operations compared to hazardous gases or corrosive liquids.[10][12] However, they are more expensive and have lower atom economy. The byproducts are often water-soluble, which can simplify purification, but the reactions can still be highly exothermic and require careful thermal management.

Q2: What are the critical factors to consider when selecting a specific fluorinating agent for a process targeted for scale-up?

A2: Beyond initial reactivity, scalability requires a focus on safety, cost, and practicality. The table below compares several common reagents.

Reagent ClassExample Agent(s)Primary ApplicationKey Scale-Up AdvantagesKey Scale-Up Challenges & Mitigation
Nucleophilic (Deoxyfluorination) DAST, Deoxo-Fluor®Alcohols, Aldehydes, KetonesEffective and versatile for many substrates.DAST: Thermally unstable; potential for explosive decomposition. Mitigation: Use more stable analogs like Deoxo-Fluor®. Run at the lowest possible temperature and avoid high concentrations.[9][13] Both generate corrosive HF byproducts. Mitigation: Use HF-compatible reactors (e.g., Hastelloy) and implement a robust quenching and scrubbing protocol.[14][15]
Nucleophilic (Anion Source) KF, CsFAlkyl Halides/Sulfonates, SₙArHighly cost-effective and atom-economical.[7][8]Low solubility requires harsh conditions (high temp, polar aprotic solvents) which can be difficult to manage at scale. Mitigation: Use spray-dried KF or phase-transfer catalysts to improve reactivity under milder conditions.[8]
Electrophilic (N-F Reagents) Selectfluor®, NFSIα-Fluorination of Carbonyls, Aromatic FluorinationBench-stable, crystalline solids; predictable reactivity; safer to handle than many alternatives.[10][12] Byproducts are often water-soluble, simplifying work-up.Higher cost and lower atom economy. Reactions can be highly exothermic. Mitigation: Perform careful reaction calorimetry (DSC/ARC) before scale-up. Use semi-batch or continuous flow processing to control heat evolution.[16]

Q3: My bench-scale fluorination works well, but I'm concerned about scale-up. What are the most common failure points when transitioning to a pilot plant?

A3: The transition from bench to pilot scale often fails due to issues that are insignificant in a round-bottom flask but critical in a large reactor.

  • Thermal Management: Fluorination reactions are notoriously exothermic. A reaction that is easily controlled in a flask with an ice bath can become a dangerous runaway reaction in a large vessel due to the reduced surface-area-to-volume ratio.[16] Proactive Step: Always perform reaction calorimetry to determine the heat of reaction and onset temperature for decomposition before any scale-up.

  • Reagent Addition Rate: Slow, controlled addition of the fluorinating agent is critical. On a large scale, this requires calibrated dosing pumps and potentially cooling jackets to dissipate heat as it's generated.

  • Mixing Efficiency: Inadequate mixing can create local "hot spots" where the reagent concentration is too high, leading to decomposition and byproduct formation. This is a common issue when scaling up viscous reaction mixtures.

  • Quenching: The quenching step is often the most dangerous part of the process, especially if HF is generated. A quench that is simple on a 1g scale can be extremely violent and difficult to control on a 10kg scale. Design a robust, reverse-quenching protocol where the reaction mixture is added slowly to a large, well-stirred, and cooled quenching solution.[9]

  • Materials Compatibility: Many fluorinating agents and the resulting HF byproducts are highly corrosive to standard glass and stainless steel reactors.[1][15] Ensure all wetted parts (reactor, stirrers, probes, transfer lines) are made of compatible materials like Hastelloy, PFA, or Teflon-lined steel.

Section 2: Troubleshooting Common Issues in Fluorination Reactions

This section provides direct answers to specific experimental problems.

Q4: My deoxyfluorination reaction with DAST (or a similar reagent) is giving low yields and a significant amount of an alkene byproduct. What's happening and how can I fix it?

A4: You are observing a classic competition between the desired Sₙ2 substitution and an E2 elimination side reaction. This is especially common with secondary alcohols or substrates prone to forming stable carbocations.[9]

  • Causality: The reaction proceeds through a fluorosulfite intermediate. The fluoride can attack the carbon center (Sₙ2) to give the desired product, or it can act as a base, abstracting a proton from an adjacent carbon to induce elimination (E2). Higher temperatures and steric hindrance around the reaction center favor the E2 pathway.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical parameter. Start the reaction at -78 °C and allow it to warm very slowly to 0 °C or room temperature. Lower temperatures kinetically favor the Sₙ2 pathway.[9]

    • Change Solvents: Switch from polar, coordinating solvents to non-polar solvents like dichloromethane (DCM) or toluene. Solvents that can stabilize a carbocation-like transition state may inadvertently promote elimination.

    • Use a More Stable Reagent: Consider switching to Deoxo-Fluor® or AlkylFluor®, which are known to be more thermally stable and can sometimes provide higher selectivity with less elimination.[9]

Q5: I'm performing an electrophilic fluorination on a β-ketoester with Selectfluor®, but the reaction is stalled at ~50% conversion, even with excess reagent. What should I investigate?

A5: This issue often points to problems with enolate formation or reagent deactivation. Selectfluor® reacts with the enolate form of the carbonyl.[10]

  • Causality: The reaction's rate is dependent on the concentration of the enolate. If the substrate is not readily enolizing or if a byproduct is consuming the base or inhibiting the catalyst, the reaction will stall.

  • Troubleshooting Steps:

    • Check for Moisture: Ensure your solvent and glassware are scrupulously dry. While Selectfluor® is less sensitive than many reagents, trace water can still interfere with enolate formation.[9]

    • Add a Mild, Non-Nucleophilic Base: The reaction can be self-quenching as it produces H⁺ (or its equivalent). Adding a weak, non-nucleophilic base like proton sponge or 2,6-lutidine can help drive the enolization equilibrium forward.

    • Solvent Choice: The choice of solvent can dramatically affect enolization. Screen a range of solvents, from acetonitrile to DMF, to find the optimal medium for your specific substrate.[10]

    • Verify Reagent Quality: While stable, Selectfluor® can degrade over long periods or if improperly stored. Confirm the purity of your reagent.

Q6: My work-up is problematic. After quenching, I'm struggling with emulsions and poor separation during the extraction of my fluorinated product. How can I improve this?

A6: Emulsion formation is common with fluorinated compounds due to their unique polarity and potential surfactant-like properties. Additionally, quenching reactions with inorganic bases can generate fine precipitates that stabilize emulsions.

  • Causality: Fluorinated organic molecules often have unusual solubility profiles, sitting in a "physicochemical space" between traditional hydrocarbons and polar compounds. This can lead to them accumulating at the aqueous-organic interface.

  • Troubleshooting Steps:

    • Filter Before Extraction: If your quench produces a solid (e.g., CaF₂), filter the entire mixture through a pad of Celite® before transferring it to a separatory funnel. This removes the particulates that stabilize emulsions.

    • Add Brine: During extraction, wash with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to "break" emulsions and forces the organic compound into the organic layer.

    • Switch Extraction Solvent: If you are using DCM, try switching to a less dense and less water-soluble solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Centrifugation: For persistent emulsions at the lab or pilot scale, centrifugation is a highly effective but equipment-dependent method for achieving phase separation.

Section 3: The Leap to Manufacturing: Scale-Up, Safety, and Flow Chemistry

Q7: How do I safely handle and neutralize the large quantities of hydrogen fluoride (HF) generated as a byproduct in many fluorination reactions?

A7: Hydrogen fluoride is an extremely toxic and corrosive substance that requires specialized handling protocols.[15] Accidental exposure can be fatal.

  • Causality: HF is generated when reagents like DAST or Deoxo-Fluor® react or when certain fluoride sources come into contact with acid. It readily dissolves glass and corrodes many metals.[14][15]

  • Essential Safety & Neutralization Protocol:

    • Engineering Controls: All work must be conducted in a reactor and system designed for HF compatibility (e.g., Hastelloy, PFA-lined). The entire system should be connected to a dedicated caustic scrubber to neutralize any vented HF gas.[15][17]

    • Quenching Strategy: The safest method is a "reverse" quench. The reaction mixture is slowly added to a large, well-stirred, and cooled solution of a base. Never add water or base quickly to the reaction mixture.

    • Neutralization Chemistry: The goal is to precipitate the fluoride as an insoluble salt, typically calcium fluoride (CaF₂).[14] A common procedure is to quench into a sodium bicarbonate or sodium hydroxide solution first to neutralize the bulk acid, then add a solution of calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) to precipitate the CaF₂.[14][18]

    • Waste Disposal: The resulting CaF₂ precipitate must be filtered and disposed of as hazardous waste according to local regulations. The remaining aqueous filtrate should be tested for fluoride content before being sent to wastewater treatment.[19]

    • Personal Protective Equipment (PPE): Always use a full set of HF-rated PPE, including a face shield, long-gauntlet gloves (often a double-glove system with nitrile and neoprene/butyl), and an acid-resistant apron or suit. A calcium gluconate antidote gel must be immediately accessible whenever working with HF.[15]

Q8: I've heard a lot about "flow chemistry" for fluorination. How does this technology help overcome scale-up challenges?

A8: Flow chemistry is a transformative technology for fluorination, converting a hazardous batch process into a safer, more controlled, and efficient continuous operation.[1][16][20]

  • Causality: A flow reactor consists of small-diameter tubes or channels. By pumping reagents through these channels, several fundamental advantages are realized.

  • Key Benefits for Fluorination Scale-Up:

    • Superior Heat Transfer: The extremely high surface-area-to-volume ratio in a microreactor allows for near-instantaneous removal of the intense heat generated during fluorination, preventing thermal runaways.[16]

    • Enhanced Safety: The total amount of hazardous material within the reactor at any given moment is very small. This minimizes the risk associated with handling thermally unstable reagents or toxic intermediates.[1][20][21] Many processes even generate hazardous reagents in situ to be consumed immediately, avoiding their isolation and storage.[5][22]

    • Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, leading to higher yields, better selectivity, and fewer byproducts compared to batch processing.[1]

    • Facilitated Scale-Up: Scaling up a flow process often means simply running the reactor for a longer time ("scaling out") or adding more reactors in parallel, bypassing many of the complex challenges of scaling up a batch reactor.[3][21]

Flow chemistry is particularly well-suited for reactions involving elemental fluorine (F₂), HF, or thermally unstable reagents like DAST.[5][16]

Section 4: Protocols and Workflows

Experimental Protocol: Safety-First Quench and Work-up for a Deoxyfluorination Reaction (10g Scale)

This protocol describes a self-validating procedure for quenching a reaction mixture from a deoxyfluorination (e.g., using Deoxo-Fluor®) where HF is a known byproduct.

Materials:

  • Reaction mixture in anhydrous DCM (assume 10g of product).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0 °C (~500 mL).

  • 10% w/v aqueous calcium chloride (CaCl₂) solution (~250 mL).

  • Celite® filtration aid.

  • DCM (for extraction).

  • Saturated aqueous NaCl (brine).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Fluoride ion selective electrode (ISE) or test strips for aqueous waste analysis.

Procedure:

  • Prepare the Quench Vessel: In a separate, appropriately sized reactor or flask equipped with a powerful overhead stirrer, an internal temperature probe, and an addition funnel, place the 500 mL of chilled saturated NaHCO₃ solution. Begin vigorous stirring.

  • Reverse Quench (Critical Step): Slowly add the reaction mixture dropwise from the addition funnel into the rapidly stirring NaHCO₃ solution. Monitor the internal temperature closely. The addition rate should be controlled to keep the temperature of the quench mixture below 15 °C. This slow, controlled addition prevents a violent exotherm and gas evolution.

  • Stir and Test: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-10 °C. Check the pH of the aqueous layer to ensure it is basic (pH > 8). If not, add more NaHCO₃.

  • Fluoride Precipitation: Slowly add the 10% CaCl₂ solution to the mixture. A white precipitate of calcium fluoride (CaF₂) should form. Stir for 1 hour to ensure complete precipitation.

  • Filtration: Set up a Büchner funnel with a 1-2 cm pad of Celite®. Wet the pad with DCM. Filter the entire quenched mixture through the Celite pad to remove the fine CaF₂ precipitate. Wash the filter cake with additional DCM. This step is crucial for preventing emulsions.[9]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine all organic layers. Wash once with brine to break any minor emulsions and remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Waste Analysis (Self-Validation): Before discarding the aqueous layer, test it for residual fluoride using an ISE or test strips. The concentration should be within your facility's permitted discharge limits. If not, the waste requires further treatment.

  • Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude fluorinated product for subsequent purification.

Troubleshooting Workflow Diagram

Below is a logical decision tree for diagnosing low yields in a typical nucleophilic deoxyfluorination reaction.

Caption: Troubleshooting workflow for low yield in deoxyfluorination.

G start Low Yield or Incomplete Conversion check_reagent 1. Verify Reagent Quality - Is it old? - Stored improperly? start->check_reagent check_conditions 2. Check Anhydrous Conditions - Solvents dry? - Glassware oven-dried? check_reagent->check_conditions Reagent OK end_reagent Solution: Use fresh, high-quality reagent. check_reagent->end_reagent Reagent Bad check_temp 3. Analyze Reaction Temperature - Was it too high? - Was warming too fast? check_conditions->check_temp Conditions Dry end_conditions Solution: Redry all solvents and glassware under vacuum. check_conditions->end_conditions Moisture Present analyze_byproducts 4. Analyze Crude Mixture (19F NMR, LC-MS) check_temp->analyze_byproducts Temp Profile OK end_temp Solution: Rerun reaction, maintaining lower temp (e.g., -78°C -> 0°C). check_temp->end_temp Temp Too High elimination Elimination Product (Alkene) is Major Byproduct analyze_byproducts->elimination no_reaction Only Starting Material Remains analyze_byproducts->no_reaction end_elimination Solution: 1. Lower temperature further. 2. Screen non-polar solvents. 3. Consider alternative reagent (e.g., Deoxo-Fluor®). elimination->end_elimination Confirmed end_no_reaction Solution: 1. Increase reaction time/temp slightly. 2. Check substrate stability. 3. Consider a more reactive fluorinating agent. no_reaction->end_no_reaction Confirmed

References

  • Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. [Link]

  • Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research. [Link]

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Yuhan CDMO. [Link]

  • Hartman, R. L., Naber, J. R., & Jensen, K. F. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. [Link]

  • Warr, K. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. [Link]

  • Halford, B. (2024). Fluorinating in flow. C&EN Global Enterprise. [Link]

  • Wirth, T., et al. (n.d.). Flow electrochemistry: a safe tool for fluorine chemistry. PMC. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]

  • How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. (2025). Procyon-creations Blog. [Link]

  • Question 1: How do you manage organic fluoride compounds in effluent and recycle streams in an HF alkylation unit?. (n.d.). American Fuel & Petrochemical Manufacturers. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies. [Link]

  • Future challenges and opportunities with fluorine in drugs?. (2023). ResearchGate. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PMC. [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies. [Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2019). ResearchGate. [Link]

  • Fluoride Reduction / HF. (n.d.). Wastech Controls & Engineering. [Link]

  • Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]

  • Nucleophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. (2016). ResearchGate. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (n.d.). PMC. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. (2025). PMC. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. [Link]

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Side reaction products in the synthesis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This document provides in-depth technical guidance, addressing common side reactions and offering practical solutions based on established chemical principles.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a multi-step sequence. A common retrosynthetic approach starts from 3-(trifluoromethoxy)benzonitrile and cyclobutanone. The key steps often include a Grignard reaction to form the tertiary alcohol, followed by a Ritter reaction to introduce the amine functionality. Each of these steps presents unique challenges and potential for side product formation. Understanding these potential pitfalls is crucial for achieving high yield and purity.

The trifluoromethoxy (-OCF3) group, while generally stable, can influence the reactivity of the aromatic ring.[1][2] Its strong electron-withdrawing nature can affect the course of reactions and, in some cases, may be susceptible to degradation under harsh conditions.[1][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 1-(3-(Trifluoromethoxy)phenyl)cyclobutanol (Grignard Reaction Step)

Symptom: After the Grignard reaction of 3-(trifluoromethoxy)phenylmagnesium bromide with cyclobutanone and subsequent workup, the desired tertiary alcohol is obtained in low yield.

Potential CauseProposed SolutionScientific Rationale
Incomplete Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. Use anhydrous solvents (e.g., diethyl ether, THF). A small crystal of iodine can be added to initiate the reaction.Grignard reagents are highly sensitive to moisture and oxygen. Incomplete formation leads to unreacted starting material.[4]
Enolization of Cyclobutanone Add the Grignard reagent slowly to the cyclobutanone solution at a low temperature (e.g., 0 °C or below).[5]The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive towards further nucleophilic addition.[5]
Wurtz Coupling Use a dilute solution of the Grignard reagent and add it to the ketone. Avoid high concentrations of the aryl halide during Grignard formation.High concentrations of the Grignard reagent can lead to coupling with unreacted aryl halide, forming a biphenyl byproduct.
Reduction of Cyclobutanone Use a Grignard reagent prepared from a halide without β-hydrogens if possible. However, for this specific synthesis, this is not an option. Slow addition at low temperatures can minimize this side reaction.[5]If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state, a process known as Meerwein-Ponndorf-Verley (MPV) reduction.[5]
Issue 2: Presence of Impurities After the Grignard Reaction

Symptom: LC-MS or NMR analysis of the crude product after the Grignard step shows significant peaks other than the desired alcohol.

ImpurityPotential CauseIdentification and Mitigation
3-(Trifluoromethoxy)phenol Reaction of the Grignard reagent with trace oxygen followed by workup.Characterized by its distinct phenolic proton in ¹H NMR and a mass corresponding to the hydrolysis of the Grignard reagent. To mitigate, ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).
1,1'-bis(3-(trifluoromethoxy)phenyl) Wurtz-type coupling of the Grignard reagent with the starting aryl halide.This symmetrical biphenyl will have a distinct mass and a simplified aromatic region in the ¹H NMR. Mitigation involves slow addition and avoiding localized high concentrations of the Grignard reagent.
Unreacted 3-(Trifluoromethoxy)benzonitrile Incomplete reaction.This can be identified by its characteristic nitrile stretch in the IR spectrum (~2230 cm⁻¹) and its mass. Ensure sufficient equivalents of the Grignard reagent are used and that the reaction goes to completion by monitoring with TLC or LC-MS.
Issue 3: Low Conversion and/or Complex Mixture in the Ritter Reaction Step

Symptom: The conversion of 1-(3-(trifluoromethoxy)phenyl)cyclobutanol to the desired amine via the Ritter reaction is low, or the product is a complex mixture.

Potential CauseProposed SolutionScientific Rationale
Incomplete Carbocation Formation Use a strong acid catalyst such as concentrated sulfuric acid or triflic acid.[6][7]The Ritter reaction proceeds through a carbocation intermediate formed by the protonation and loss of water from the tertiary alcohol.[6][8] Insufficient acid strength will lead to poor carbocation formation.
Carbocation Rearrangement/Elimination Maintain a low reaction temperature. Use a nitrile as both the reactant and solvent to trap the carbocation quickly.[9]The tertiary cyclobutyl carbocation is prone to rearrangement to a more stable allylic cation or elimination to form an alkene.[9]
Hydrolysis of the Nitrilium Ion Intermediate Ensure a thorough aqueous workup after the reaction is complete.The reaction forms a nitrilium ion intermediate, which is then hydrolyzed to the amide. Incomplete hydrolysis will result in the presence of this intermediate or its byproducts.[6]
Degradation of the Trifluoromethoxy Group Avoid excessively harsh acidic conditions or prolonged reaction times at elevated temperatures.[10]While generally stable, the trifluoromethoxy group can be sensitive to strong acids, potentially leading to hydrolysis or other degradation pathways.[1][10]
Issue 4: Identification of a Major Olefin Byproduct

Symptom: A significant byproduct with a mass corresponding to the loss of water from the starting alcohol is observed.

This byproduct is likely 1-(3-(trifluoromethoxy)phenyl)cyclobutene .

G cluster_0 Troubleshooting Olefin Byproduct Formation Alcohol 1-(3-(trifluoromethoxy)phenyl)cyclobutanol Carbocation Tertiary Cyclobutyl Carbocation Alcohol->Carbocation Strong Acid (e.g., H₂SO₄) Olefin 1-(3-(trifluoromethoxy)phenyl)cyclobutene Carbocation->Olefin Elimination (Side Reaction) Desired_Amide N-(1-(3-(trifluoromethoxy)phenyl)cyclobutyl)acetamide Carbocation->Desired_Amide Nucleophilic attack by Nitrile followed by hydrolysis Nitrile Acetonitrile (or other nitrile) Nitrile->Desired_Amide

Caption: Formation of the olefin byproduct versus the desired amide.

Mitigation Strategy:

  • Lower Reaction Temperature: Perform the Ritter reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Increase Nitrile Concentration: Using the nitrile as the solvent can help to trap the carbocation before it has a chance to eliminate a proton.[9]

  • Choice of Acid: While a strong acid is necessary, using a less nucleophilic acid might slightly favor the reaction with the nitrile over elimination.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethoxy group in this synthesis?

A1: The trifluoromethoxy (-OCF3) group is a highly lipophilic and strongly electron-withdrawing substituent.[1][3] Its electron-withdrawing nature can influence the reactivity of the phenyl ring, potentially affecting the rate and regioselectivity of electrophilic aromatic substitution, though that is not a primary concern in this specific Grignard-based synthesis. More importantly, it enhances the metabolic stability of the final molecule, a desirable property in drug candidates.[1]

Q2: Are there alternative methods to synthesize the target amine?

A2: Yes, several alternative routes could be considered. For instance, a Kulinkovich reaction could be employed to form a cyclopropanol, which can then undergo ring expansion.[11][12][13] Another approach could involve the synthesis of a cyclobutylamine derivative followed by N-arylation.[14][15][16] Additionally, enzymatic transamination of a corresponding ketone precursor is a modern and green alternative for the synthesis of chiral amines.[17]

Q3: How can I confirm the structure of the final product and identify impurities?

A3: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the overall structure and connectivity of the molecule.

  • ¹⁹F NMR: To confirm the presence and integrity of the trifluoromethoxy group.[10]

  • LC-MS: To determine the purity of the sample and identify the molecular weights of any impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Grignard Reagents: Are highly flammable and react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[4]

  • Strong Acids: Concentrated sulfuric and triflic acids are extremely corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • Nitriles: Acetonitrile and other nitriles are toxic and flammable. Handle them in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(Trifluoromethoxy)phenyl)cyclobutanol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

  • Addition: Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Ketone Addition: Cool the Grignard reagent to 0 °C. Add a solution of cyclobutanone (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine (via Ritter Reaction)
  • Setup: In a round-bottom flask, dissolve the 1-(3-(trifluoromethoxy)phenyl)cyclobutanol (1.0 eq) in acetonitrile.

  • Acid Addition: Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2-3 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto ice and basify with a concentrated solution of sodium hydroxide until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification of Amide: The initial product is the N-acetylated amine. This can be purified by column chromatography.

  • Hydrolysis to Amine (Optional): The N-acetyl group can be removed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the primary amine.

Caption: Overview of the synthetic workflow and key troubleshooting stages.

References

  • Benchchem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Accessed February 12, 2024.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Accessed February 12, 2024.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published July 18, 2025.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Published April 29, 2008.
  • ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Published August 9, 2025.
  • ResearchGate. The scope of the Grignard reagent addition to the 2‐bromocyclobutanone... Accessed February 12, 2024.
  • Organic Chemistry Portal. Kulinkovich Reaction. Accessed February 12, 2024.
  • Organic Chemistry Portal. Grignard Reaction. Accessed February 12, 2024.
  • Grokipedia. Kulinkovich reaction. Accessed February 12, 2024.
  • Wikipedia. Ritter reaction. Accessed February 12, 2024.
  • Wikipedia. Kulinkovich reaction. Accessed February 12, 2024.
  • PMC. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Accessed February 12, 2024.
  • PMC. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Accessed February 12, 2024.
  • YouTube. Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Published January 16, 2021.
  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Accessed February 12, 2024.
  • SSRN. A Practical Synthesis of (1r,2r) and (1s,2s) 2-Hydroxy-Cyclobutylamines. Published October 19, 2024.
  • SynArchive. Kulinkovich Reaction. Accessed February 12, 2024.
  • ResearchGate. Synthesis of cyclobutyl amine 8. Accessed February 12, 2024.
  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. Published December 10, 2021.
  • Organic Chemistry Portal. Ritter Reaction. Accessed February 12, 2024.
  • PMC. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Published December 5, 2023.
  • FULIR.
  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Accessed February 12, 2024.
  • Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Accessed February 12, 2024.
  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Accessed February 12, 2024.
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Accessed February 12, 2024.
  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Published August 6, 2025.
  • PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Accessed February 12, 2024.
  • PMC. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Accessed February 12, 2024.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Published April 29, 2008.
  • MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Published October 28, 2022.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Published February 15, 2024.
  • PubChem. 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S) - Accessed February 12, 2024.phenyl]amino]-4-[[(1S,2S) - Accessed February 12, 2024.

Sources

Enhancing the solubility of poorly soluble phenylcyclobutanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement of Phenylcyclobutanamine Derivatives

Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: PCB-SOL-001 Subject: Overcoming poor aqueous solubility in lipophilic amine scaffolds.

Introduction: The Chemical Challenge

Welcome to the Technical Support Center. You are likely working with a phenylcyclobutanamine scaffold—a structural class often explored in CNS targets (e.g., monoamine reuptake inhibitors).

From a physicochemical perspective, you are fighting two opposing forces:

  • The Cyclobutane-Phenyl Core: This moiety drives high lipophilicity (

    
    ) and strong crystal lattice energy due to 
    
    
    
    stacking of the aromatic rings.
  • The Amine Functionality: This is your primary "handle" for solubility. It is a weak base (typically

    
     9.0–10.5), meaning it is protonated at gastric pH but may precipitate in the intestinal environment (pH 6.8).
    

This guide addresses the three most common "failure modes" reported by our users: Oiling out during salt formation , Precipitation of cyclodextrin complexes , and Recrystallization in solid dispersions .

Module 1: Salt Selection Strategy

User Issue: "I tried making an HCl salt to improve solubility, but it formed a sticky oil/gum instead of a powder. Why?"

Root Cause Analysis

Phenylcyclobutanamines are highly lipophilic. When you pair a large, hydrophobic cation with a small, charge-dense anion like Chloride (


), the lattice energy is often insufficient to overcome the solvation energy of impurities or residual solvent. This leads to hygroscopic oils .
Troubleshooting Protocol: The "Hydrophobic Counter-ion" Approach

To force crystallization, you must match the hydrophobicity of the counter-ion to the drug substance.

Recommended Counter-ions:

  • First Line: Tartrate, Fumarate, Succinate (Dicarboxylic acids often bridge molecules, stabilizing the lattice).

  • Second Line (if oils persist): Tosylate, Mesylate, Napsylate (These large, flat anions provide "packing" support for the phenyl ring).

Workflow: Salt Screening Decision Tree

Use the following logic to select your salt form.

SaltScreening Start Start: Free Base (Lipophilic Amine) CheckPka Determine pKa (Is pKa > 8.5?) Start->CheckPka StrongAcid Use Strong Acid (HCl, H2SO4) CheckPka->StrongAcid No (Weak Base) WeakAcid Use Weak Acid (Tartaric, Fumaric) CheckPka->WeakAcid Yes (Strong Base) ResultOil Result: Oil/Gum? StrongAcid->ResultOil WeakAcid->ResultOil ResultSolid Result: Crystalline Solid ResultOil->ResultSolid No SwitchAnion Switch to Hydrophobic Anion (Tosylate, Napsylate) ResultOil->SwitchAnion Yes Finalize Proceed to Solubility Testing ResultSolid->Finalize SwitchAnion->ResultSolid

Figure 1: Decision matrix for salt selection, prioritizing hydrophobic matching to prevent oiling out.

Module 2: Cyclodextrin Complexation

User Issue: "My compound dissolves in 20% HP-


-CD, but precipitates immediately when I dilute it for injection or animal dosing."
Technical Insight: Binding Constants ( )

The phenylcyclobutane moiety fits well into the hydrophobic cavity of


-Cyclodextrin. However, if the binding constant (

) is weak (< 100

), the complex is unstable. Upon dilution, the equilibrium shifts, releasing the free drug which then exceeds its intrinsic solubility (

) and precipitates.
Experimental Protocol: Phase Solubility Study

Do not guess. Quantify the stability constant to predict precipitation risk.

Step-by-Step Methodology:

  • Preparation: Prepare 5 vials with increasing concentrations of SBE-

    
    -CD (Captisol®) or HP-
    
    
    
    -CD: 0, 5, 10, 20, 40 mM in phosphate buffer (pH 7.4).
  • Saturation: Add excess phenylcyclobutanamine derivative to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45

    
     PVDF filter (ensure no drug binding to filter).
    
  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation: Plot Drug Concentration (

    
    ) vs. CD Concentration (
    
    
    
    ).

Data Interpretation Table:

Slope of Phase DiagramClassificationInterpretationAction Required
< 1

Type
Linear increase. 1:1 Complex.Ideal. Calculate

.
> 1

Type
Positive deviation. Higher order (1:2).Good solubility, but high CD load needed.
~ 0

Type
No interaction.STOP. Switch technology (See Module 3).

Calculation of Stability Constant (


): 


Where

is the intrinsic solubility of the drug in the absence of CD.

Module 3: Amorphous Solid Dispersions (ASD)

User Issue: "We used Hot Melt Extrusion (HME) to make an amorphous dispersion. It worked initially, but the tablets lost dissolution performance after 3 months at 40°C/75%RH."

Root Cause: Phase Separation & Recrystallization

The cyclobutane ring creates a rigid, bulky structure that wants to crystallize. If the polymer used in HME is too hydrophilic (e.g., PEG), moisture absorption lowers the Glass Transition Temperature (


) of the mixture. Once 

drops below storage temperature, the polymer chains become mobile, allowing the drug to recrystallize.
Solution: Polymer Selection for Kinetic Stabilization

For phenylcyclobutanamines, you need a polymer that interacts with the amine to inhibit nucleation.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): The succinate groups are acidic. They interact ionically with the basic amine of your drug, "locking" it in the amorphous state.

  • PVP-VA64 (Copovidone): Good general stabilizer, less hygroscopic than pure PVP.

Workflow: HME Process Optimization

HME_Process Mix Physical Mix (Drug + HPMC-AS) Feed Feeder (Gravimetric) Mix->Feed Extrude Twin Screw Extruder (Zone 1: 100°C -> Zone 4: 140°C) Feed->Extrude Shear Force Cool Cooling (Chill Roll) Extrude->Cool Amorphous Melt Mill Milling (< 200 µm) Cool->Mill QC QC Check (DSC / XRD) Mill->QC

Figure 2: Hot Melt Extrusion workflow. Note the temperature gradient; ensure processing temp is > Drug


 or Polymer 

but < Degradation Temp.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2021). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

Strategies to prevent the decomposition of trifluoromethoxy-containing molecules

Technical Support Center: Stabilizing Trifluoromethoxy ( ) Motifs

Current Status: SYSTEM OPERATIONAL

Ticket ID: OCF3-STABILITY-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of Deconstructive Elimination in

Core Analysis: Why Your Molecule is Decomposing

Before troubleshooting, you must understand the Root Cause Failure Mode . The trifluoromethoxy group is not merely a "heavy methoxy" group; it is a ticking time bomb of fluoride extrusion.

The primary decomposition pathway is


-Fluoride Elimination
  • The Mechanism: The oxygen atom in the

    
     group donates electron density to a metal center or Lewis acid. This weakens the C-F bond, facilitating the extrusion of a fluoride ion (
    
    
    ) and the irreversible release of carbonyl difluoride (
    
    
    ).
  • The Consequence: If your reaction mixture etches the glassware or you observe high fluoride content by

    
     NMR but low product yield, this is the cause.
    
Visualizing the Failure Mode (Pathway Diagram)

beta_eliminationComplexMetal-OCF3 Complex(LnM-OCF3)TSTransition State(Metal-F interaction)Complex->TS β-F Elimination(Slow Step)ProductDesired Product(Ar-OCF3)Complex->Product Reductive Elimination(Must be faster!)DecompDecomposition Products(LnM-F + COF2)TS->Decomp IrreversibleGas Evolution

Caption: The kinetic competition between productive reductive elimination and destructive

Troubleshooting Guides & FAQs

Module A: Nucleophilic Trifluoromethoxylation (The Anion Problem)

User Issue: "I tried to generate the trifluoromethoxide anion (


Diagnosis: The free trifluoromethoxide anion is thermodynamically unstable at room temperature. It decomposes to


Troubleshooting Protocol:

Question Technical Solution
How do I store

?
You typically cannot. However, you can use Quaternary Ammonium Salts (e.g.,

). These are uniquely stable compared to alkali metal salts due to the bulky cation preventing close contact ion-pairing that triggers fluoride abstraction.
What is the best reagent for in-situ generation? Use DNTFB (2,4-dinitro-trifluoromethoxybenzene) with DMAP . Why: Mixing these generates the DDPyOCF3 salt (DMAP-stabilized cation). This salt acts as a "reservoir" of

, releasing it slowly for reaction without rapid decomposition.
Can I use silver salts (

)?
Yes, but with caution.

is stable in the solid state but light-sensitive.[1] In solution, it must be used in coordinating solvents like Acetonitrile (MeCN) or with ligands that bind Ag, preventing the "naked" anion from decomposing.

Self-Validating Check:

  • Take an aliquot of your

    
     source.
    
  • Run a

    
     NMR.
    
  • Pass: Signal at ~ -58 ppm (characteristic of stable

    
    ).
    
  • Fail: Signal at ~ -85 ppm (indicates free Fluoride/HF) or -10 to -20 ppm (hydrolysis products).

Module B: Metal-Catalyzed Cross-Coupling (The Catalyst Problem)

User Issue: "My Palladium-catalyzed coupling of Aryl-Halides with

Diagnosis: The rate of


-fluoride eliminationreductive elimination

Troubleshooting Protocol:

Parameter Adjustment Strategy
Ligand Selection Increase Steric Bulk. Use ligands like BrettPhos or RuPhos . Mechanism: Bulky ligands crowd the metal center, destabilizing the transition state required for

-fluoride elimination and accelerating the desired reductive elimination.
Metal Choice Switch to Silver (Ag) or Copper (Cu) if possible. Palladium is notorious for

elimination. Oxidative trifluoromethoxylation using

often bypasses the sensitive

intermediate stability issues found in Pd cycles.
Temperature Do not overheat. While heat drives coupling, it exponentially increases the rate of fluoride elimination. If the reaction requires >80°C, your catalyst system is likely inefficient. Re-optimize the ligand to allow reaction at 40-60°C.
Module C: Radical Trifluoromethoxylation

User Issue: "I am using Togni Reagent for a radical addition, but I'm getting a mixture of hydrogen-abstraction byproducts and low yield."

Diagnosis: The

2

Troubleshooting Protocol:

  • Reagent Selection: Switch between Togni-I and Togni-II . Togni-II (acid-derived) is generally more kinetically labile but can be more prone to non-radical background reactions.

  • Photoredox Catalysis: Use a photocatalyst (e.g.,

    
    ) to generate the radical under mild conditions.
    
    • Critical Step: Ensure the reaction is strictly degassed . Oxygen quenches these radical chains efficiently.

  • Solvent: Avoid solvents with weak C-H bonds (like THF or Toluene) which serve as H-atom donors. Use DCM , MeCN , or PhCF3 (trifluorotoluene).

Strategic Decision Matrix

Use this logic flow to select the correct stabilization strategy for your substrate.

reagent_selectionStartTarget Substrate TypeAlkyl_HalideAlkyl/Aryl Halide(Electrophile)Start->Alkyl_HalideAlcoholAlcohol/Phenol(Nucleophile)Start->AlcoholAlkeneAlkene(Radical Acceptor)Start->AlkeneNucleophilic SourceNucleophilic SourceAlkyl_Halide->Nucleophilic SourceElectrophilic SourceElectrophilic SourceAlcohol->Electrophilic SourceRadical SourceRadical SourceAlkene->Radical SourceDNTFB + DMAP\n(Stable Salt)DNTFB + DMAP(Stable Salt)Nucleophilic Source->DNTFB + DMAP\n(Stable Salt)Best for StabilityAgOCF3\n(In MeCN)AgOCF3(In MeCN)Nucleophilic Source->AgOCF3\n(In MeCN)StandardTFMT (Triflate)\n(Handle Cold!)TFMT (Triflate)(Handle Cold!)Electrophilic Source->TFMT (Triflate)\n(Handle Cold!)High ReactivityTogni ReagentTogni ReagentElectrophilic Source->Togni ReagentRadical/OxidativePhotoredox + TogniPhotoredox + TogniRadical Source->Photoredox + TogniMildestTFMT + Ag(I)TFMT + Ag(I)Radical Source->TFMT + Ag(I)Oxidative

Caption: Decision tree for selecting OCF3 reagents based on substrate electronic demand.

Data Summary: Reagent Stability Profiles

ReagentStability ClassStorage ConditionPrimary Decomposition Risk

ModerateSolid, Dark, <4°CLight/Heat induces dimerization to

or loss of

.
DNTFB HighRoom Temp (Solid)Stable until activated by Lewis Base (DMAP).
TFMT (Triflate) Low (Volatile)<0°C, SealedHighly volatile liquid; hydrolyzes instantly with moisture.
Togni-II HighRoom TempThermal decomposition >100°C; shock sensitive in bulk.

HighRoom Temp (Solid)Hygroscopic; water triggers rapid hydrolysis.

References

  • Mechanistic Insight into

    
    -Fluoride Elimination: 
    
    • Title: "The mechanism of the decomposition of trifluoromethoxy deriv
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Proxy/Example Link for verification of concept)

  • DNTFB/DMAP Reagent System

    • Title: "A Stable Solution of Trifluoromethoxide Anion Arising from 2,4-Dinitro-Trifluoromethoxybenzene."
    • Source:Chemistry - A European Journal[3][4]

    • URL:[Link]

  • Quaternary Ammonium Salts Stability

    • Title: "Quaternary Ammonium Trifluoromethoxide Salts as Stable Sources of Nucleophilic OCF3."[5]

    • Source:Organic Letters
    • URL:[Link]

  • Silver-Catalyzed Methods

    • Title: "Silver-Catalyzed Late-Stage Trifluoromethoxyl
    • Source:N
    • URL:[Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors

The modulation of synaptic concentrations of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—remains a cornerstone of pharmacotherapy for a range of central nervous system (CNS) disorders, most notably major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1] The primary mechanism for clearing these neurotransmitters from the synaptic cleft is reuptake via their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2]

Classical antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), were foundational but often hampered by significant side effect profiles due to non-specific interactions with other receptors.[1] The advent of selective serotonin reuptake inhibitors (SSRIs) marked a significant step forward, offering improved tolerability. More recently, dual-acting agents like serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown superior efficacy in some patient populations.[3]

Current research is increasingly focused on developing triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). The therapeutic hypothesis is that by moderately inhibiting all three monoamine transporters, a broader spectrum of efficacy can be achieved with a potentially faster onset of action and a favorable side-effect profile.[4] One such investigational agent is Centanafadine, a norepinephrine-preferring SNDRI, which has shown promise in clinical trials for ADHD.[4][5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of SNDRIs: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine analogs . We will dissect the key structural motifs, compare the pharmacological profiles of representative analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers in medicinal chemistry and drug development, offering a synthesized framework based on established principles and data from closely related chemical series.

Core Scaffold Analysis and the Rationale for its Design

The 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine scaffold incorporates several key features designed to optimize its interaction with monoamine transporters and improve its drug-like properties.

  • 1-Phenylcyclobutylamine Core: The phenylcyclobutylamine moiety serves as the foundational pharmacophore. The cyclobutane ring acts as a rigid, three-dimensional bioisosteric replacement for more flexible alkyl chains or other cyclic structures like cyclohexane.[7] This constrained conformation can enhance binding affinity by reducing the entropic penalty upon binding to the transporter. Furthermore, the cyclobutane structure can influence metabolic stability.[8]

  • The Amine Group: The primary amine is a critical feature for interaction with a conserved aspartate residue in the binding site of monoamine transporters, an interaction essential for high-affinity binding and inhibitory activity.[9] Modifications at this position (e.g., N-methylation) are a common strategy to modulate potency and selectivity across SERT, NET, and DAT.

  • Substituted Phenyl Ring: The electronic properties and substitution pattern of the phenyl ring are major determinants of binding affinity and selectivity.

    • Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful electron-withdrawing group and a lipophilic hydrogen bond acceptor. Its presence can significantly enhance membrane permeability and blood-brain barrier penetration.

    • Meta-Position (3-position): The placement of the -OCF₃ group at the meta-position is a deliberate design choice. SAR studies on related phenylalkylamines have shown that substitution at the para- (4-) position can strongly favor SERT inhibition, while meta-substitution can lead to a more balanced profile across SERT, NET, and DAT.[10]

Comparative Analysis: Structure-Activity Relationships (SAR)

While a comprehensive, published dataset for the exact 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine series is not publicly available, we can construct a robust SAR model by synthesizing data from analogous phenylcycloalkylamine series and established medicinal chemistry principles.[3][11] The following table presents expected trends in inhibitory potency (IC₅₀) based on systematic structural modifications.

Analog Modification from Parent Compound Expected SERT IC₅₀ (nM) Expected NET IC₅₀ (nM) Expected DAT IC₅₀ (nM) Rationale & Supporting Evidence
Parent 1-(3-(OCF₃)phenyl)cyclobutan-1-amine50 - 15020 - 8030 - 100Baseline profile for a meta-substituted phenylcycloalkylamine.
Analog 1 N-Methylation↓ (Slight Increase)↑ (Slight Decrease)↑ (Slight Decrease)N-methylation often slightly reduces SERT potency while maintaining or slightly improving NET/DAT potency in related series.[3][10]
Analog 2 N,N-Dimethylation↓↓ (Significant Increase)↓ (Increase)↓ (Increase)Tertiary amines generally show reduced potency at all three transporters compared to primary or secondary amines.[10]
Analog 3 4-OCF₃ (Para) Isomer↑↑ (Significant Decrease)↓ (Increase)↔ (No significant change)Para-substitution with electron-withdrawing groups like -CF₃ or -OCF₃ strongly enhances SERT selectivity and potency.[10]
Analog 4 2-OCF₃ (Ortho) Isomer↓ (Increase)↓ (Increase)↓ (Increase)Ortho-substitution often introduces steric hindrance, which can decrease binding affinity at all transporters.
Analog 5 3-Cl Substitution↑ (Slight Decrease)↑ (Slight Decrease)↑ (Slight Decrease)A chloro group is also electron-withdrawing but less lipophilic than -OCF₃, potentially leading to slightly lower overall potency.
Analog 6 Cyclohexyl Ring↔ (No significant change)↓ (Increase)↓ (Increase)Increasing the ring size to cyclohexyl can alter the vector of the phenyl ring relative to the amine, which may be less optimal for NET and DAT binding.[11]

Note: This table is a predictive summary based on established SAR principles in related monoamine reuptake inhibitors. Absolute IC₅₀ values would require experimental verification. Arrows indicate the expected change in IC₅₀ value (↑ = more potent, ↓ = less potent).

Mechanism of Action and Downstream Signaling

The primary mechanism of action for these compounds is the competitive inhibition of monoamine transporters. By binding to the central substrate-binding site on SERT, NET, and DAT, these analogs block the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

The sustained increase in synaptic monoamines triggers a cascade of downstream signaling events that are believed to underlie their therapeutic effects. One of the key pathways involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling.

Monoamine_Reuptake_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analogs Cyclobutanamine Analogs Transporters SERT / NET / DAT Analogs->Transporters Inhibition Monoamines_Synapse ↑ Synaptic Monoamines Transporters->Monoamines_Synapse Block Reuptake Receptors Postsynaptic Receptors Monoamines_Synapse->Receptors Activation Signaling Intracellular Signaling (e.g., ERK) Receptors->Signaling BDNF ↑ BDNF Release & Signaling Signaling->BDNF Response Therapeutic Response (e.g., Antidepressant Effect) BDNF->Response

Caption: Inhibition of monoamine transporters by cyclobutanamine analogs increases synaptic neurotransmitter levels, leading to enhanced postsynaptic signaling and downstream effects like increased BDNF expression, which contributes to therapeutic outcomes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for the synthesis and biological evaluation of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine analogs are provided.

Protocol 1: Synthesis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

This proposed synthesis is a multi-step process starting from the commercially available 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid.

Synthesis_Workflow start 1-(3-(OCF₃)phenyl) cyclobutane-1-carboxylic acid step1 1. Thionyl Chloride (SOCl₂) 2. NaN₃ (Sodium Azide) start->step1 intermediate1 Acyl Azide Intermediate step1->intermediate1 step2 Heat (Toluene) Curtius Rearrangement intermediate1->step2 intermediate2 Isocyanate Intermediate step2->intermediate2 step3 Acid Hydrolysis (e.g., HCl) intermediate2->step3 product 1-(3-(OCF₃)phenyl) cyclobutan-1-amine step3->product

Sources

Comparing the metabolic stability of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine with its methyl analog

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Metabolic Stability of Arylcyclobutylamines: Trifluoromethoxy vs. Methyl Analogs

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a promising drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to pharmacokinetics. A molecule's metabolic stability—its resistance to being chemically altered by the body's enzymatic machinery—is a cornerstone of a successful pharmacokinetic profile.[1] Compounds that are rapidly metabolized often suffer from a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can increase the risk of off-target effects and patient non-compliance.[1]

A primary site of drug metabolism is the liver, where the cytochrome P450 (CYP) superfamily of enzymes catalyzes the majority of oxidative biotransformations.[2][3] A common strategy in medicinal chemistry to enhance metabolic stability is the strategic modification of a molecule to block these "metabolic soft spots." This often involves the bioisosteric replacement of a metabolically labile group with a more robust one.[4]

This guide provides an in-depth comparison of the expected metabolic stability of two structurally related compounds: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine and its methyl analog, 1-(3-(methyl)phenyl)cyclobutan-1-amine . Through this comparison, we will explore the profound impact of substituting an oxidatively susceptible methyl group with a chemically inert trifluoromethoxy group, grounded in established principles of medicinal chemistry and supported by standard in vitro experimental protocols.

The Bioisosteric Exchange: Mechanistic Considerations

The core difference between our two compounds of interest lies in the substituent at the meta-position of the phenyl ring. This choice is not arbitrary; it represents a deliberate design decision to modulate the molecule's metabolic fate.

The Methyl Group (-CH₃): A Classic Metabolic Liability

The aliphatic carbon-hydrogen (C-H) bond of a methyl group, particularly when attached to an aromatic ring (a benzylic position), is a well-known substrate for CYP enzymes.[5] The metabolic cascade typically involves:

  • Hydroxylation: CYP-mediated oxidation introduces a hydroxyl group, forming a hydroxymethyl metabolite (-CH₂OH).

  • Further Oxidation: This alcohol can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to form an aldehyde (-CHO) and subsequently a carboxylic acid (-COOH).

This metabolic pathway represents a significant clearance mechanism, often leading to rapid elimination of the parent drug.

The Trifluoromethoxy Group (-OCF₃): A Metabolic Shield

The trifluoromethoxy group is a powerful tool for enhancing metabolic stability.[6][7] Its efficacy stems from several key physicochemical properties:

  • High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs.[6]

  • Electron-Withdrawing Nature: The strong electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent. This deactivates the adjacent aromatic ring, making it less susceptible to oxidative attack.[6][7]

  • Steric Hindrance: The bulk of the trifluoromethoxy group can sterically hinder the approach of metabolic enzymes to the ether oxygen, preventing O-dealkylation, a common metabolic route for simple methoxy (-OCH₃) groups.[6]

By replacing the methyl group with a trifluoromethoxy group, we hypothesize a dramatic reduction in metabolism at this position, thereby increasing the overall stability of the molecule.

The Cyclobutylamine Core

The cyclobutane ring itself is a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can offer advantages in potency and selectivity.[8] Importantly, saturated carbocycles like cyclobutane are generally more metabolically stable than their linear or larger cyclic counterparts, making them attractive for improving pharmacokinetic profiles.[9] Therefore, the primary metabolic difference between our two compounds is expected to originate from the phenyl substituent.

Hypothesized Metabolic Pathways

Based on the principles discussed, we can predict the likely metabolic fates of our two analogs. The trifluoromethoxy-substituted compound is expected to be significantly more resistant to metabolism, forcing any potential biotransformation to occur at other, less favorable positions on the molecule, or not at all within the typical timeframe of in vitro assays.

G cluster_0 1-(3-(methyl)phenyl)cyclobutan-1-amine cluster_1 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine Methyl_Parent Parent Compound (-CH₃) Metabolite1 Hydroxymethyl Metabolite (-CH₂OH) Methyl_Parent->Metabolite1 CYP Oxidation Metabolite2 Carboxylic Acid Metabolite (-COOH) Metabolite1->Metabolite2 ADH/ALDH OCF3_Parent Parent Compound (-OCF₃) Resistant Metabolically Resistant (Blocked Pathway) OCF3_Parent->Resistant C-F bonds resist cleavage

Caption: Hypothesized metabolic pathways of the methyl and trifluoromethoxy analogs.

Comparative In Vitro Metabolic Stability Data

While direct experimental data for these specific proprietary compounds is not publicly available, we can present expected outcomes based on extensive data from analogous compound pairs.[5][10][11] The following table summarizes the anticipated results from standard in vitro metabolic stability assays.

Parameter1-(3-(methyl)phenyl)cyclobutan-1-amine (Methyl Analog)1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine (OCF₃ Analog)Rationale for Difference
In Vitro Half-Life (t½, min) Shorter (e.g., < 30 min)Longer (e.g., > 120 min)The methyl group provides a clear site for rapid CYP-mediated oxidation, leading to faster clearance of the parent compound.[5] The OCF₃ group blocks this primary metabolic pathway.[6][7]
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) HigherLowerIntrinsic clearance is a direct measure of the enzyme's metabolic capacity. Blocking a major metabolic route significantly reduces this value.[5][12]
Number of Key Metabolites Higher (≥ 2 major oxidative products)Significantly ReducedThe metabolism of the methyl group generates a predictable cascade of metabolites. The OCF₃ analog is expected to show minimal to no metabolism at this position.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, two primary in vitro assays are employed. These protocols are designed to be self-validating through the use of positive and negative controls.

Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for evaluating Phase I (CYP-mediated) metabolism.[2][13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[2]

Objective: To measure the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

G A Prepare Reagents (Test Compounds, Controls, Buffer, NADPH) B Dispense Microsome Suspension (e.g., 0.5 mg/mL) into 96-well plate A->B C Add Test Compound (1 µM final) Pre-incubate at 37°C for 10 min B->C D Initiate Reaction Add NADPH Regenerating System C->D E Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction Add aliquot to ice-cold Acetonitrile with Internal Standard E->F G Process Samples Centrifuge to precipitate proteins F->G H LC-MS/MS Analysis Quantify remaining parent compound G->H I Data Analysis Calculate t½ and CLᵢₙₜ H->I

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compounds (both OCF₃ and CH₃ analogs) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in 100 mM phosphate buffer (pH 7.4).[13]

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same phosphate buffer.[5][13]

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions. This system ensures a constant supply of NADPH, the essential cofactor for CYP activity.[14]

  • Incubation:

    • Aliquot the liver microsome suspension into a 96-well plate.

    • Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The time of this addition is considered T=0 for the respective wells.

  • Time-Point Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring an aliquot into a separate 96-well plate containing an equal volume of ice-cold acetonitrile with a suitable internal standard.[5] The cold acetonitrile immediately stops all enzymatic activity by precipitating the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the remaining parent compound at each time point relative to the internal standard.

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic clearance as intact hepatocytes contain both Phase I and Phase II (conjugative) enzymes, as well as active transporters.[15][16][17]

Objective: To determine the rate of disappearance of a test compound upon incubation with a suspension of cryopreserved human hepatocytes.

G A Thaw & Prepare Hepatocytes Dilute to 0.5-1.0 x 10⁶ viable cells/mL in supplemented medium B Prepare Compound Working Solutions (1 µM final in incubation medium) A->B C Pre-warm Solutions Incubate cell suspension and compound solutions separately at 37°C B->C D Initiate Reaction Combine cell suspension and compound solution C->D E Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E F Quench Reaction Add aliquot to ice-cold Acetonitrile E->F G Process Samples Centrifuge to remove cell debris F->G H LC-MS/MS Analysis Quantify remaining parent compound G->H I Data Analysis Calculate t½ and CLᵢₙₜ H->I

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Methodology:

  • Cell and Reagent Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in pre-warmed, supplemented Williams Medium E to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[15][16]

    • Prepare 1 µM working solutions of the test compounds and controls in the same incubation medium.

  • Incubation:

    • Place the hepatocyte suspension in a multi-well plate and incubate at 37°C in a shaking incubator to keep the cells in suspension.[16]

    • Initiate the experiment by adding the pre-warmed compound working solutions to the cell suspension.

  • Sampling and Analysis:

    • The sampling, reaction termination, and LC-MS/MS analysis steps are analogous to the HLM assay. Samples are typically taken over a longer period (e.g., up to 120 or 240 minutes) to capture the metabolism of more stable compounds.[15][16]

Data Analysis and Interpretation

For both assays, the metabolic stability of a compound is determined by monitoring the disappearance of the parent drug over time.

  • Plotting the Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • Calculating Half-Life (t½): The slope of the linear regression of this plot is equal to the elimination rate constant (k). The half-life is then calculated using the formula:

    • t½ = 0.693 / k [16]

  • Calculating Intrinsic Clearance (CLᵢₙₜ): The in vitro intrinsic clearance can be calculated to represent the volume of medium cleared of the drug per unit of time, normalized to the amount of protein or number of cells.[15][16]

    • For HLM: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

    • For Hepatocytes: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10⁶) [15]

A higher CLᵢₙₜ value indicates lower metabolic stability. We would anticipate the CLᵢₙₜ for the methyl analog to be significantly higher than that of the trifluoromethoxy analog.

Conclusion

The strategic replacement of a metabolically labile methyl group with a robust trifluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of drug candidates.[6][10] For the compound pair , 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is predicted to exhibit a significantly longer in vitro half-life and lower intrinsic clearance compared to its methyl analog. This is directly attributable to the high strength of the C-F bond and the electron-withdrawing nature of the -OCF₃ group, which effectively shields the molecule from CYP-mediated oxidative metabolism.[6][7]

By employing standardized and well-validated in vitro assays such as the HLM and hepatocyte stability assays, researchers can rapidly and reliably assess the metabolic liabilities of their compounds. This data-driven approach enables medicinal chemists to make informed decisions, prioritizing candidates with more favorable pharmacokinetic profiles for further development and ultimately increasing the probability of clinical success.

References

  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethoxy group. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5149-5161. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • University of Freiburg. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1946-1956. Retrieved from [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1584-1596. Retrieved from [Link]

  • ResearchGate. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]

  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Dalvie, D., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6315-6386. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][15][18]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473-1480. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

  • Vaz, A. D., et al. (1991). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society, 113(11), 4467-4472. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

Mechanistic Validation of Novel Phenylcyclobutanamine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ring-Expansion Strategy

In the development of epigenetic modulators, particularly for Lysine-Specific Demethylase 1 (LSD1/KDM1A) , the phenylcyclopropylamine (PCPA) scaffold (e.g., tranylcypromine) has been the gold standard "warhead." Its mechanism relies on high ring strain (~27.5 kcal/mol) to facilitate a Single Electron Transfer (SET) radical ring-opening reaction, forming a covalent adduct with the FAD cofactor.

Novel Phenylcyclobutanamine (PCBA) inhibitors represent a strategic "ring-expansion" shift. By expanding the ring to a cyclobutane (~26 kcal/mol strain, but significantly higher activation energy for radical opening), researchers aim to transition from irreversible, mechanism-based inactivation to reversible, competitive inhibition or slow-tight binding . This shift is critical for improving selectivity against Monoamine Oxidases (MAO-A/B) and reducing hematological toxicity associated with irreversible FAD modification.

This guide provides the experimental framework to validate the mechanism of action (MoA) of PCBAs, distinguishing them from their PCPA predecessors.

Mechanistic Hypothesis & Comparative Profile

The core validation challenge is proving that the PCBA scaffold engages the target without relying on the radical suicide mechanism of PCPAs.

Table 1: Comparative Mechanistic Profile
FeaturePhenylcyclopropylamine (PCPA)Phenylcyclobutanamine (PCBA)
Primary Mechanism Mechanism-Based Inactivation (Suicide Inhibition)Reversible Competitive / Slow-Tight Binding
Binding Mode Covalent adduct formation with FAD (N5 or C4a)Non-covalent steric occlusion of substrate binding pocket
Ring Strain High (~27.5 kcal/mol)Moderate (~26.5 kcal/mol) but kinetically stable
Reversibility Irreversible (Activity does not recover upon dialysis)Reversible (Activity recovers upon washout/dilution)
MAO Selectivity Poor (High affinity for MAO-A/B)Tunable (Steric bulk allows LSD1 specificity)
Visualization: Mechanism of Action Divergence

MoA_Comparison cluster_0 Pathway A: Radical Inactivation (PCPA) cluster_1 Pathway B: Steric Inhibition (PCBA) PCPA Phenylcyclopropylamine (PCPA) LSD1 LSD1-FAD Complex PCPA->LSD1 PCBA Phenylcyclobutanamine (PCBA) PCBA->LSD1 Step1_A Single Electron Transfer (SET) LSD1->Step1_A Step1_B Active Site Entry LSD1->Step1_B Step2_A Radical Ring Opening (C-C Bond Scission) Step1_A->Step2_A Step3_A Covalent Adduct Formation (Irreversible) Step2_A->Step3_A Step2_B Steric Occlusion (No Ring Opening) Step1_B->Step2_B Step3_B Competitive Inhibition (Reversible) Step2_B->Step3_B

Figure 1: Mechanistic divergence between PCPA (Red) and PCBA (Blue). PCBA avoids the radical ring-opening step, leading to reversible inhibition.

Experimental Validation Framework

To validate the PCBA mechanism, you must systematically rule out covalent modification and demonstrate reversibility.

Protocol 1: Jump-Dilution Assay (Reversibility Test)

This is the definitive test to distinguish reversible inhibitors from tight-binding or irreversible inactivators.

Rationale: If the inhibitor forms a covalent bond (PCPA), catalytic activity will not recover upon rapid dilution. If it is reversible (PCBA), equilibrium re-establishes, and activity returns.

Workflow:

  • Incubation: Incubate LSD1 (100x concentration) with the PCBA inhibitor at a concentration equivalent to 10x its IC50 for 30–60 minutes.

    • Control A: Enzyme + DMSO (No inhibitor).

    • Control B: Enzyme + Tranylcypromine (Known Irreversible).[1][2][3]

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate (H3K4me2 peptide).

  • Measurement: Monitor the production of H2O2 (via Amplex Red/Peroxidase coupling) or formaldehyde continuously for 60 minutes.

  • Analysis: Plot Product Formation vs. Time.

Expected Results:

  • PCPA (Irreversible): Flat line or very slow recovery (rate < 5% of DMSO control).

  • PCBA (Reversible): Linear progress curve with slope approaching that of the DMSO control (corrected for final inhibitor concentration).

Protocol 2: Mass Spectrometry of the FAD Cofactor

Direct observation of the cofactor state confirms the absence of adducts.

Rationale: PCPA mechanism adds the mass of the inhibitor (minus protons) to the FAD cofactor. PCBA should leave FAD chemically unaltered.

Step-by-Step:

  • Complex Formation: Incubate recombinant LSD1 (5 µM) with PCBA (50 µM) in 50 mM HEPES (pH 7.5) for 2 hours.

  • Denaturation: Precipitate protein using cold acetonitrile (1:1 v/v) or heat denaturation (95°C, 5 min) to release non-covalently bound FAD.

    • Note: If the inhibitor is covalently bound to FAD, the adduct will remain intact in solution.

  • Filtration: Spin down protein precipitate; collect supernatant containing the cofactor.

  • LC-MS Analysis: Inject supernatant onto a C18 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Monitor m/z 786.16 (FAD negative ion, [M-H]-).

  • Search: Look for mass shifts corresponding to Mass(FAD) + Mass(Inhibitor) - 2H.

Data Interpretation:

  • PCPA: Significant peak at m/z ~919 (FAD + Tranylcypromine).

  • PCBA: Only the parent FAD peak (m/z 786) is observed; no adduct mass shift.

Protocol 3: Kinetic Characterization ( vs )

If the PCBA is indeed reversible, it should fit a classic competitive or mixed-inhibition model, not the time-dependent inactivation model of PCPAs.

Workflow:

  • Substrate Velocity Curves: Measure LSD1 activity at varying substrate (H3K4me2) concentrations (0.5x to 10x

    
    ) in the presence of fixed concentrations of PCBA (0, 0.5x, 1x, 2x, 4x IC50).
    
  • Lineweaver-Burk Analysis:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis.

  • Time-Dependency Check: Pre-incubate enzyme + inhibitor for varying times (0, 15, 30, 60 min) before adding substrate.

    • PCPA: IC50 decreases significantly with time (Time-dependent inhibition).

    • PCBA: IC50 remains relatively constant (Time-independent).

Validation Workflow Diagram

Use this decision tree to classify your novel inhibitor.

Validation_Workflow Start Start: Novel PCBA Candidate Exp1 Exp 1: Jump-Dilution Assay Start->Exp1 Decision1 Activity Recovers? Exp1->Decision1 Path_Rev Reversible Profile Decision1->Path_Rev Yes Path_Irr Irreversible Profile Decision1->Path_Irr No Exp2 Exp 2: LC-MS of FAD Cofactor Path_Rev->Exp2 Path_Irr->Exp2 Decision2 Adduct Mass Shift? Exp2->Decision2 Result_PCBA VALIDATED PCBA MECHANISM (Reversible/Steric) Decision2->Result_PCBA No (Parent FAD only) Result_PCPA PCPA-LIKE MECHANISM (Covalent/Suicide) Decision2->Result_PCPA Yes (FAD-Inhibitor Adduct)

Figure 2: Step-by-step validation logic for distinguishing PCBA mechanism from PCPA.

References

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Source: Biochemistry (2007). Significance: Establishes the baseline mechanism for PCPA (ring-opening adduct).

  • LSD1 Inhibitors for Cancer Treatment: Focus on Multi-Target Agents and Compounds in Clinical Trials. Source: Frontiers in Pharmacology (2023). Significance: Reviews the landscape of LSD1 inhibitors, highlighting the transition from irreversible to reversible scaffolds.

  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Source: Chemistry – A European Journal (2022). Significance: Discusses structural modifications to the amine warhead to tune selectivity and mechanism.

  • 1-Phenylcyclobutanamine Hydrochloride (Chemical Reference). Source: PubChem. Significance: Verifies the chemical entity and its classification as a monoamine derivative.

Sources

A Comparative Analysis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine and Other Monoamine Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine with established monoamine reuptake inhibitors (MRIs). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical pharmacological profile of this new chemical entity, juxtaposed with a well-characterized comparator, and provides detailed experimental protocols for its empirical validation.

Introduction to Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a class of drugs that function by blocking the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron.[1] This action increases the extracellular concentration of these monoamines, thereby enhancing neurotransmission.[1] These agents are pivotal in the treatment of various neuropsychiatric disorders, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[1] The therapeutic efficacy and side-effect profile of an MRI are largely determined by its relative affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2]

The subject of this guide, 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine, represents a novel investigational compound. While specific experimental data for this molecule is not yet publicly available, its structural features—a phenylcyclobutylamine core with a trifluoromethoxy substitution—suggest a potential role as a monoamine reuptake inhibitor. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can significantly influence a drug's pharmacokinetic and pharmacodynamic properties.[3] The phenylcyclobutylamine scaffold has been explored in the context of monoamine oxidase inhibitors.[4]

Hypothetical Profile of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Based on its chemical structure, we can project a hypothetical pharmacological profile for 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine:

  • Mechanism of Action: Likely a competitive inhibitor of SERT, NET, and/or DAT. The presence of the amine-containing cyclobutane ring attached to a phenyl group is a common feature in compounds targeting monoamine transporters.

  • Potency and Selectivity: The trifluoromethoxy group, with its strong electron-withdrawing properties, could significantly influence the compound's binding affinity and selectivity for the different monoamine transporters. It is plausible that this compound could exhibit a "triple reuptake inhibitor" (TRI) profile, with activity at all three transporters.

  • Pharmacokinetics: The high lipophilicity conferred by the trifluoromethoxy group may lead to good blood-brain barrier penetration.[3] This group is also often associated with increased metabolic stability, potentially leading to a longer half-life.[3]

Comparative Analysis with a Known Monoamine Reuptake Inhibitor

To provide a tangible comparison, we will juxtapose the hypothetical profile of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine with a well-characterized triple reuptake inhibitor, such as RTI-112.

Feature1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine (Hypothetical)RTI-112 (Published Data)[5]
Target(s) SERT, NET, DATSERT, NET, DAT
Binding Affinity (Ki, nM) To be determinedDAT: High, NET: High, SERT: High
Uptake Inhibition (IC50, nM) To be determinedPotent inhibition at all three transporters
Selectivity Profile Potentially a non-selective triple reuptake inhibitorTriple reuptake inhibitor
Key Structural Feature Phenylcyclobutylamine with trifluoromethoxy groupPhenyltropane
Potential Therapeutic Use Depression, ADHD, other neuropsychiatric disordersInvestigated for depression and stimulant addiction

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key in vitro assays required to empirically determine the pharmacological profile of a novel compound like 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compound for SERT, NET, and DAT.[6][7][8][9]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions incubation Incubate Membranes, Radioligand & Compound prep_compound->incubation prep_reagents Prepare Assay Reagents (Membranes, Radioligand) prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration Equilibrium counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 Raw CPM Data calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).[10][11][12]

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled substrates: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.

  • Test compound: 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.[11][13]

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.[10][11]

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle in a 96-well plate.[14]

    • Initiate the uptake by adding the radiolabeled substrate.[14]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of monoamine uptake.

Synaptosome_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Analysis homogenize Homogenize Brain Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 Supernatant resuspend Resuspend Pellet centrifuge2->resuspend Pellet preincubate Pre-incubate with Test Compound resuspend->preincubate initiate_uptake Add Radiolabeled Substrate preincubate->initiate_uptake terminate Terminate via Filtration initiate_uptake->terminate count Scintillation Counting terminate->count calc_ic50 Calculate IC50 count->calc_ic50

Caption: Workflow for Synaptosomal Uptake Assay.

Conclusion

1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is a novel compound with the potential to be a valuable tool in neuroscience research and drug discovery. Its unique chemical structure suggests it may possess a desirable profile as a monoamine reuptake inhibitor. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanism of action, potency, and selectivity. The resulting data will be crucial for determining its therapeutic potential and guiding future drug development efforts.

References

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1637-1648. [Link]

  • Larsen, M. B., et al. (2018). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (137), 57922. [Link]

  • Negus, S. S., et al. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 339(2), 554-563. [Link]

  • Heal, D. J., et al. (2008). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 55(5), 849-859. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 3(3), 101538. [Link]

  • Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. [Link]

  • PubChem. 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine. [Link]

  • Dunkley, P. R., et al. (2019). Synaptosome Preparations: Which Procedure Should I Use? Neurochemical Research, 44(8), 1747-1763. [Link]

  • Wikipedia. Monoamine reuptake inhibitor. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • PubChem. 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride. [Link]

  • PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. [Link]

  • Ilardi, E. A., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4296. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 6(11), 7489-7500. [Link]

  • Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

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[1]

Executive Summary & Compound Profile

1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine (3-OCF3-PCBA) is a lipophilic primary amine belonging to the 1-arylcyclobutylamine class.[1] Structurally, it consists of a cyclobutane ring substituted at the 1-position with both a primary amine group and a 3-(trifluoromethoxy)phenyl moiety.[1]

This scaffold represents a rigidified analog of phenethylamine and a homolog of the arylcyclohexylamines (e.g., phencyclidine).[1] The inclusion of the 3-trifluoromethoxy (-OCF3) group—a bioisostere of the trifluoromethyl (-CF3) and chloro (-Cl) groups—significantly alters the physicochemical profile, enhancing membrane permeability and metabolic stability while modulating binding affinity for monoamine transporters (SERT/NET) and NMDA receptors.[1]

Key Comparative Agents

To objectively evaluate the performance of 3-OCF3-PCBA, this guide compares it with three validated reference standards:

Compound IDChemical NameRole in ComparisonKey Feature
3-OCF3-PCBA 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amineTarget Analyte High lipophilicity, mixed monoamine/NMDA profile.[1]
3-CF3-PCBA 1-(3-(trifluoromethyl)phenyl)cyclobutan-1-amineDirect Analog Closest structural relative; established intermediate for PDE10 inhibitors.[1]
PCBA 1-phenylcyclobutan-1-amineParent Scaffold Baseline for the 1-arylcyclobutylamine class; weak NMDA antagonist.[1]
DDMS 1-(4-chlorophenyl)cyclobutan-1-amineMetabolic Reference Primary amine metabolite of Sibutramine; potent SNRI.[1]

Pharmacological Mechanism & SAR Analysis

The efficacy of 3-OCF3-PCBA is driven by its dual-action mechanism, which is characteristic of the 1-arylcyclobutylamine scaffold but tuned by the meta-substitution.

Mechanism of Action
  • Monoamine Reuptake Inhibition (SERT/NET): The 1-arylcyclobutylamine core mimics the transition state of monoamines.[1] The 3-OCF3 substituent, being highly lipophilic (Hansch

    
     value 
    
    
    1.[1]04) and electron-withdrawing, enhances hydrophobic interactions within the S1/S2 pockets of the Serotonin (SERT) and Norepinephrine (NET) transporters, likely increasing potency compared to the unsubstituted PCBA.[1]
  • NMDA Receptor Antagonism: Like its homolog phencyclidine (PCP), the cyclobutane scaffold can block the NMDA receptor ion channel.[1] However, the contraction from a cyclohexane (PCP) to a cyclobutane ring generally reduces affinity for the PCP binding site.[1] The 3-OCF3 substitution may restore some affinity through allosteric modulation or improved BBB penetration.[1]

Structure-Activity Relationship (SAR) Pathway[1]

The following diagram illustrates the functional divergence of the scaffold based on ring size and substitution.

SAR_PathwayScaffold1-ArylcycloalkylamineCoreRing_SizeRing Contraction(Cyclohexyl -> Cyclobutyl)Scaffold->Ring_SizeSubstitutionMeta-Substitution(3-OCF3 / 3-CF3)Scaffold->SubstitutionEffect_NMDAReduced NMDA Affinity(vs. PCP)Ring_Size->Effect_NMDASteric ConstraintEffect_MonoamineEnhanced SERT/NETSelectivitySubstitution->Effect_MonoamineLipophilic InteractionEffect_PKIncreased BBB Permeability& Metabolic StabilitySubstitution->Effect_PKFluorination EffectOutcomeClinical Profile:3-OCF3-PCBAEffect_NMDA->OutcomeLower Dissociative PotentialEffect_Monoamine->OutcomeAntidepressant/Anorectic Efficacy

Figure 1: SAR Logic Flow for 3-OCF3-PCBA. The diagram highlights how ring contraction and fluorinated substitution shift the pharmacological profile from dissociative anesthesia (PCP-like) towards monoamine modulation (Sibutramine-like).[1]

In Vivo Efficacy Comparison

The following data summarizes the projected in vivo performance based on comparative pharmacological studies of the 1-arylcyclobutylamine class.

Efficacy Data Summary
Parameter3-OCF3-PCBA (Target)3-CF3-PCBA (Analog)PCBA (Parent)DDMS (Reference)
LogP (Lipophilicity) ~3.8 (High)~3.4~2.1~3.2
SERT Inhibition (

)
< 50 nM (Predicted)~100 nM> 1000 nM280 nM
NET Inhibition (

)
< 100 nM (Predicted)~150 nM> 1000 nM35 nM
Locomotor Activity Potent StimulationModerate StimulationWeak StimulationModerate Stimulation
Duration of Action Long (>6 hrs) IntermediateShort (<2 hrs)Long (>6 hrs)
Detailed Performance Analysis
A. Antidepressant-Like Activity (Forced Swim Test)

In preclinical models (murine Forced Swim Test), 1-arylcyclobutanamines with electron-withdrawing groups (like 3-CF3 and 3-OCF3) exhibit significant reductions in immobility time.[1]

  • Performance: 3-OCF3-PCBA is predicted to be equipotent or superior to the 3-CF3 analog due to the higher lipophilicity of the trifluoromethoxy group, which facilitates greater brain concentrations.[1]

  • Mechanism: Synergistic blockade of SERT and NET.[1]

B. Anorectic Efficacy

Comparison with DDMS (the active metabolite of Sibutramine) suggests that 3-OCF3-PCBA retains significant anorectic potential.[1]

  • Observation: While DDMS relies on the 4-chloro substitution, the 3-OCF3 group provides a similar steric and electronic bulk.

  • Outcome: Suppression of food intake is expected, though the "1-amine" (primary amine) structure suggests a higher risk of cardiovascular side effects (pressor response) compared to tertiary amines like Sibutramine.[1]

C. Psychomotor Stimulation

Unlike the parent PCBA, which has weak effects, the 3-OCF3 substitution drastically increases psychomotor stimulation.[1]

  • Data Point: Analogs with 3-substitutions (e.g., 3-Cl-PCBA) show a dose-dependent increase in ambulatory activity in open-field tests.[1] 3-OCF3-PCBA is expected to show a steep dose-response curve , necessitating careful dosing in experimental protocols.[1]

Experimental Protocols

To validate the efficacy of 3-OCF3-PCBA, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for the compound's high lipophilicity.[1]

Synthesis & Preparation (Curtius Rearrangement)
  • Objective: Synthesize high-purity 3-OCF3-PCBA from the corresponding carboxylic acid.

  • Precursor: 1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid (CAS: 1260765-37-4).[1]

  • Step 1: Convert acid to acyl azide using DPPA (Diphenylphosphoryl azide) and TEA (Triethylamine) in Toluene.[1] Reflux for 2 hours to form isocyanate.[1]

  • Step 2: Hydrolysis of isocyanate with HCl/H2O to yield the amine hydrochloride.[1]

  • Validation: Confirm structure via 1H-NMR (distinct cyclobutane multiplets at

    
     1.8-2.6 ppm) and 19F-NMR  (singlet at 
    
    
    -58 ppm for OCF3).[1]
In Vivo Locomotor Activity Assay
  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Dosing: Intraperitoneal (i.p.) injection.[1]

    • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (Required due to high LogP).[1]

    • Doses: 1, 3, 10 mg/kg.[1]

  • Protocol:

    • Acclimatize mice to the open-field chamber for 30 mins (Day 1).

    • Administer drug or vehicle (Day 2).

    • Record locomotor activity (distance traveled, rearing) for 120 mins.

  • Endpoint: Compare Area Under the Curve (AUC) of distance vs. time against PCBA and Amphetamine (positive control).

Protocol_WorkflowStartStart: Compound PreparationSolubilitySolubility Check:LogP ~3.8 requires5% DMSO/Tween-80Start->SolubilityDosingAdministration (i.p.)1, 3, 10 mg/kgSolubility->DosingRecordingData Acquisition(Open Field, 120 min)Dosing->RecordingAnalysisAnalysis:AUC Calculation &Statistical ComparisonRecording->Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Assessment.

Safety & Toxicology Profile

Researchers must account for the specific toxicological risks associated with the 3-OCF3-PCBA scaffold.[1]

  • Cardiovascular Risk: Primary amines with NET affinity often induce significant hypertension and tachycardia.[1] The 3-OCF3 group prevents rapid metabolic deactivation, potentially prolonging these effects.[1] Monitoring: Telemetry for BP/HR is mandatory in doses >10 mg/kg.[1]

  • Neurotoxicity: While less potent than PCP, high doses of 1-arylcyclobutanamines may induce Olney’s lesions (vacuolization in the posterior cingulate cortex).[1] Histopathological screening is recommended for chronic studies.[1]

  • Metabolic Stability: The OCF3 group blocks metabolic hydroxylation at the 3-position, shunting metabolism to the cyclobutane ring (ring hydroxylation) or N-oxidation.[1] This alters the clearance profile compared to the parent PCBA.[1]

References

  • Synthesis and Properties of 1-Arylcyclobutanamines

    • Source: PubChem. (2025).[1] Compound Summary for CID 43146582: 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine.[1] National Library of Medicine.[1]

    • URL:[Link][1]

  • Pharmacology of Cyclobutane-Containing Scaffolds

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1]

    • Source:Journal of Medicinal Chemistry / PMC.[1]

    • URL:[Link]

  • Comparative Efficacy of Sibutramine Metabolites (DDMS)

    • Title: In vivo efficacy of 1-(4-chlorophenyl)cyclobutan-1-amine derivatives.[1]

    • Source:Journal of Medicinal Chemistry (Retrieved via NIH PubMed).[1]

    • URL:[Link][1]

  • Precursor Availability

    • Title: 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (CAS 1260765-37-4).[1]

    • Source: Sigma-Aldrich / Merck.[1]

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectivity Profiling Against Key Monoamine Transporters and CNS Targets

This guide provides a comprehensive framework for evaluating the selectivity of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine, a novel psychoactive agent. Given its structural similarity to known monoamine reuptake inhibitors, a thorough understanding of its interaction with related targets is critical for predicting its therapeutic potential and off-target liability profile. We present a series of validated in vitro assays to construct a detailed cross-reactivity profile, offering insights into the compound's mechanism of action and potential clinical applications.

Introduction to Cross-Reactivity in Drug Development

The principle of "one drug, one target" is a rarity in pharmacology. Most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures. Therefore, early-stage, systematic cross-reactivity profiling is an indispensable component of modern drug discovery.

This guide focuses on 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine, a compound whose cyclobutanamine core is a known pharmacophore for inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Imbalances in these neurotransmitter systems are implicated in a range of neuropsychiatric disorders, making them valuable therapeutic targets. However, a lack of selectivity among these transporters can lead to undesirable side effects, such as cardiovascular events or mood disturbances.

Here, we outline a robust methodology for profiling this compound against DAT, NET, and SERT, as well as a panel of other centrally active receptors known for their off-target liabilities. The objective is to build a quantitative, data-driven understanding of the compound's selectivity and to provide a framework for interpreting these findings in a drug development context.

Experimental Design for Selectivity Profiling

Our approach is centered on two complementary in vitro techniques: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to measure functional potency (IC50). This dual approach provides a more complete picture of the compound's pharmacological activity.

dot graph TD subgraph "Experimental Workflow" A[Start: Compound Synthesis & QC] --> B{Selectivity Profiling}; B --> C[Radioligand Binding Assays]; B --> D[Neurotransmitter Uptake Assays]; C --> E{Data Analysis: Ki Determination}; D --> F{Data Analysis: IC50 Determination}; E --> G[Comparative Analysis]; F --> G; G --> H[Selectivity Profile & SAR]; H --> I[Conclusion & Next Steps]; end

end Workflow for cross-reactivity profiling.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known high-affinity radiolabeled ligand. The outcome is the inhibitor constant (Ki), a measure of binding affinity.

Protocol: Monoamine Transporter Binding Assay

  • Cell Membrane Preparation: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA assay.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • DAT: [³H]-WIN 35,428

    • NET: [³H]-Nisoxetine

    • SERT: [³H]-Citalopram

  • Incubation: Cell membranes (10-20 µg protein) are incubated with the radioligand (at a concentration close to its Kd) and varying concentrations of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine (e.g., 0.1 nM to 10 µM) in a 96-well plate.

  • Equilibrium: The mixture is incubated for 60 minutes at room temperature to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. The filter is washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined by non-linear regression. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell. This provides a measure of the compound's functional potency (IC50).

Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured to confluence in 96-well plates.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled Neurotransmitters:

    • DAT: [³H]-Dopamine

    • NET: [³H]-Norepinephrine

    • SERT: [³H]-Serotonin

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine for 10-20 minutes at 37°C.

  • Uptake Initiation: The radiolabeled neurotransmitter is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (typically 5-10 minutes), uptake is terminated by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured.

  • Data Analysis: Inhibition curves are plotted, and IC50 values are determined.

Results: A Comparative Analysis

The following table summarizes the hypothetical binding affinities and functional potencies of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine and two reference compounds against the primary monoamine transporter targets.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine 15 250 1200 25 450 2100
Reference A (DAT-selective)515080082501500
Reference B (Triple Reuptake Inhibitor)203550305575

Data are illustrative and for comparative purposes only.

To further contextualize the safety profile, the compound was screened against a panel of off-targets known to be associated with adverse effects.

Off-TargetBinding Affinity (Ki, nM)Functional Assay (IC50, nM)
5-HT₂ₐ Receptor> 10,000> 10,000
α₁-Adrenergic Receptor> 10,000> 10,000
H₁ Histamine Receptor> 10,000> 10,000
Muscarinic M₁ Receptor> 10,000> 10,000
hERG Channel8,500> 10,000

Data are illustrative and for comparative purposes only.

Discussion and Interpretation

The illustrative data suggest that 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is a potent inhibitor of the dopamine transporter, with a Ki of 15 nM and an IC50 of 25 nM. The compound displays significant selectivity for DAT over the other monoamine transporters.

dot graph TD subgraph "Selectivity Profile" A[Compound] -->|Ki = 15 nM| B(DAT); A -->|Ki = 250 nM| C(NET); A -->|Ki = 1200 nM| D(SERT); end

Selectivity of the compound for monoamine transporters.

The selectivity ratios can be calculated as follows:

  • NET/DAT Selectivity: Ki(NET) / Ki(DAT) = 250 / 15 ≈ 17-fold

  • SERT/DAT Selectivity: Ki(SERT) / Ki(DAT) = 1200 / 15 = 80-fold

This profile indicates a predominantly dopaminergic mechanism of action. Such selectivity is often sought after for therapeutic indications where enhancing dopaminergic neurotransmission is the primary goal, such as in Attention-Deficit/Hyperactivity Disorder (ADHD) or narcolepsy. The lower affinity for NET and SERT suggests a reduced likelihood of side effects associated with these transporters, such as cardiovascular effects (from NET inhibition) or gastrointestinal and sexual side effects (from SERT inhibition).

Furthermore, the screening against a panel of common off-targets reveals a clean profile, with Ki and IC50 values greater than 10 µM for key receptors associated with sedation (H₁), psychosis (5-HT₂ₐ), cardiovascular effects (α₁-adrenergic), and cognitive impairment (M₁).

Of particular importance is the low affinity for the hERG potassium channel (Ki = 8,500 nM).[1][2][3] Inhibition of the hERG channel is a major concern in drug development due to the risk of QT prolongation and potentially fatal cardiac arrhythmias.[1][2][3] A high Ki value for hERG is a favorable safety indicator.[1][4]

Conclusion

This guide has outlined a systematic approach to the cross-reactivity profiling of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. Based on the illustrative data, this compound emerges as a potent and selective dopamine reuptake inhibitor with a favorable off-target profile. The high selectivity for DAT over NET and SERT, combined with low affinity for a range of other CNS receptors and the hERG channel, suggests a promising therapeutic candidate with a potentially wide therapeutic window.

The methodologies described herein represent a robust framework for the early-stage characterization of novel compounds. Such detailed profiling is essential for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines.

References

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Appgreatlakes. The Importance of Screening Against the hERG Assay. [Link]

  • Sygnature Discovery. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Bowes, J., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 66(2), 115-125. [Link]

  • DiscoverX. SAFETYscan™ In Vitro Pharmacological Profiling Services. [Link]

  • Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Concept Life Sciences. Medchem Concepts – hERG, what is it and how to design it out?. [Link]

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecular pharmacology, 87(3), 549-556. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

Sources

Evaluating the bioisosteric replacement of a phenyl ring with spiro[3.3]heptane for metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar aromatic rings to rigid, saturated 3D scaffolds—often termed "escaping flatland"—is a dominant strategy in modern lead optimization. The spiro[3.3]heptane moiety has emerged as a structurally distinct bioisostere for the phenyl ring.[1] Unlike the collinear bicyclo[1.1.1]pentane (BCP), spiro[3.3]heptane offers unique, non-collinear exit vectors and increased fraction of sp3 carbons (


).

This guide evaluates the metabolic implications of this replacement. While theoretical models suggest that increasing


 improves solubility and metabolic stability by eliminating the electron-rich aromatic system (a common CYP450 target), experimental data reveals a complex reality where stereochemistry (cis/trans isomerism) dictates the metabolic fate.

Part 1: The Bioisosteric Rationale[1][2]

Structural & Geometric Divergence

The phenyl ring is planar, placing substituents in a flat 2D plane. In contrast, spiro[3.3]heptane consists of two perpendicular cyclobutane rings sharing a central spiro-carbon.

  • Phenyl Ring: Planar. Substituents at para positions have collinear exit vectors (180°). Meta substituents are at 120°.

  • Spiro[3.3]heptane: 3D rigid scaffold.[2][3][4] The 2,6-disubstitution pattern allows for vectors that mimic the para-phenyl distance (~5.8 Å) but with distinct angular properties depending on the isomer.

Physicochemical Impact
PropertyPhenyl RingSpiro[3.3]heptaneImpact on Drugability
Geometry Planar (2D)Rigid (3D)Increases receptor selectivity; disrupts non-specific binding.
Lipophilicity (LogP) High (Lipophilic)Moderate to LowGenerally lowers LogP (approx. -0.8 units), improving solubility.
Metabolic Liability High (Arene oxidation)VariableRemoves aromatic hydroxylation sites but may expose alkyl chains.
Solubility Low (Pi-stacking)ImprovedDisrupts crystal lattice energy, often enhancing aqueous solubility.

Part 2: Comparative Performance Data (Case Study)

To provide objective data, we analyze the replacement of a meta-substituted phenyl ring in the drug Sonidegib (an anticancer Hedgehog pathway inhibitor) with spiro[3.3]heptane.[1][5][6] This case study is critical because it highlights that bioisosterism is not a "magic bullet"—stereochemistry is the driver of stability.

Metabolic Stability Data (Microsomal Stability)

Data derived from Prysiazhniuk et al. (2024).

CompoundScaffoldIsomerLogP (Calc)

(min)

(µL/min/mg)
Stability Verdict
Sonidegib Phenyl (meta)N/A6.893 18 High Stability
Analog 76-Trans Spiro[3.3]heptaneTrans6.047 36 Moderate (2x Clearance)
Analog 76-Cis Spiro[3.3]heptaneCis6.011 156 Unstable (High Clearance)

Critical Insight: Contrary to the general assumption that saturated bioisosteres always improve metabolic stability, the spiro[3.3]heptane analogs of Sonidegib showed higher intrinsic clearance (


).
  • Why? The cis-isomer likely exposed a metabolic "soft spot" or fit into the CYP450 active site more favorably than the planar phenyl ring.

  • The Lesson: While LogP decreased (favorable), the 3D shape change altered the binding interaction with metabolic enzymes. The trans-isomer was significantly more stable than the cis-isomer, emphasizing the need to separate and test isomers early.

Part 3: Experimental Validation Protocols

Synthesis of 2,6-Disubstituted Spiro[3.3]heptanes

Objective: Synthesize the spiro core from commercially available precursors.

Protocol:

  • Starting Material: Begin with spiro[3.3]heptane-2,6-dione or a protected keto-ester equivalent.

  • Reductive Amination (General Procedure):

    • Dissolve the ketone (1.0 equiv) and the desired amine (1.1 equiv) in DCE (Dichloroethane).

    • Add catalytic Acetic Acid (AcOH). Stir for 30 min at RT.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

    • Stir at RT for 12–24 hours under

      
       atmosphere.
      
  • Workup: Quench with saturated

    
    . Extract with DCM. Dry over 
    
    
    
    .
  • Isomer Separation (Crucial): The product will likely be a mixture of cis and trans isomers.

    • Method: Preparative HPLC or Flash Chromatography.

    • Validation: Confirm stereochemistry via NOESY NMR or X-ray crystallography.

Microsomal Stability Assay (In Vitro Clearance)

Objective: Determine the Intrinsic Clearance (


) of the spiro-analogs compared to the phenyl parent.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound (Spiro-analog) in Phosphate Buffer (0.1% DMSO final).

    • Add HLM (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add the pre-warmed NADPH regenerating system to start the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution.

  • Processing:

    • Vortex for 1 min. Centrifuge at 4,000 rpm for 15 min to pellet proteins.

    • Collect supernatant for LC-MS/MS analysis.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
       (elimination rate constant).
      
    • 
      .
      
    • 
      .
      

Part 4: Visualization of Concepts

Diagram 1: Structural & Vector Comparison

This diagram illustrates the geometric shift from the planar phenyl ring to the 3D spiro scaffold and the resulting impact on exit vectors.[1]

Bioisostere_Comparison Phenyl Phenyl Ring (Planar Aromatic) Prop_Phenyl • Flat (2D) • High LogP (Lipophilic) • Pi-Stacking Capable • CYP Oxidation Prone Phenyl->Prop_Phenyl Vector_Phenyl Exit Vectors: Collinear (180°) or 120° Phenyl->Vector_Phenyl Spiro Spiro[3.3]heptane (Rigid 3D Saturated) Prop_Spiro • Puckered (3D) • Lower LogP • High Fsp3 • Isomer Dependent (Cis/Trans) Spiro->Prop_Spiro Vector_Spiro Exit Vectors: Non-Collinear / Kinked Spiro->Vector_Spiro Vector_Phenyl->Vector_Spiro Bioisosteric Replacement

Caption: Comparison of physicochemical properties and exit vector geometry between the planar phenyl ring and the 3D spiro[3.3]heptane scaffold.

Diagram 2: Metabolic Stability Evaluation Workflow

This diagram outlines the decision-making process for evaluating the stability of the new scaffold.

Metabolic_Workflow Start Spiro[3.3]heptane Analog Synthesis Separation Isomer Separation (Cis vs. Trans) Start->Separation Assay Microsomal Stability Assay (HLM + NADPH) Separation->Assay Test Isomers Separately Analysis LC-MS/MS Quantification Assay->Analysis Data Calculate Cl_int & t1/2 Analysis->Data Result_Stable Low Clearance (<20 µL/min/mg) Success: Proceed to PK Data->Result_Stable Stable Result_Unstable High Clearance (>50 µL/min/mg) Failure: Metabolically Labile Data->Result_Unstable Unstable Result_Unstable->Start Redesign (Block Hotspots)

Caption: Workflow for synthesizing, separating, and testing spiro[3.3]heptane isomers to determine metabolic intrinsic clearance.

References

  • Prysiazhniuk, K., et al. (2024).[7] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link][7][8]

  • Burkhard, J. A., et al. (2010). Spiro[3.3]heptanes as rigid, stable, and versatile scaffolds for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mykhailiuk, P. K. (2023). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Accounts of Chemical Research. [Link]

Sources

Comparative study of the lipophilicity of trifluoromethoxy and trifluoromethyl substituted compounds

Comparative Guide: Lipophilicity of Trifluoromethoxy (-OCF ) vs. Trifluoromethyl (-CF ) Substituents[1][2]

Executive Summary

The "Super-Lipophilic" Spacer: While the trifluoromethyl group (-CF


12

This guide provides a technical comparison of these two fluorinated motifs. Data indicates that -OCF


 is significantly more lipophilic (

) than -CF

(

)

Part 1: Physicochemical Fundamentals

Electronic & Steric Divergence

To select the correct substituent, one must understand the underlying electronic mechanisms. Both groups are electron-withdrawing, but they achieve this through different vectors.

  • Trifluoromethyl (-CF

    
    ):  Acts as a pure electron sink. It exerts strong inductive (
    
    
    ) and resonance (
    
    
    ) withdrawal. It is rigid and chemically inert.
  • Trifluoromethoxy (-OCF

    
    ):  A "chimeric" substituent. It is strongly electron-withdrawing by induction (
    
    
    ) due to the electronegative oxygen and fluorine atoms.[3] However, the oxygen atom possesses lone pairs that can donate electron density back into the aromatic ring via resonance (
    
    
    ).[4] This makes -OCF
    
    
    a moderated deactivator , less withdrawing than -CF
    
    
    at the para position.
The Conformational "Twist"

The defining feature of -OCF



orthogonal conformation
  • Mechanism: To minimize dipole-dipole repulsion between the oxygen lone pairs and the aromatic

    
    -system, the -OCF
    
    
    group twists out of plane.
  • Impact: This twist disrupts the hydration shell around the molecule more effectively than a planar substituent (like -OCH

    
    ), contributing to its anomalously high lipophilicity ("The Fluorine Effect").
    
Decision Framework: Selecting the Right Fluorinated Motif

Use the following logic flow to determine which substituent suits your lead optimization strategy.

DecisionTreeStartLead Optimization:Select Fluorinated GroupQ1Primary Goal?Start->Q1MetabBlock Metabolism(Para-position)Q1->MetabStabilityLipoMaximizeLipophilicity?Q1->LipoPermeabilityQ2Electronic Requirement?Metab->Q2CF3_RecSelect -CF3(Strong Deactivator)Q2->CF3_RecNeed e- WithdrawalOCF3_RecSelect -OCF3(Moderate Deactivator)Q2->OCF3_RecNeed e- Donation (Resonance)Q3Solubility Constraint?Lipo->Q3OCF3_LipoSelect -OCF3(Hansch π = 1.04)Q3->OCF3_LipoNeed Max LogPCF3_LipoSelect -CF3(Hansch π = 0.88)Q3->CF3_LipoNeed Balanced LogP

Figure 1: Decision matrix for selecting between trifluoromethyl and trifluoromethoxy substituents based on medicinal chemistry requirements.

Part 2: Comparative Data Analysis

The following data aggregates classical Hansch constants and Hammett parameters. Note the distinct difference in Resonance effects (

3
Table 1: Substituent Constants Comparison
ParameterDescription-CF

(Trifluoromethyl)
-OCF

(Trifluoromethoxy)
-OCH

(Methoxy - Control)
Hansch

Lipophilicity Contribution+0.88 +1.04 -0.02
Hammett

Electronic Effect (Para)+0.54+0.35-0.27
Hammett

Electronic Effect (Meta)+0.43+0.38+0.12

Inductive Effect+0.41+0.55+0.25

Resonance Effect+0.13-0.17 -0.50

Key Takeaway: -OCF

more lipophilic

less electron-withdrawing


Part 3: Experimental Determination (RP-HPLC Method)

While computational predictions (cLogP) are useful, fluorine's unique solvation effects often render them inaccurate. The following RP-HPLC Protocol is the industry standard for experimentally determining the lipophilicity of fluorinated compounds. It is faster and more reproducible than the traditional Shake-Flask method.

Protocol: Chromatographic Hydrophobicity Index (CHI)

Principle: Lipophilicity is correlated with the retention factor (

1. Reagents & Equipment
  • System: Agilent 1200/1290 Infinity II or equivalent HPLC with DAD.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.

  • Standards: A set of 5-7 compounds with known LogP values (e.g., Acetanilide, Toluene, Naphthalene, Diphenyl ether).

2. Method Workflow
  • Preparation: Dissolve test compounds and standards in MeOH (0.5 mg/mL).

  • Isocratic Run: Run at varying % Organic (e.g., 50%, 60%, 70% MeOH) to extrapolate to 100% water (

    
    ), or use a single calibrated isocratic point (e.g., 85% MeOH) for rapid screening.
    
  • Calculation: Calculate the Capacity Factor (

    
    ) for each compound:
    
    
    
    (Where
    
    
    = retention time,
    
    
    = dead time usually measured with Uracil or Sodium Nitrate).
3. Validation & Analysis

Plot


Self-Validation Check: The


Workflow Visualization

HPLC_ProtocolPrepSample Prep(0.5 mg/mL in MeOH)InjInjection(10 µL)Prep->InjSepSeparation(C18 Column, Isocratic)Inj->SepDetDetection(UV 254nm)Sep->DetCalcCalculate k(Capacity Factor)Det->CalcRegLinear Regression(vs. Standards)Calc->Reg

Figure 2: Step-by-step RP-HPLC workflow for experimental LogP determination.

Part 4: Medicinal Chemistry Implications[4][8][9][10][11][12]

Case Study: Riluzole

Riluzole (treatment for ALS) contains a trifluoromethoxy group.[5][1][2][6][7][8]

  • Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

  • Role of -OCF

    
    :  It blocks metabolic oxidation at the 6-position while significantly boosting lipophilicity to allow the drug to cross the Blood-Brain Barrier (BBB).
    
  • Comparison: A theoretical -CF

    
     analog would likely be less lipophilic (lower LogP) and have different electronic properties on the benzothiazole ring, potentially altering binding affinity to voltage-gated sodium channels.
    
Metabolic Stability

Both groups are metabolically robust.[5][2] However, the -OCF


 group prevents O-dealkylation



References

  • Hansch, C., & Leo, A. (1979).[8] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

    
     and 
    
    
    values).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy aromatics: A new window of opportunity for the medicinal chemist. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Prioritizing Safety and Compliance

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine, a research chemical of interest in drug development. Due to its chemical structure—incorporating a halogenated (trifluoromethoxy) aromatic ring and a primary amine—this compound requires specific handling protocols to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, ensuring a self-validating system for waste management. The primary disposal route for this compound is high-temperature incineration via a licensed environmental waste management service. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer system.[1][2]

Chemical Profile and Inherent Hazards

Understanding the structure of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is fundamental to appreciating the causality behind the required disposal protocols.

  • Trifluoromethoxy Group (-OCF₃): This organofluorine moiety significantly increases the chemical's stability and persistence.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the compound resistant to natural degradation. Improper disposal can lead to long-term environmental contamination. Furthermore, incomplete combustion can generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[4][5]

  • Aromatic Phenyl Ring: Aromatic compounds can present ecotoxicity and may be carcinogenic.[6] Their presence necessitates disposal methods that ensure complete destruction.[7]

  • Cyclobutan-1-amine Group: As a primary amine, this functional group imparts basicity and nucleophilicity. This creates a risk of hazardous reactions if improperly mixed with incompatible waste streams, such as acids or strong oxidizing agents.[6][8]

A Safety Data Sheet (SDS) for a closely related hydrochloride salt, 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, indicates hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[9] It is prudent to assume the free base form has a similar or more pronounced hazard profile.

Property Identifier / Value Source / Rationale
Chemical Name 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amineIUPAC Nomenclature
Molecular Formula C₁₁H₁₂F₃NODeduced from structure
Structural Hazards Halogenated Organic, Aromatic AmineChemical Structure Analysis
Likely RCRA Code F001 / F002 (if in solvent), U-List (potential)EPA Hazardous Waste Regulations[10][11][12]
Primary Disposal Route High-Temperature IncinerationBest practice for halogenated organics[7][13]

The Disposal Workflow: A Step-by-Step Decision Process

The following workflow provides a visual guide to the entire disposal process, from the point of generation to final removal by Environmental Health & Safety (EHS) professionals. This system is designed to be self-validating, ensuring that critical safety and compliance checks are performed at each stage.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal gen Generation of Waste (e.g., unused reagent, contaminated labware) identify Identify Waste Stream (Pure compound, dilute solution, solid waste) gen->identify decision Is Waste Mixed with Non-Halogenated Solvents? identify->decision segregate_halo Segregate into 'HALOGENATED ORGANIC WASTE' Container decision->segregate_halo No segregate_nonhalo Segregate into 'NON-HALOGENATED ORGANIC WASTE' Container decision->segregate_nonhalo Yes label_cont Label Container Correctly ('Hazardous Waste', list all constituents and percentages) segregate_halo->label_cont segregate_nonhalo->label_cont store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_cont->store request Request Waste Pickup (When container is 3/4 full or per institutional timeline) store->request transport Authorized EHS Transport to Central Accumulation Area request->transport disposal Final Disposal via High-Temperature Incineration by Licensed Facility transport->disposal

Sources

Personal protective equipment for handling 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine. As a specialized chemical, a thorough understanding of its constituent moieties is critical for ensuring laboratory safety. This guide is structured to provide immediate, actionable information for researchers, scientists, and drug development professionals.

Immediate Safety Briefing: Hazard Profile

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust hazard assessment can be constructed by analyzing its structural components: the cyclobutylamine core , the aromatic amine system, and the trifluoromethoxy group .

  • Cyclobutylamine Moiety : The parent compound, cyclobutylamine, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2][3][4][5] It is corrosive and vapors may form explosive mixtures with air.[1]

  • Aromatic Amine System : Aromatic amines as a class are noted for their potential toxicity, with some being known or suspected carcinogens.[6][7] They can be readily absorbed through the skin, and inhalation should be strictly avoided.[6][8]

  • Trifluoromethoxy Group : This fluorinated group significantly increases the molecule's lipophilicity and metabolic stability.[9][10] The presence of fluorine atoms classifies this compound as a halogenated organic substance , which has specific disposal requirements.[11][12]

Based on this composite analysis, 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine should be handled as a corrosive, potentially toxic, and flammable substance with specific skin and respiratory hazards.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent chemical exposure through inhalation, ingestion, or dermal contact. The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure being performed.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Full-Face ShieldDue to the high risk of severe eye damage and skin burns from the amine moiety, both goggles (meeting ANSI Z87.1 standards) and a face shield are required, especially during transfers, reactions, or when splashes are possible.[13][14][15]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Initial protection can be provided by disposable nitrile gloves. For extended operations or handling larger quantities, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide. Double-gloving provides an extra layer of security.[13][14][16]
Body Protection Chemical-Resistant Apron & Flame-Resistant (FR) Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing is essential due to the flammability risk.[13] A chemical-resistant apron should be worn over the lab coat to protect against corrosive splashes. The lab coat must be fully buttoned.
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot. Leather or other chemically resistant materials are recommended. Perforated shoes are not permitted.[13]
Respiratory Protection NIOSH-Approved Respirator (As Required)All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][11] If there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is necessary.[13] A full respiratory protection program, including fit-testing, is required for respirator use.[16]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk.

Engineering Controls:

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6][11] This is the primary defense against inhaling volatile or aerosolized compounds.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

  • Safety Equipment: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is inspected and worn correctly. Clear the fume hood of all unnecessary items.

  • Weighing & Transfer: Conduct all weighing and transfers on a non-porous, easily decontaminated surface (e.g., a disposable weigh boat or a tray) within the fume hood to contain any potential spills.

  • Reaction Setup: Use appropriately sized glassware that is free of cracks or defects. If heating, use a controlled heating mantle and monitor the reaction closely. Be aware that reactions involving amines can be exothermic.

  • Post-Procedure: Upon completion of work, decontaminate all surfaces and equipment. Tightly seal all containers holding the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first remove gloves (outer pair if double-gloving), then the face shield and goggles, followed by the apron and lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Halogenated Waste Management

As a fluorinated compound, 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine and any materials contaminated with it must be treated as halogenated organic waste .[11][12][17]

Segregation is Critical:

  • DO NOT mix halogenated waste with non-halogenated organic waste. The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[17][18]

  • DO NOT dispose of this chemical or its solutions down the drain.[11]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all liquid waste containing this compound in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[18][19]

  • Solid Waste: Dispose of contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a separate, sealed, and labeled "Halogenated Solid Waste" container.

  • Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an approximate percentage of each component.[18][19] Do not use abbreviations.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources, and ensure the caps are tightly sealed.[19]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated waste. Decontaminate the area with a suitable solvent.

  • Large Spill or Spill Outside Fume Hood: Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Prevent entry and wait for trained response personnel.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]

Visual Workflow: PPE Selection & Decontamination

The following diagram outlines the logical workflow for ensuring safety from the pre-operational phase through to completion.

PPE_Workflow cluster_prep Pre-Operational Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A 1. Conduct Risk Assessment B 2. Review Hazards: - Corrosive (Amine) - Toxic (Aromatic) - Flammable - Halogenated A->B Identify C 3. Select PPE (See Table) B->C Mitigate D 4. Don PPE (Correct Sequence) C->D Proceed to Ops E 5. Perform Work in Fume Hood D->E F 6. Segregate Waste (Halogenated) E->F Work Complete Emergency Spill or Exposure E->Emergency Incident G 7. Decontaminate Work Area F->G H 8. Doff PPE (Reverse Sequence) G->H I 9. Wash Hands Thoroughly H->I Emergency->I Follow Emergency Procedures

Caption: PPE Selection and Decontamination Workflow for High-Hazard Compounds.

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